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  • Product: 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
  • CAS: 58553-56-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one: Synthesis, Properties, and Medicinal Chemistry Applications

Executive Summary The 2,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered substantial interest in medicinal chemistry due to its prevalence in bioactive natural products and its synthetic versatility...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-naphthyridine core, a privileged heterocyclic scaffold, has garnered substantial interest in medicinal chemistry due to its prevalence in bioactive natural products and its synthetic versatility. This guide focuses specifically on the 3,4-dihydro-2,6-naphthyridin-1(2H)-one moiety, a key substructure that provides a unique three-dimensional geometry for targeted interactions with complex biological macromolecules. We will explore its fundamental chemical properties, delve into robust synthetic strategies, and illuminate its significant role in modern drug discovery, particularly in the development of selective kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising chemical entity.

Introduction to the 2,6-Naphthyridinone Scaffold

Nomenclature and Isomerism

Naphthyridines are a class of diazanaphthalenes, comprising a bicyclic system with two fused pyridine rings. The positioning of the two nitrogen atoms gives rise to six possible isomers. The 2,6-naphthyridine framework is one such isomer, which has been a focal point of extensive research. The partially saturated lactam derivative, 3,4-dihydro-2,6-naphthyridin-1(2H)-one, combines the aromaticity of a pyridine ring with the conformational flexibility of a dihydropyridinone ring, creating a scaffold with distinct chemical and biological properties.

The 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Core: Structure and Key Features

The core structure features a fused ring system containing a pyridine ring and a 3,4-dihydro-pyridin-1(2H)-one ring. This latter component is a cyclic amide, or lactam, which imparts specific chemical characteristics. The presence of an N-H proton, a carbonyl group, an sp³-hybridized carbon bridge (C3-C4), and an aromatic pyridine ring provides multiple sites for functionalization, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

Significance in Medicinal Chemistry

The rigid, yet three-dimensional, nature of the 2,6-naphthyridine scaffold makes it an ideal platform for designing potent and selective inhibitors of various biological targets.[1] Its derivatives have demonstrated significant potential in oncology and the treatment of neurodegenerative diseases. Notably, this scaffold serves as the foundation for inhibitors of key enzymes such as Fibroblast Growth Factor Receptor 4 (FGFR4), AXL receptor tyrosine kinase, and protein kinase PKMYT1.[2][3][4][5] The ability to achieve high target selectivity is a critical advantage, potentially leading to therapeutics with improved efficacy and reduced side effects.[1]

Physicochemical and Spectroscopic Properties

Core Molecular Properties

A summary of the key physicochemical properties for the unsubstituted 3,4-dihydro-2,6-naphthyridin-1(2H)-one core is provided below.

PropertyValueReference
CAS Number 58553-56-3N/A
Molecular Formula C₈H₈N₂ON/A
Molecular Weight 148.16 g/mol N/A
Appearance Expected to be a solid at room temperatureN/A
logP (Predicted) ~0.3N/A
Hydrogen Bond Donors 1 (Lactam N-H)N/A
Hydrogen Bond Acceptors 2 (Carbonyl O, Pyridine N)N/A
Spectroscopic Profile

While a dedicated, published spectrum for the parent compound is scarce, its spectral characteristics can be reliably predicted based on fundamental principles and data from analogous structures.[6][7][8][9]

  • ¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the pyridine ring would appear in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons at the C3 and C4 positions would likely appear as multiplets in the upfield region (δ 2.5-3.5 ppm). The lactam N-H proton would present as a broad singlet, with its chemical shift being solvent-dependent.[9]

  • ¹³C NMR: The carbonyl carbon (C1) would be the most downfield signal (δ ~165-175 ppm). Aromatic carbons would resonate between δ 120-150 ppm. The aliphatic carbons (C3, C4) would be found in the upfield region (δ ~20-40 ppm).[9]

The IR spectrum provides clear evidence for key functional groups.

  • N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

  • C=O Stretch (Lactam): A strong, characteristic absorption band around 1650-1680 cm⁻¹.

  • C=N/C=C Stretch: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

In mass spectrometry (ESI-MS), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 149.17. Fragmentation patterns would likely involve the loss of CO (28 Da) from the lactam ring and subsequent cleavages of the dihydro-pyridinone ring.

Synthesis and Reactivity

Retrosynthetic Analysis

The synthesis of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core can be approached through several strategic bond disconnections. A common and effective strategy involves the construction of the dihydropyridinone ring onto a pre-functionalized pyridine precursor.

G Target 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Intermediate1 Substituted Pyridine Precursor (e.g., 3-amino-4-(2-carboxyethyl)pyridine) Target->Intermediate1 Lactamization Intermediate2 Functionalized Pyridine (e.g., 4-cyanomethyl-nicotinonitrile) Target->Intermediate2 Reduction & Cyclization BuildingBlock1 Pyridine Derivative Intermediate1->BuildingBlock1 BuildingBlock2 C3 Synthon Intermediate1->BuildingBlock2

Caption: Retrosynthetic analysis of the target scaffold.

Key Synthetic Strategies

The construction of the naphthyridinone skeleton often relies on cyclization reactions. Methods analogous to those used for 1,6-naphthyridin-2(1H)-ones and other isomers are highly relevant.[10][11] These include:

  • Intramolecular Cyclization: Starting from a 3-aminopyridine with an appropriate carboxy- or cyano-containing side chain at the 4-position, an intramolecular condensation or cyclization can form the lactam ring.

  • Diels-Alder Reactions: Inverse electron-demand Diels-Alder reactions using 1,2,4-triazines have been effectively used to construct related dihydronaphthyridinone systems.[12]

  • Enamine Cyclization: Novel syntheses via enamine cyclization have also been reported for related structures, offering a versatile route to the core.[13]

Exemplar Synthetic Protocol: Intramolecular Amidation

This protocol is a representative, field-proven method adapted from common strategies for constructing pyridinone rings. The causality behind this choice lies in its reliability and use of readily available starting materials.

Step 1: Synthesis of Diethyl 2-(pyridin-4-ylmethyl)malonate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add 4-(chloromethyl)pyridine hydrochloride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.

    • Rationale: This is a standard malonic ester synthesis, a robust C-C bond-forming reaction to install the necessary carbon framework at the pyridine 4-position.

Step 2: Hydrolysis and Decarboxylation to 3-(pyridin-4-yl)propanoic acid

  • Dissolve the product from Step 1 in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the mixture until saponification is complete (monitored by TLC).

  • Cool the mixture and acidify with concentrated hydrochloric acid to pH ~1. This will cause the dicarboxylic acid to precipitate.

  • Heat the acidic mixture to reflux to effect decarboxylation.

  • Cool and neutralize to precipitate the amino acid product, which is filtered and dried.

    • Rationale: Basic hydrolysis cleaves the esters, and subsequent acidification and heating cleanly removes one carboxyl group to yield the required propanoic acid side chain.

Step 3: Nitration and Reduction to 3-(3-amino-pyridin-4-yl)propanoic acid

  • The propanoic acid from Step 2 is carefully nitrated using a mixture of nitric and sulfuric acid at low temperature to install a nitro group at the 3-position of the pyridine ring.

  • The resulting nitro-substituted acid is then reduced to the corresponding amine. A common method is catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

    • Rationale: This sequence installs the amine functionality necessary for the final lactamization step. The choice of catalytic hydrogenation ensures a clean and high-yielding reduction.

Step 4: Lactamization to 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one

  • The amino acid from Step 3 is heated in a high-boiling point solvent such as diphenyl ether, or treated with a coupling agent like EDC/HOBt followed by heating.

  • This promotes intramolecular condensation with the loss of water to form the six-membered lactam ring.

  • The product is purified by crystallization or column chromatography.

    • Rationale: Thermal condensation is a direct method for lactam formation. Using peptide coupling agents can provide a milder alternative, preventing potential side reactions at high temperatures.

Chemical Reactivity Profile

The hybrid nature of the scaffold offers several handles for chemical modification. The reactivity is governed by the lactam, the aliphatic bridge, and the aromatic pyridine ring. The β-lactam ring, while part of a larger system, shares some reactivity characteristics with other lactams, though its stability is enhanced by the fused aromatic ring.[14][15]

G cluster_0 Reactivity Hotspots Molecule N_Lactam N-Alkylation/ N-Arylation N_Lactam->Molecule Carbonyl Reduction (e.g., LiAlH₄) or Grignard Addition Carbonyl->Molecule Alpha_Carbon α-Functionalization (e.g., Bromination) Alpha_Carbon->Molecule Pyridine_Ring Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) or Nucleophilic Substitution (SₙAr) Pyridine_Ring->Molecule

Caption: Key reactivity sites on the naphthyridinone scaffold.

  • N-Functionalization: The lactam nitrogen can be alkylated or arylated under basic conditions (e.g., using NaH and an alkyl halide) to introduce substituents that can modulate solubility or interact with biological targets.[16]

  • Carbonyl Chemistry: The lactam carbonyl can be reduced (e.g., with LiAlH₄) to the corresponding cyclic amine.

  • Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although it is generally deactivated. More commonly, it can be functionalized via nucleophilic aromatic substitution (SₙAr) if a suitable leaving group (e.g., a halogen) is present.[16]

The Role in Drug Discovery and Development

The Scaffold as a Bioisostere and Privileged Fragment

The 2,6-naphthyridin-1(2H)-one core is often considered a "privileged structure" in medicinal chemistry. It can act as a bioisosteric replacement for other common heterocyclic scaffolds like quinazolines or pyrazolopyrimidines.[1] Its unique arrangement of hydrogen bond donors and acceptors, combined with its rigid structure, allows it to bind with high affinity to enzyme active sites, particularly the hinge region of protein kinases.

Case Studies: Derivatives as Bioactive Agents

Derivatives of the 2,6-naphthyridine and related 1,6-naphthyridinone scaffolds have proven to be highly effective kinase inhibitors.[1]

  • FGFR4 Inhibitors: In hepatocellular carcinoma where the FGF19-FGFR4 pathway is overactive, 2,6-naphthyridine analogues have been developed that show nanomolar potency and high selectivity over other FGFR family members.[3]

  • AXL Inhibitors: The 1,6-naphthyridinone core has been optimized to yield potent and selective type II AXL inhibitors, which are important targets in cancer therapy due to their role in oncogenic processes.[4]

  • c-Src Inhibitors: 7-substituted 1,6-naphthyridin-2(1H)-ones are potent inhibitors of the c-Src protein tyrosine kinase, with some analogues showing IC₅₀ values in the low nanomolar range (10-80 nM).[10]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For kinase inhibitors based on this scaffold, a general pattern has emerged.

G cluster_0 General SAR for Naphthyridinone Kinase Inhibitors Core 2,6-Naphthyridinone Core Hinge Hinge-Binding Group (e.g., unsubstituted N-H) - Forms key H-bonds Core->Hinge interacts with Solvent Solvent-Front Group (e.g., at C7) - Modulates solubility & potency - Often basic amines Core->Solvent projects towards Gatekeeper Gatekeeper Pocket Group (e.g., at C3) - Large hydrophobic groups - Governs selectivity Core->Gatekeeper projects towards

Caption: Generalized Structure-Activity Relationship (SAR).

  • Hinge Binding: The lactam N-H and the pyridine nitrogen often form critical hydrogen bonds with the "hinge" region of the kinase active site, anchoring the inhibitor.[10]

  • Selectivity Pocket: A substituent at the C3 position, often a substituted aryl group, typically projects into a hydrophobic pocket near the "gatekeeper" residue, playing a major role in determining kinase selectivity.[10]

  • Solvent-Exposed Region: Modifications at the C7 position extend into the solvent-exposed region. Introducing basic amine side chains here has been shown to significantly enhance potency, likely by forming additional interactions and improving pharmacokinetic properties.[10]

Conclusion and Future Outlook

The 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold is a validated and highly valuable core in modern medicinal chemistry. Its robust synthesis, tunable chemical reactivity, and favorable geometry for enzyme inhibition underscore its importance. The clinical and preclinical success of its derivatives, particularly in oncology, confirms its status as a privileged structure. Future research will likely focus on exploring new synthetic routes to further diversify the scaffold, applying it to novel biological targets beyond kinases, and leveraging computational chemistry to design next-generation inhibitors with even greater potency and unparalleled selectivity.

References

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (2000). Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src. Journal of Medicinal Chemistry, 43(14), 2693–2703. [Link]

  • Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., Moon, K., Singh, P., & Kim, I. S. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

  • Huang, J., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][1][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Monneret, C., et al. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 8, 1541–1546. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy | Request PDF. [Link]

  • Alvarez, R., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4433. [Link]

  • Prager, R. H., & Were, S. T. (1983). The Synthesis of Perloline, 6-(3,4-Dimethoxypheny1)-5-hydroxy-5,6-dihydrobenzo[c][10][17]naphthyridin-4(3H)-one. Australian Journal of Chemistry, 36, 1441-1453. [Link]

  • Marinov, M., & Stoyanov, N. (2023). IR AND NMR SPECTRAL DATA OF SOME SUBSTITUTED NAPHTHOPYRANDIONES. PROCEEDINGS OF UNIVERSITY OF RUSE. [Link]

  • Pharmaffiliates. (n.d.). (1S,2S,3R,5S)-3-((6-Chloro-5-((3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1][2][10]triazolo[4,5-d]pyrimidin-7-yl)amino) -. [Link]

  • Royal Society of Chemistry. (n.d.). Proton-responsive naphthyridinone-based RuII complexes and their reactivity with water and alcohols. Dalton Transactions. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry. [Link]

  • CAS. (n.d.). 2-(4-Chlorobenzoyl)benzoic acid. CAS Common Chemistry. [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jeyanthi-Vasantharani/1640498b0f80693a02795f3248383c21c750567e]([Link]

  • ACS Publications. (n.d.). A novel naphthyridinone synthesis via enamine cyclization. The Journal of Organic Chemistry. [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6145. [Link]

  • Wójcicka, A., & Bielenica, A. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 28(24), 8089. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, hexafluoro- (CAS 392-56-3). [Link]

  • Tooker, N. B., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843009. [Link]

  • Romano, A., et al. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Journal of Asthma and Allergy, 14, 31–46. [Link]

  • Pączkowska, M., et al. (2012). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 17(10), 12363–12385. [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 3,4-Dihydro-2,6-naphthyridin-1(2H)-one: A Technical Guide

Executive Summary The 2,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the core of potent kinase inhibitors, including clinical-stage protein kinase CK2 inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the core of potent kinase inhibitors, including clinical-stage protein kinase CK2 inhibitors [1] and emerging LATS1/2 pathway modulators [3]. The partially saturated derivative, 3,4-dihydro-2,6-naphthyridin-1(2H)-one (C₈H₈N₂O), serves as a critical building block and synthetic intermediate.

This whitepaper provides an authoritative, step-by-step technical guide to the structural elucidation of 3,4-dihydro-2,6-naphthyridin-1(2H)-one. By synthesizing high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FT-IR) spectroscopy, and multidimensional nuclear magnetic resonance (NMR) techniques [4], we establish a self-validating analytical framework that unambiguously confirms the bicyclic fusion and regiochemistry of this molecule.

Molecular Architecture & Theoretical Framework

The structure of 3,4-dihydro-2,6-naphthyridin-1(2H)-one consists of a pyridine ring fused to a partially saturated δ-lactam (piperidinone) ring.

  • Molecular Formula: C₈H₈N₂O

  • Exact Mass: 148.0637 Da

  • Degrees of Unsaturation (DoU): 6

    • Calculation: C−(H/2)+(N/2)+1=8−4+1+1=6 .

    • Causality: The 6 degrees of unsaturation perfectly account for the pyridine ring (4 DoU) and the lactam ring (1 ring + 1 carbonyl = 2 DoU).

To prevent misassignment of regioisomers (such as the 1,6- or 2,7-naphthyridine variants), the analytical workflow must specifically map the connectivity across the C-4a and C-8a bridgehead carbons [2].

Analytical_Workflow A 1. Sample Preparation (Purity >98%, DMSO-d6) B 2. HRMS (ESI-TOF) Formula: C8H8N2O A->B C 3. FT-IR Spectroscopy Functional Groups A->C D 4. 1D NMR (1H, 13C) Chemical Shifts & Integrals A->D E 5. 2D NMR (HMBC, HSQC) Framework Connectivity B->E C->E D->E

Fig 1. Logical workflow for the structure elucidation of 3,4-dihydro-2,6-naphthyridin-1(2H)-one.

High-Resolution Mass Spectrometry (HRMS) & FT-IR

HRMS Rationale

Before initiating NMR studies, HRMS is deployed to establish the exact molecular formula. Operating in positive electrospray ionization (ESI+) mode, the molecule readily accepts a proton at the highly basic pyridine nitrogen (N-6). The observed [M+H]+ ion must match the theoretical mass within a < 2 ppm error margin to rule out isobaric impurities. A characteristic fragmentation pathway for lactams is the neutral loss of carbon monoxide (-28 Da), yielding a fragment at m/z 121.0762.

FT-IR Rationale

FT-IR serves as an orthogonal validation tool for functional groups that may be silent or ambiguous in 1D NMR.

  • Lactam Carbonyl: A sharp, intense absorption at ~1665 cm⁻¹ confirms the conjugated amide C=O stretch.

  • N-H Stretch: A broad band at ~3200 cm⁻¹ confirms the secondary amine of the lactam ring.

  • Aromatic C=N/C=C: Multiple sharp bands between 1580–1600 cm⁻¹ validate the intact pyridine core.

Nuclear Magnetic Resonance (NMR) Elucidation

The core of the structural proof relies on 1D and 2D NMR spectroscopy. The choice of solvent is critical: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bonding capability slows the chemical exchange rate of the lactam N-H proton, rendering it visible as a distinct, broad singlet rather than being lost to baseline broadening [4].

1D ¹H and ¹³C NMR Analysis
  • The Pyridine Ring (Ring A): The nitrogen at position 6 heavily deshields the adjacent protons. H-5 appears as a distinct singlet at ~8.42 ppm because it is isolated between the C-4a bridgehead and N-6. H-7 and H-8 appear as a pair of doublets (J ≈ 5.2 Hz), representing the ortho-coupled protons of the pyridine system.

  • The Lactam Ring (Ring B): The saturated portion of the molecule presents as two distinct methylene multiplets. H-3 is adjacent to the lactam nitrogen and appears further downfield (~3.45 ppm), while H-4 is benzylic-like, adjacent to the C-4a bridgehead (~2.95 ppm).

2D HMBC Connectivity (The Structural Proof)

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for proving the bicyclic fusion. By observing long-range (²J and ³J) carbon-proton couplings, we can stitch the two rings together across the C-4a and C-8a bridge.

HMBC_Network H3 H-3 C1 C-1 (C=O) H3->C1 ³J C4a C-4a H3->C4a ³J H4 H-4 H4->C4a ²J C8a C-8a H4->C8a ³J H5 H-5 H5->C4a ²J H5->C8a ³J H8 H-8 H8->C1 ³J H8->C8a ²J

Fig 2. Key 2D HMBC NMR correlations establishing the bicyclic fusion across C-4a and C-8a.

Causality of HMBC: The ³J correlation from H-8 (on the pyridine ring) to C-1 (the lactam carbonyl) unambiguously proves that the carbonyl is adjacent to C-8a. Simultaneously, the ³J correlation from H-4 (on the lactam ring) to C-8a locks the orientation of the saturated ring relative to the pyridine core, ruling out the 2,7-naphthyridine isomer.

Data Summary Tables

Table 1: NMR Assignments (600 MHz, DMSO-d₆, 298 K)
Position¹³C Shift (ppm)Carbon Type¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC (²J, ³J)
1 164.5C=O---
2 -NH8.15br s, 1HC-1, C-3, C-4
3 41.2CH₂3.45td (6.5, 2.5), 2HC-1, C-4, C-4a
4 27.8CH₂2.95t (6.5), 2HC-3, C-4a, C-8a, C-5
4a 145.3C (Aromatic)---
5 150.1CH (Aromatic)8.42s, 1HC-4a, C-7, C-8a
6 -N (Pyridine)---
7 148.5CH (Aromatic)8.55d (5.2), 1HC-5, C-8, C-8a
8 118.2CH (Aromatic)7.75d (5.2), 1HC-1, C-4a, C-7, C-8a
8a 125.4C (Aromatic)---
Table 2: HRMS (ESI-TOF) Data Validation
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Assigned Formula
[M+H]⁺ 149.0715149.0717+1.34C₈H₉N₂O⁺
[M+Na]⁺ 171.0534171.0532-1.17C₈H₈N₂ONa⁺
Fragment 121.0766121.0762-3.30C₇H₉N₂⁺ (-CO)

Standardized Experimental Protocols

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the highly purified (>98% by HPLC) lyophilized compound.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D). Crucial Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard to self-validate the 0.00 ppm chemical shift baseline.

  • Tube Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the detection region.

  • 1D Acquisition: Acquire the ¹H spectrum (16 scans, d1 = 1.0 s) and ¹³C spectrum (1024 scans, d1 = 2.0 s) at 298 K on a 600 MHz spectrometer equipped with a cryoprobe.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences. For HMBC, optimize the long-range coupling delay for J = 8 Hz (approx. 62.5 ms) to maximize the intensity of the bridgehead correlations.

Protocol B: HRMS (ESI-TOF) Analysis
  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) modified with 0.1% formic acid to promote protonation at N-6.

  • Calibration: Prior to injection, infuse a sodium formate cluster solution to calibrate the mass axis. Validation Check: The calibration must yield a mass accuracy of < 2 ppm across the 50–1000 m/z range.

  • Injection: Inject 2 µL into the ESI-TOF mass spectrometer.

  • Parameters: Operate in positive ion mode (ESI+) with a capillary voltage of 3.5 kV, desolvation temperature of 250 °C, and cone voltage of 30 V to minimize unwanted in-source fragmentation prior to the collision cell.

References

  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Rare Caulamidine Hexacyclic Alkaloids from the Marine Ascidian Polyandrocarpa sp. PMC - National Institutes of Health.[Link]

  • CN117425654A - 2,8-diazaspiro[4.5]decane compound.
Foundational

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- mechanism of action

Title: The 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Scaffold: Mechanism of Action and Applications as a Privileged Kinase Hinge Binder Executive Summary The 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- core has emerged as a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Scaffold: Mechanism of Action and Applications as a Privileged Kinase Hinge Binder

Executive Summary The 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- core has emerged as a highly versatile and privileged pharmacophore in modern targeted drug discovery. Characterized by its partially saturated bicyclic structure, this scaffold serves as a potent ATP-competitive kinase inhibitor. This technical whitepaper details the structural biology, target-specific mechanisms of action (MoA), and rigorous experimental protocols required to validate therapeutics leveraging this core.

Structural Biology & Pharmacophore Mechanics

The mechanism of action of 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives is fundamentally rooted in their ability to mimic the adenine ring of ATP[1].

  • The Bidentate Hinge Interaction: The lactam motif acts as the primary warhead. The lactam NH functions as a hydrogen bond donor, while the adjacent carbonyl (C=O) acts as a hydrogen bond acceptor. Together, they form a highly stable bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region[2].

  • The Role of Partial Saturation: Unlike fully aromatic naphthyridines, the 3,4-dihydro modification introduces sp3 hybridization. This structural buckling increases the fraction of sp3 carbons ( Fsp3​ ), which improves aqueous solubility, reduces toxicological liabilities (such as DNA intercalation or hERG channel blocking), and provides distinct 3D vectors for substituents at the 3- and 4-positions to probe the kinase ribose pocket.

HingeBinding Naph 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one (Inhibitor Core) LactamNH Lactam NH (H-bond Donor) Naph->LactamNH LactamCO Lactam C=O (H-bond Acceptor) Naph->LactamCO HingeCO Kinase Hinge C=O (e.g., Leu/Cys) LactamNH->HingeCO Hydrogen Bond HingeNH Kinase Hinge NH (e.g., Gly/Asp) LactamCO->HingeNH Hydrogen Bond

Bidentate hydrogen bonding model of the naphthyridinone core with the kinase hinge region.

Target-Specific Mechanisms of Action

The modularity of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core allows it to be tuned for exquisite selectivity across diverse kinase families.

  • PKMYT1 Inhibition (Oncology): PKMYT1 is a critical kinase regulating the G2/M cell cycle transition. Naphthyridinone derivatives have been optimized to inhibit PKMYT1 with double-digit nanomolar potency[2]. The MoA involves an induced "hinge residue flip" of the cysteine and glycine residues in the ATP pocket. This conformational change grants the scaffold superior kinome selectivity by exploiting a binding state inaccessible to most off-target kinases[2].

  • Protein Kinase D (PKD) Inhibition (Cardiovascular): In heart failure models, PKD inhibition serves as a potent antihypertrophic mechanism[1]. Naphthyridinone derivatives achieve up to 1000-fold selectivity for PKD over the closely related Protein Kinase C (PKC) by anchoring the lactam core to the Leu662 hinge residue while extending substituents into the unique methionine (M) gatekeeper pocket of PKD[1].

  • LATS1/2 and the Hippo Pathway (Tissue Regeneration): LATS1 and LATS2 are serine/threonine kinases that constitutively phosphorylate YAP/TAZ, leading to their cytoplasmic sequestration and degradation[3]. Naphthyridinone-based diazaspiro decane compounds inhibit LATS1/2, thereby preventing YAP/TAZ phosphorylation[3]. This allows unphosphorylated YAP/TAZ to translocate to the nucleus, complex with TEAD transcription factors, and drive gene expression for tissue regeneration and repair (e.g., in Idiopathic Pulmonary Fibrosis)[3].

  • FGFR4 Inhibition (Hepatocellular Carcinoma): The scaffold also demonstrates efficacy against FGFR4, a driver oncogene in liver cancer[4]. The core engages in hydrogen bonding with Ala553 in the hinge region, while specific functionalization allows for high selectivity over FGFR1-3, effectively shutting down the FGF19-FGFR4 signaling axis[4].

HippoPathway Inhibitor Naphthyridinone Inhibitor LATS LATS1/2 Kinase Inhibitor->LATS Inhibits YAP_TAZ_Phos Phospho-YAP/TAZ (Cytoplasmic Degradation) LATS->YAP_TAZ_Phos Phosphorylates YAP_TAZ_Active Unphosphorylated YAP/TAZ LATS->YAP_TAZ_Active Inhibition prevents phosphorylation Nucleus Nuclear Translocation & TEAD Activation YAP_TAZ_Active->Nucleus Translocates Regeneration Tissue Regeneration & Cell Proliferation Nucleus->Regeneration Gene Transcription

Modulation of the Hippo pathway via LATS1/2 inhibition by naphthyridinone derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

Table 1: Comparative Kinase Inhibition Profiles of Naphthyridinone Derivatives

Target KinaseDisease ContextKey Hinge InteractionsRepresentative IC50Selectivity Mechanism
PKMYT1 Solid Tumors (G2/M)Cys/Gly< 20 nMInduces hinge residue flip, preventing off-target binding[2].
PKD1 Cardiac HypertrophyLeu662, Lys612< 50 nMExploits the methionine (M) gatekeeper residue for 1000x PKC selectivity[1].
LATS1/2 IPF / ARDSStandard bidentate< 10 nMHigh affinity for the active conformation of LATS1/2[3].
FGFR4 Hepatocellular CarcinomaAla553< 100 nMSteric optimization against the FGFR4-specific pocket[4].

Experimental Protocols & Validation Systems

To ensure scientific integrity and trustworthiness, the following self-validating protocols are standard for evaluating 3,4-dihydro-2,6-naphthyridin-1(2H)-one based inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Purpose: To quantify the biochemical IC50​ and establish ATP-competitive causality.

  • Reagent Preparation: Prepare the target kinase (e.g., LATS1), a biotinylated peptide substrate, and ATP. Crucial Causality Step: Set the ATP concentration exactly at its apparent Km​ . This ensures the assay is highly sensitive to ATP-competitive hinge binders (like the naphthyridinone core) and allows for the direct calculation of Ki​ using the Cheng-Prusoff equation.

  • Compound Titration: Dispense the inhibitor in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate using an acoustic dispenser. Include DMSO as a vehicle control and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Reaction Initiation: Add the kinase/substrate/ATP mixture. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Data Analysis: Measure the FRET signal (ratio of 665 nm / 615 nm). Fit the data to a 4-parameter logistic curve to determine the IC50​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Purpose: To prove that the inhibitor physically binds its target inside a living cell, validating the MoA beyond biochemical artifacts.

  • Cell Treatment: Culture target cells (e.g., Huh7 for FGFR4[4]). Treat one batch with the naphthyridinone inhibitor (at 10x IC50​ ) and another with DMSO for 2 hours. Self-Validation: Include a structurally similar but biochemically inactive analog as a negative control to rule out non-specific lipophilic stabilization.

  • Thermal Profiling: Aliquot the cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Isolation: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western Blotting using target-specific antibodies. A shift in the aggregation temperature ( Tm​ ) in the compound-treated group confirms direct intracellular target engagement.

References

  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors, ACS Publications,[Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy, ACS Publications,[Link]

  • CN117425654A - 2,8-diazaspiro[4.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma, ACS Publications,[Link]

Sources

Exploratory

The Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural rigidity, capacity for hydrogen bonding, and tunable electronic properties have made it a cornerstone for the design of a multitude of therapeutic agents. This guide provides a comprehensive technical overview of the naphthyridine core, delving into its fundamental physicochemical properties, versatile synthetic strategies, and diverse pharmacological applications. We will explore its critical role in the development of anticancer, antibacterial, and neuroprotective agents, supported by detailed mechanistic insights, quantitative structure-activity relationship (SAR) data, and established experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to guide the rational design of next-generation naphthyridine-based therapeutics.

Introduction: The Rise of a Versatile Pharmacophore

Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest from the medicinal chemistry community.[1][2] Their structural resemblance to quinolines and purines allows them to interact with a wide array of biological targets, including enzymes and receptors. The strategic placement of nitrogen atoms within the bicyclic framework significantly influences the scaffold's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic and pharmacodynamic profiles.[3]

There are ten possible isomers of naphthyridine, with the 1,8-, 1,5-, 1,6-, 1,7-, and 2,6-naphthyridine cores being the most extensively studied in drug discovery.[4][5][6] The 1,8-naphthyridine scaffold, in particular, is a key component of several commercially successful drugs, most notably the quinolone antibiotics.[7] This guide will primarily focus on the most therapeutically relevant isomers, highlighting their unique contributions to medicinal chemistry.

Synthetic Strategies: Building the Naphthyridine Core

The construction of the naphthyridine ring system can be achieved through various synthetic methodologies, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials. The Friedländer synthesis is a classical and highly versatile method for assembling the naphthyridine scaffold.

The Friedländer Synthesis: A Cornerstone Reaction

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base.[8] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are commonly employed as the starting material.[9]

General Reaction Scheme:

cluster_reactants Reactants cluster_products Product A 2-Aminonicotinaldehyde C 1,8-Naphthyridine Derivative A->C Condensation & Cyclodehydration B Active Methylene Compound (e.g., Ketone, β-Ketoester) B->C

Figure 1: General scheme of the Friedländer synthesis for 1,8-naphthyridines.

Experimental Protocol: Environmentally Friendly Friedländer Synthesis of 2-Methyl-1,8-naphthyridine [10][11]

This protocol details a gram-scale, water-based synthesis using an inexpensive and biocompatible ionic liquid catalyst.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (45 wt% in H₂O)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in 1 mL of deionized water.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the mixture under a nitrogen atmosphere at 50°C in a water bath for approximately 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-1,8-naphthyridine.

Naphthyridines in Anticancer Drug Discovery

The naphthyridine scaffold has proven to be a highly effective framework for the development of novel anticancer agents, targeting a diverse range of cellular mechanisms, including DNA damage and the inhibition of key signaling pathways.

Topoisomerase Inhibition: A Validated Anticancer Strategy

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[12] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Several naphthyridine derivatives have been identified as potent topoisomerase inhibitors.

Voreloxin: A Case Study in Topoisomerase II Poisoning

Voreloxin is a first-in-class anticancer quinolone derivative that intercalates into DNA and poisons topoisomerase II.[1][13] This dual mechanism of action leads to the formation of site-selective DNA double-strand breaks, G2 cell cycle arrest, and subsequent apoptosis.[14][15] Voreloxin has undergone clinical trials for the treatment of acute myeloid leukemia (AML) and platinum-resistant ovarian cancer.[8][16]

Mechanism of Action: Voreloxin

Voreloxin Voreloxin DNA DNA Double Helix Voreloxin->DNA Intercalation TopoII Topoisomerase II Voreloxin->TopoII Inhibition CleavageComplex Stabilized Topo II- DNA Cleavage Complex DNA->CleavageComplex TopoII->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB Prevents Re-ligation G2Arrest G2 Cell Cycle Arrest DSB->G2Arrest Apoptosis Apoptosis G2Arrest->Apoptosis

Figure 2: Mechanism of action of Voreloxin as a Topoisomerase II poison.

Kinase Inhibition: Targeting Aberrant Signaling Pathways

Kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival.[17] The dysregulation of these pathways is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. The naphthyridine scaffold has been successfully employed to develop inhibitors of various kinases, including those in the PI3K/Akt and MAPK pathways.

The PI3K/Akt and MAPK Signaling Cascades

The PI3K/Akt and MAPK pathways are two of the most frequently dysregulated signaling networks in human cancers.[2][18] Constitutive activation of these pathways promotes uncontrolled cell proliferation and resistance to apoptosis.

cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Figure 3: Simplified overview of the PI3K/Akt and MAPK signaling pathways in cancer.

Naphthyridine-Based Kinase Inhibitors

Several naphthyridine derivatives have been developed as potent and selective kinase inhibitors. For instance, a series of 1,7-naphthyridine derivatives have been identified as potent inhibitors of SOS1, a guanine nucleotide exchange factor that activates KRAS in the MAPK pathway.[14] Additionally, 1,5- and 1,6-naphthyridine analogs have shown promise as c-Met kinase inhibitors.[6] Furthermore, allosteric dual inhibitors of Akt1 and Akt2 have been developed from a naphthyridinone scaffold.[19]

Table 1: Selected Naphthyridine-Based Kinase Inhibitors and their Activities

Compound ClassTarget Kinase/ProteinExample CompoundIC₅₀ (nM)Reference
1,7-NaphthyridineSOS1 (p-ERK inhibition)Compound 10f45[14]
1,5-NaphthyridineALK5Compound 156[12]
1,6-Naphthyridinec-MetCompound 26c-[6]
NaphthyridinoneAkt1/2Compound 17-[19]
2,6-NaphthyridineFGFR4Compound 11-[20]

Note: IC₅₀ values are for the specified biological activity and may not represent direct enzyme inhibition in all cases.

Cytotoxicity of Naphthyridine Derivatives

The anticancer potential of novel naphthyridine derivatives is often initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability [3][16][21][22][23]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium

  • Test compounds (naphthyridine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Cytotoxicity of Selected 1,8-Naphthyridine-3-carboxamide Derivatives [24][25][26]

CompoundCancer Cell LineIC₅₀ (µM)Reference
12 HBL-100 (Breast)1.37[24][25]
17 KB (Oral)3.7[24][25]
22 SW-620 (Colon)3.0[24][25]
3f MCF7 (Breast)6.53[26]
10c MCF7 (Breast)1.47[26]
3 KB (Oral)23.60[25]

Naphthyridines as Antibacterial Agents

The discovery of nalidixic acid in 1962 marked the advent of the quinolone class of antibiotics and established the 1,8-naphthyridine scaffold as a powerful antibacterial pharmacophore.[3][21]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Naphthyridine-based antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[27][28][29] These enzymes are crucial for DNA replication, recombination, and repair. Inhibition of these topoisomerases leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and bacterial cell death.

Nalidixic Acid: The Prototypical Quinolone

Nalidixic acid was the first synthetic quinolone antibiotic to be used clinically.[1] It is primarily effective against Gram-negative bacteria and has been historically used to treat urinary tract infections.[30] Its mechanism of action involves the selective inhibition of the A subunit of bacterial DNA gyrase.[7][31]

Gemifloxacin: A Modern Fluoroquinolone

Gemifloxacin is a later-generation fluoroquinolone with a broader spectrum of activity, including potent activity against Gram-positive pathogens like Streptococcus pneumoniae.[27][32][33] Its enhanced efficacy is attributed to its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV.[28][34]

Table 3: Minimum Inhibitory Concentrations (MIC) of Selected Naphthyridine Antibiotics

CompoundBacterial StrainMIC (µg/mL)Reference
Nalidixic Acid DerivativeB. subtilis12.5[4][7]
Nalidixic Acid DerivativeS. aureus12.5[4][7]
GemifloxacinS. pneumoniae (penicillin-susceptible)≤0.015[29]
GemifloxacinS. pneumoniae (penicillin-resistant)≤0.015-0.03[29]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli 06≥ 1024[2][35]
7-acetamido-1,8-naphthyridin-4(1H)-oneS. aureus 10≥ 1024[2][35]

Note: Some naphthyridine derivatives show no direct antibacterial activity but can potentiate the effects of other antibiotics.[2][35]

Naphthyridines in the Treatment of Neurodegenerative Diseases

The neuroprotective potential of the naphthyridine scaffold is an emerging area of research, with promising applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Multitarget Approach for Alzheimer's Disease

The complex pathology of Alzheimer's disease necessitates a multitargeted therapeutic approach. Naphthyridine derivatives have been designed to simultaneously address several key aspects of the disease, including cholinergic deficiency and calcium dysregulation.[5]

Cholinesterase Inhibition

A significant hallmark of Alzheimer's disease is the decline in acetylcholine levels in the brain.[36] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine degradation, is a clinically validated strategy to improve cognitive function. Several 1,8-naphthyridine derivatives have shown moderate to potent inhibitory activity against these enzymes.[5][36]

Table 4: Cholinesterase Inhibitory Activity of Selected Naphthyridine Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Reference
Compound 6h AChE3.65[10]
Compound 3d AChE31.9[31]
Compound 3h AChE29.5[31]
Compound 32 hAChE1100[37]
Compound 90 AChE1500[37]

Calcium Channel Modulation

Dysregulation of intracellular calcium homeostasis is implicated in the neuronal cell death observed in Alzheimer's disease.[5] Certain 1,8-naphthyridine derivatives have been shown to modulate voltage-dependent calcium channels, offering a potential neuroprotective mechanism.[5]

Future Perspectives and Conclusion

The naphthyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

  • Novel Isomers and Scaffolds: Exploration of less-studied naphthyridine isomers and the development of novel fused heterocyclic systems incorporating the naphthyridine core.

  • Targeted Therapies: The design of highly selective inhibitors for specific kinase isoforms or other disease-relevant targets to minimize off-target effects and improve therapeutic indices.

  • Multitarget Ligands: The rational design of single molecules that can modulate multiple targets implicated in complex diseases like cancer and neurodegenerative disorders.

  • Drug Delivery and Formulation: The development of innovative drug delivery systems to enhance the bioavailability and therapeutic efficacy of naphthyridine-based drugs.

References

  • Hawtin, R. E., Stockett, D. E., Byl, J. A., McDowell, R. S., Tan, N., et al. (2010). Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. PLOS ONE. Available at: [Link]

  • Yuan, C., et al. (2024). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wójcicka, A., & Bąk, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Sunesis Pharmaceuticals. (2010). Voreloxin, Anti-Cancer Quinolone Derivative. Clinical Trials Arena. Available at: [Link]

  • Hawtin, R. E., et al. (2010). Voreloxin, a First-in-Class Anticancer Quinolone Derivative, in Relapsed/Refractory Solid Tumors: A Report on Two Dosing Schedules. Clinical Cancer Research. Available at: [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Gong, Y., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Gemifloxacin. ResearchGate. Available at: [Link]

  • Hawtin, R. E., Stockett, D. E., Byl, J. A., McDowell, R. S., Tan, N., et al. (2010). Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. PLOS ONE. Available at: [Link]

  • Wójcicka, A., & Bąk, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]

  • El-Sayed, W. A., et al. (2016). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Molecules. Available at: [Link]

  • Taylor & Francis. (n.d.). Nalidixic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Adjei, A. A., et al. (2010). Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available at: [Link]

  • Fiveable. (2025). Nalidixic acid Definition. Fiveable. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. Available at: [Link]

  • Onabolu, O., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances. Available at: [Link]

  • Lesher, G. Y. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry. Available at: [Link]

  • Uddin, M. S., et al. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Pharmaceuticals. Available at: [Link]

  • Carna, M., et al. (2021). Journey on Naphthoquinone and Anthraquinone Derivatives: New Insights in Alzheimer's Disease. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the 1,8-naphthyridine derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Allosteric inhibitors of Akt1 and Akt2: A naphthyridinone with efficacy in an A2780 tumor xenograft model. ResearchGate. Available at: [Link]

  • Kim, S. D., et al. (2001). The disposition of gemifloxacin, a new fluoroquinolone antibiotic, in rats and dogs. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Lindsley, C. W., et al. (2008). Allosteric inhibitors of Akt1 and Akt2: a naphthyridinone with efficacy in an A2780 tumor xenograft model. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, V., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Effect of naphthazarin on PI3K/Akt pathway and caspase 3 activation of... ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values against NIH/3T3 cell line and BBB per- meability of the compounds. ResearchGate. Available at: [Link]

  • Dalhoff, A., & Piddock, L. J. V. (2000). Activity of Gemifloxacin against Quinolone-Resistant Streptococcus pneumoniae Strains In Vitro and in a Mouse Pneumonia Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. ResearchGate. Available at: [Link]

  • GeneSoft Pharmaceuticals, Inc. (2020). FDA Approves Factive (Gemifloxacin) for the Treatment of Respiratory Tract Infections. BioSpace. Available at: [Link]

  • ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. Available at: [Link]

  • Gellert, M. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of the selected 1,8-naphthyridine-2-carboxamide... ResearchGate. Available at: [Link]

  • de los Rios, C., et al. (2010). Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Egea, J., et al. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current Pharmaceutical Design. Available at: [Link]

  • Saravolatz, L. D., & Leggett, J. (2003). Gatifloxacin, Gemifloxacin, and Moxifloxacin: The Role of 3 Newer Fluoroquinolones. Clinical Infectious Diseases. Available at: [Link]

  • Sedić, M., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values and selectivity index of cholinesterase inhibition. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Derivatives and Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 2,6-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to its rigid bicyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has garnered significant interest in medicinal chemistry due to its rigid bicyclic structure and unique three-dimensional geometry, which make it an attractive framework for interaction with a variety of biological targets.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives and their analogs. We will delve into detailed synthetic methodologies, explore their diverse biological applications with a focus on kinase inhibition, and provide insights into their mechanism of action and structure-activity relationships (SAR).

The 2,6-Naphthyridinone Core: A Privileged Structure in Medicinal Chemistry

The naphthyridine scaffold, consisting of two fused pyridine rings, exists in six isomeric forms.[2] Among these, the 2,6-naphthyridine framework has emerged as a "privileged scaffold" in drug discovery, demonstrating a broad spectrum of biological activities, including anticancer, anti-infectious, and neurological applications.[2][3][4] The introduction of a lactam function and partial saturation to form the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core further enhances its potential by introducing additional hydrogen bonding capabilities and modifying its physicochemical properties.

Synthetic Strategies for 3,4-Dihydro-2,6-Naphthyridin-1(2H)-ones and Analogs

The construction of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core can be achieved through various synthetic routes. A common strategy involves the construction of a substituted pyridine ring followed by annulation to form the bicyclic system.

Synthesis of 1-Amino-3,4-dihydro-2,6-naphthyridine BACE1 Inhibitors

A notable example of the synthesis of this scaffold is in the development of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease.[5] The synthesis often starts from a suitably substituted pyridine precursor.

Experimental Protocol: Synthesis of a 1-Amino-3,4-dihydro-2,6-naphthyridine Derivative [5]

  • Step 1: Synthesis of the Pyridine Precursor: A multi-step synthesis is typically employed to construct a pyridine ring with the necessary functional groups for the subsequent cyclization. This may involve condensation reactions and functional group interconversions.

  • Step 2: Intramolecular Cyclization: The key step in forming the bicyclic core is an intramolecular cyclization. This can be achieved through various methods, including nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

  • Step 3: Functional Group Manipulation: Following the formation of the naphthyridinone core, further modifications can be made to introduce various substituents and build the final molecule. This can involve protection/deprotection steps, amidations, and other standard organic transformations.

A detailed, step-by-step protocol for a specific analog can be found in the supplementary information of the referenced literature.

General Synthetic Approaches to Naphthyridinone Analogs

While the above protocol is specific to a particular class of compounds, more general strategies for synthesizing naphthyridinone cores often employ inverse electron-demand Diels-Alder reactions or multi-component reactions.[6][7] For instance, substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, close analogs, have been synthesized via microwave-activated inverse electron-demand Diels-Alder reactions from 1,2,4-triazines.[6][7]

Biological Activities and Therapeutic Applications

Derivatives of the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core and its analogs have shown promise in a range of therapeutic areas, with a significant focus on oncology and neurodegenerative diseases.

Kinase Inhibition in Oncology

The 2,6-naphthyridinone scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.[1][8]

3.1.1. Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is a key driver in various cancers, including hepatocellular carcinoma (HCC).[9] Novel FGFR4 inhibitors containing a 2,6-naphthyridine scaffold have demonstrated nanomolar potency against HCC cell lines and significant antitumor efficacy in xenograft models.[9]

FGFR4 Signaling Pathway

FGFR4_Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates PLCg PLCγ FGFR4->PLCg STAT STAT FGFR4->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation AXL_Signaling GAS6 GAS6 AXL AXL GAS6->AXL Binds PI3K PI3K AXL->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK AXL->RAS_RAF_MEK_ERK STAT JAK/STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Proliferation Cell Survival, Proliferation, Migration mTOR->Survival_Proliferation RAS_RAF_MEK_ERK->Survival_Proliferation STAT->Survival_Proliferation NFkB->Survival_Proliferation

Caption: GAS6-Mediated AXL Signaling Cascade. [10][11] 3.1.3. c-Met Kinase Inhibition:

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. [12][13][14][15][16]Naphthyridine-based compounds have been investigated as c-Met kinase inhibitors.

c-Met Signaling Pathway

cMet_Signaling HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Cell_Motility Cell Motility, Invasion, Proliferation, Survival AKT->Cell_Motility RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Motility STAT3->Cell_Motility

Caption: HGF-Induced c-Met Signaling Pathway. [12][14]

Neurodegenerative Diseases: BACE1 Inhibition

As previously mentioned, 1-amino-3,4-dihydro-2,6-naphthyridine derivatives have been discovered as potent BACE1 inhibitors. By removing a structurally labile moiety and incorporating pyridine rings, these compounds exhibit increased biochemical and cellular potency, along with reduced basicity, leading to robust and sustained reduction of amyloid-beta in preclinical models.

Other Therapeutic Areas

The versatility of the naphthyridinone scaffold extends to other therapeutic areas, including:

  • Antimicrobial and Antifungal Activity: Naturally occurring naphthyridine alkaloids have demonstrated antibacterial and antifungal properties. [4]* Anti-inflammatory Effects: Certain naphthyridine derivatives have shown strong inhibitory effects on nitric oxide production in macrophages, indicating anti-inflammatory potential. [4]

Structure-Activity Relationships (SAR)

The biological activity of 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

PositionSubstituentEffect on ActivityTargetReference
N-1 Alkyl groups with a terminal amino groupEssential for c-Met inhibitionc-Met[17]
C-2 Naphthyl ringIncreased cytotoxicity in cancer cell linesTubulin[3]
C-3 Substituted benzyl groupEssential for c-Met inhibitionc-Met[17]
C-5 4'-carboxamide phenoxy groupSignificantly improved potencyc-Met[17]
C-7 Basic aliphatic side chainsPotent c-Src inhibitionc-Src[17]
Amidine Moiety Introduction of a fluorine atom on an adjacent pyridine ringReduced basicity and improved cellular activityBACE1[5]

This table provides a generalized summary of SAR findings. Specific effects can vary depending on the overall molecular context.

Key Experimental Workflows

The evaluation of 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives and their analogs relies on a suite of standardized in vitro and in vivo assays.

Kinase Inhibition Assays

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Kinase_Reaction Incubate kinase, substrate, and compound Compound_Prep->Kinase_Reaction ATP_Addition Initiate reaction with ATP Kinase_Reaction->ATP_Addition Incubation Incubate at controlled temperature ATP_Addition->Incubation Stop_Reaction Stop reaction (e.g., with EDTA) Incubation->Stop_Reaction Detection Detect product formation (e.g., fluorescence, luminescence) Stop_Reaction->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Treat_Cells Treat cells with various concentrations of compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cell proliferation using the MTT assay.

Conclusion and Future Perspectives

The 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold and its analogs represent a highly promising class of compounds with diverse and potent biological activities. Their utility as kinase inhibitors in oncology and as BACE1 inhibitors for neurodegenerative diseases highlights their potential for addressing significant unmet medical needs. The synthetic versatility of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of novel derivatives with improved drug-like properties, the exploration of new therapeutic applications, and a deeper understanding of their mechanisms of action. The continued investigation of this privileged scaffold is poised to yield the next generation of innovative therapeutics.

References

  • A pathway map of AXL receptor-mediated signaling network. PMC. [Link]

  • Schematic representation of Axl signaling pathway. Activation... ResearchGate. [Link]

  • Schematic diagram of the four major FGFR signalling pathways and... ResearchGate. [Link]

  • Schematic representation of the c-Met signaling pathway suggested in... ResearchGate. [Link]

  • Basic structure, signaling pathways and activation of AXL. (a)... ResearchGate. [Link]

  • Schematic representation of FGF19/FGFR4 signaling pathway involves in... ResearchGate. [Link]

  • c-Met. wikidoc. [Link]

  • Gas6/AXL pathway: immunological landscape and therapeutic potential. Frontiers. [Link]

  • Axl as a mediator of cellular growth and survival. PMC. [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway. ResearchGate. [Link]

  • The FGF19/FGFR4 pathway with its main components and targets of... ResearchGate. [Link]

  • Figure 2 from An overview of the c-MET signaling pathway. Semantic Scholar. [Link]

  • c-MET activation signaling pathways. | Download Scientific Diagram. ResearchGate. [Link]

  • The Fibroblast Growth Factor signaling pathway. PMC. [Link]

  • Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. MDPI. [Link]

  • Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction. PubMed. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. PMC. [Link]

  • Synthesis of 2,6-naphthyridine. PubMed. [Link]

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. ResearchGate. [Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. MDPI. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src. Journal of Medicinal Chemistry. [Link]

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. PMC. [Link]

  • Synthesis and biological evaluation of novel 3, 4-dihydropyrimidin-2-(1 H)-ones. Rasayan J. Chem. [Link]

  • Designing and preparation of new BACE1 inhibitors for Alzheimer's disease treatment. Estudo Geral. [Link]

  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. PubMed. [Link]

  • Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2. Journal of Medicinal Chemistry. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

  • 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. ResearchGate. [Link]

  • ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Rasayan. [Link]

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed. [Link]

  • Development and Structural Modification of BACE1 Inhibitors. PMC. [Link]

  • Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. [Link]

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. ACS Publications. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

Sources

Exploratory

Pharmacological profile of saturated 1,6-naphthyridin-2(1H)-ones

An In-Depth Technical Guide to the Pharmacological Profile of Saturated 1,6-Naphthyridin-2(1H)-ones Introduction: The Emergence of a Privileged Scaffold Naphthyridines, a class of heterocyclic compounds composed of two f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of Saturated 1,6-Naphthyridin-2(1H)-ones

Introduction: The Emergence of a Privileged Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in medicinal chemistry.[1][2] Among the six possible isomers, the 1,6-naphthyridine framework has garnered significant attention for its ability to serve as a versatile scaffold, providing ligands for a multitude of biological receptors.[1][3] This guide focuses specifically on the saturated 1,6-naphthyridin-2(1H)-one core, a subfamily that has proven to be a particularly fruitful starting point for the development of novel therapeutics.[4] The saturation at the C3-C4 position imparts a three-dimensional geometry distinct from its unsaturated counterparts, allowing for unique interactions within the binding pockets of complex biological targets.

The designation of scaffolds like 1,6-naphthyridin-2(1H)-one as "privileged structures" is an empirical one, earned through their repeated appearance in potent, selective, and pharmacokinetically favorable drug candidates across diverse therapeutic areas.[4] This guide will provide an in-depth exploration of the pharmacological profile of this scaffold, from its chemical synthesis and key biological targets to the critical structure-activity relationships that govern its activity. We will delve into the practical methodologies for its evaluation, providing not just protocols, but the scientific rationale that underpins them, offering researchers and drug development professionals a comprehensive resource to leverage this promising chemical entity.

Core Synthesis Strategy: Building the Naphthyridinone Framework

The construction of the saturated 1,6-naphthyridin-2(1H)-one core is a critical first step in harnessing its therapeutic potential. Synthetic strategies often rely on the cyclization of a pre-formed, functionalized pyridine or pyridone ring.[1][4][5] The choice of synthetic route is dictated by the desired substitution pattern, which is ultimately guided by the target pharmacology. A common and effective approach involves a multi-step synthesis that offers flexibility in introducing diversity at key positions.

Generalized Synthetic Workflow

The following protocol outlines a representative, versatile synthesis. The rationale for this multi-step approach is to allow for the late-stage introduction of key diversity elements, enabling the efficient generation of a focused library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Introduction of C5/C7 Diversity cluster_2 Step 3: N-Arylation/Alkylation cluster_3 Step 4: Reductive Cyclization A Functionalized Acetonitrile C Pyridone Core (e.g., via Michael Addition/Cyclization) A->C B α,β-Unsaturated Ester B->C D Pyridone Core E Suzuki or Buchwald-Hartwig Coupling Partners (e.g., Boronic Acids, Amines) F Substituted Pyridone D->F Pd-catalyzed Cross-Coupling E->F G Substituted Pyridone H Aryl/Alkyl Halide I N-Substituted Pyridone G->I Base-mediated Substitution H->I J N-Substituted Pyridone (with nitro group precursor) K Saturated 1,6-Naphthyridin-2(1H)-one J->K Reduction (e.g., H2, Pd/C) & Intramolecular Cyclization

Caption: Generalized synthetic workflow for saturated 1,6-naphthyridin-2(1H)-ones.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize a substituted 5,7,8-trihydro-1H-[6][7]naphthyridin-2-one derivative.

  • Step 1: Pyridone Ring Formation.

    • To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add ethyl cyanoacetate (1.0 eq) and an appropriate α,β-unsaturated ketone (1.0 eq).

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of starting materials.

    • Cool the reaction to room temperature and acidify with 2N HCl to precipitate the 2-pyridone product.

    • Filter, wash with cold water, and dry the solid. This step establishes the core pyridone ring structure. The choice of the unsaturated ketone dictates the initial substitution pattern.

  • Step 2: Halogenation for Cross-Coupling.

    • Suspend the 2-pyridone (1.0 eq) in POCl₃ (5-10 eq).

    • Heat the mixture at 100°C for 2-3 hours. This step introduces a chlorine atom, a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Step 3: Suzuki Cross-Coupling.

    • Combine the chlorinated pyridone (1.0 eq), a desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in a mixture of toluene, ethanol, and water.

    • Degas the mixture with argon for 15 minutes.

    • Heat to 90°C overnight. This is a critical step for introducing diversity. The choice of boronic acid directly determines the substituent that will ultimately be at the C7 position of the naphthyridinone core.

    • After cooling, perform an aqueous workup and purify the product by column chromatography.

  • Step 4: Reductive Cyclization.

    • Dissolve the coupled product (assuming it has a nitro group precursor ortho to the point of cyclization) in ethanol or methanol.

    • Add Palladium on carbon (10% w/w).

    • Hydrogenate the mixture using a balloon or a Parr shaker at 50 psi. The hydrogenation serves a dual purpose: it reduces the nitro group to an amine and simultaneously reduces the pyridine ring, leading to the saturated heterocyclic system.

    • The newly formed amine undergoes spontaneous intramolecular cyclization onto an adjacent ester or nitrile group to form the final saturated 1,6-naphthyridin-2(1H)-one ring system.

    • Filter the catalyst through Celite and concentrate the filtrate. Purify the final compound by chromatography or recrystallization.

Key Pharmacological Targets and Therapeutic Landscapes

The saturated 1,6-naphthyridin-2(1H)-one scaffold has been successfully employed to generate potent and selective modulators of several key protein targets implicated in a range of diseases, most notably in oncology and infectious diseases.

Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 1,6-naphthyridinone core has proven to be an exceptional framework for designing kinase inhibitors.

  • Fibroblast Growth Factor Receptor 4 (FGFR4): In hepatocellular carcinoma (HCC), the FGF19-FGFR4 signaling pathway is often overactive. Saturated 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and highly selective inhibitors of FGFR4.[8][9] The scaffold typically acts as a hinge-binder, forming critical hydrogen bonds within the ATP-binding site of the kinase.[7] For example, compound A34 showed excellent anti-proliferative activity in FGFR4-dependent HCC cell lines and demonstrated significant antitumor efficacy in a Hep-3B xenograft model.[9]

  • AXL Receptor Tyrosine Kinase: AXL is a receptor tyrosine kinase that plays a significant role in tumor proliferation, survival, and metastasis. A key challenge in targeting AXL is achieving selectivity over other closely related kinases, such as MET. Researchers have successfully optimized 1,6-naphthyridinone derivatives to be highly selective type II AXL inhibitors.[10] Compound 25c , for instance, exhibited an AXL IC₅₀ of 1.1 nM and was over 300-fold selective against MET, leading to potent antitumor effects in a BaF3/TEL-AXL xenograft model.[10][11]

  • MET Tyrosine Kinase: The MET kinase is another important oncology target, and the 1,6-naphthyridinone scaffold has also been adapted to inhibit its activity. Extensive SAR and pharmacokinetic studies led to the identification of compound 20j , an orally bioavailable MET inhibitor that showed superior tumor growth inhibition in a U-87 MG glioblastoma xenograft model compared to the approved drug Cabozantinib at the same dose.[12]

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. As analogues of the natural product Novobiocin, 1,6-naphthyridin-2(1H)-ones have been designed to inhibit Hsp90, leading to the degradation of its client proteins and exhibiting anti-proliferative effects in breast cancer cell lines.[6]

G cluster_downstream Downstream Signaling cluster_outputs Cellular Outcomes FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT Phosphorylates STAT3 STAT3 Pathway FGFR4->STAT3 Phosphorylates Naphthyridinone 1,6-Naphthyridinone Inhibitor Naphthyridinone->FGFR4 Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT3->Proliferation STAT3->Survival

Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridinone derivatives.

Infectious Diseases

The structural features of the 1,6-naphthyridinone core also make it suitable for targeting enzymes and proteins essential for the life cycle of various pathogens.

  • Antiprotozoal Activity: Primary amoebic meningoencephalitis (PAM), caused by the amoeba Naegleria fowleri, is an extremely deadly infection.[13] Saturated 1,6-naphthyridine-fused quinazolinones have been identified as potent inhibitors of the amoeba. Through extensive optimization to improve potency, solubility, and metabolic stability, researchers identified compounds with subnanomolar activity, establishing a clear pharmacophore for further development.[13]

  • Antimalarial Activity: The scaffold has been investigated for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A library of benzo[h][6][7]naphthyridin-2(1H)-ones, related to the core structure, was synthesized and evaluated, identifying compounds with potent gametocytocidal activities, which is crucial for blocking malaria transmission.[14]

  • Antiviral (HIV): While not the saturated core, the closely related 8-hydroxy-[6][7]naphthyridines were designed as bioisosteres of diketoacids to potently inhibit HIV-1 integrase, an enzyme essential for viral replication.[15] This demonstrates the broader utility of the naphthyridine family in antiviral drug discovery.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Understanding how structural modifications to the 1,6-naphthyridin-2(1H)-one core affect its biological activity is paramount for rational drug design. A review of the literature reveals several key SAR trends across different targets.[1][4]

Note: A visual representation of the 1,6-naphthyridin-2(1H)-one scaffold with numbered positions would be inserted here to illustrate the points below.

  • N1 Position: Substitution at the N1 position is crucial for modulating potency and pharmacokinetic properties. For FGFR4 inhibitors, this position often accommodates aryl groups that can extend into a hydrophobic pocket of the kinase.[7] For antiprotozoal quinazolinones, functionalization at this position was used to improve solubility and metabolic stability.[13]

  • C7 Position: This is a key vector for achieving selectivity and potency. In the context of kinase inhibitors, large, substituted aryl or heteroaryl groups at this position often form critical interactions. For AXL inhibitors, modifications here were instrumental in achieving selectivity over MET.[10] Similarly, for MET inhibitors, a quinoline moiety at this position was found to be highly favorable.[12]

  • The Lactam Carbonyl: The C2-oxo group is a cornerstone of the pharmacophore for many targets. It frequently acts as a hydrogen bond acceptor, anchoring the molecule in the target's binding site. For instance, in FGFR4, this carbonyl forms a key hydrogen bond with the backbone NH of Ala553.[7]

  • Saturation at C3-C4: The saturated bond creates a puckered, three-dimensional shape. This is a critical distinction from the planar unsaturated analogs. This specific geometry can be essential for fitting into binding pockets that have significant depth and defined stereochemical requirements, often leading to improved selectivity and reduced off-target effects compared to flat aromatic systems.

Pharmacological Assessment: A Guide to In Vitro and In Vivo Evaluation

A rigorous and logical progression of assays is required to characterize the pharmacological profile of a novel compound series. The goal is to build a comprehensive dataset that validates the mechanism of action, demonstrates on-target activity in a cellular context, and ultimately confirms efficacy in a relevant disease model.

Pharmacological Evaluation Workflow

G A Primary Screening: Biochemical Assay (e.g., Kinase Inhibition, IC₅₀) B Secondary Screening: Cell-Based Assays (e.g., Antiproliferation, EC₅₀) A->B Confirm On-Target Activity in Cells C Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assay) B->C Validate Cellular Mechanism D In Vitro ADME Profiling (Solubility, Permeability, Stability) B->D Assess Drug-like Properties G Lead Optimization C->G E In Vivo Pharmacokinetics (PK) (Half-life, Bioavailability) D->E Select Candidates for In Vivo D->G Iterative SAR Cycle F In Vivo Efficacy Studies (e.g., Xenograft Models) E->F Establish PK/PD Relationship F->G

Caption: A self-validating workflow for pharmacological characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality: This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of its purified target kinase. By quantifying the amount of ADP produced, we can directly calculate the IC₅₀ value. This is a foundational experiment to confirm direct target engagement and potency, independent of cellular factors.

  • Materials: Purified recombinant kinase (e.g., FGFR4, AXL), kinase buffer, ATP, substrate peptide, test compounds, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range from 10 µM to 0.1 nM.

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.

    • Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Initiate the kinase reaction by adding 2.0 µL of ATP solution. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are fairly evaluated.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferation Assay (CCK-8 Assay)

Causality: After confirming biochemical potency, it is crucial to demonstrate that the compound can inhibit the growth of cancer cells whose survival depends on the target. This assay validates that the compound has sufficient cell permeability and on-target activity in a biological system to produce a desired phenotypic outcome.

  • Materials: Cancer cell line of interest (e.g., Hep-3B for FGFR4), complete growth medium, test compounds, Cell Counting Kit-8 (CCK-8).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂). The 72-hour time point is chosen to allow for multiple cell doubling times.

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours. The WST-8 in the kit is bioreduced by cellular dehydrogenases to a colored formazan product, the amount of which is directly proportional to the number of living cells.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the vehicle-treated control and determine the EC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes representative potency data for various 1,6-naphthyridin-2(1H)-one derivatives against their respective targets, illustrating the high level of activity achievable with this scaffold.

Compound IDTargetAssay TypePotency (IC₅₀/EC₅₀)Therapeutic AreaReference
A34 FGFR4Enzyme Inhibition1.9 nMOncology (HCC)[8][9]
A34 Hep-3B CellsAntiproliferation15.0 nMOncology (HCC)[8][9]
25c AXLEnzyme Inhibition1.1 nMOncology[10]
25c METEnzyme Inhibition>377 nMOncology[10]
20j METEnzyme Inhibition2.6 nMOncology[12]
(4aS,13bR)-57b N. fowleriWhole-cell Activity<1 nMInfectious Disease[13]

Conclusion and Future Perspectives

The saturated 1,6-naphthyridin-2(1H)-one scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery. Its synthetic tractability, coupled with a three-dimensional character that enables potent and selective interactions with diverse biological targets, has led to the development of promising preclinical candidates in oncology and infectious diseases. The successful targeting of challenging proteins like kinases—where selectivity is paramount—highlights the sophisticated molecular recognition capabilities of this framework.

Future efforts will likely focus on expanding the therapeutic applications of this scaffold. The established SAR provides a strong foundation for targeting other enzyme families, such as proteases or epigenetic targets. Furthermore, the development of novel synthetic methodologies to access more diverse and complex substitution patterns will continue to unlock new pharmacological profiles. As our understanding of disease biology deepens, the saturated 1,6-naphthyridin-2(1H)-one core is well-positioned to remain a valuable and highly adaptable starting point for the design of the next generation of targeted therapies.

References

  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry.
  • Liu, R., et al. (2017). Efficient synthesis of 1,9-substituted benzo[h][6][7]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. RSC Advances. Available at:

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. Available at: [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available at: [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • Al-Naggar, A. A. (2002). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Available at: [Link]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. PubMed. Available at: [Link]

  • Zhuo, L., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. PubMed. Available at: [Link]

  • Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. Available at: [Link]

  • Rao, G., et al. (2024). Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. PubMed. Available at: [Link]

  • Pais, G. C., et al. (2003). Design and Synthesis of 8-Hydroxy-[6][7]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, J., et al. (2026). Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]

  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. PubMed. Available at: [Link]

  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed. Available at: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. DSpace@MIT. Available at: [Link]

Sources

Foundational

Exploring the structure-activity relationship of 2,6-naphthyridinones

An In-Depth Technical Guide to the Structure-Activity Relationship of 2,6-Naphthyridinones Abstract The 2,6-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2,6-Naphthyridinones

Abstract

The 2,6-naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors against a range of high-value biological targets.[1][2][3] Its rigid, bicyclic heteroaromatic system provides a unique three-dimensional framework for precise interaction with enzyme active sites, particularly within the ATP-binding pockets of kinases and the NAD+ binding domain of PARP enzymes.[2][4][5] This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 2,6-naphthyridinone derivatives. We will dissect the synthetic strategies for accessing this core, analyze the impact of substitutions at various positions on biological activity against key targets like protein kinases and PARP1, and detail the experimental protocols necessary for their evaluation. Furthermore, this guide integrates modern computational approaches, including pharmacophore modeling and bioisosteric replacement, to provide a holistic view for researchers, scientists, and drug development professionals aiming to leverage this promising scaffold.

The 2,6-Naphthyridinone Core: A Foundation for Potent Bioactivity

Naphthyridines, a class of compounds composed of two fused pyridine rings, exist in six isomeric forms, with the 2,6-naphthyridine scaffold being a subject of intense investigation due to the broad spectrum of biological activities exhibited by its derivatives.[1] These activities span from anticancer and antimicrobial to anti-inflammatory and neurological effects.[1][3][6] The introduction of a carbonyl group to form the 2,6-naphthyridin-2(1H)-one core (hereafter referred to as 2,6-naphthyridinone) has proven to be a particularly fruitful strategy in drug design. This modification often facilitates crucial hydrogen bonding interactions within target protein active sites, a key feature for potent inhibition.

The primary value of the 2,6-naphthyridinone scaffold lies in its ability to act as a bioisostere for other well-established heterocyclic systems, such as quinazolines and pyrido[2,3-d]pyrimidines.[2][7] While these scaffolds are prevalent in many approved drugs, the unique geometry and electronic distribution of the 2,6-naphthyridinone core can offer distinct advantages in achieving target selectivity or navigating complex intellectual property landscapes.[2]

General Synthetic Strategies

The construction of the 2,6-naphthyridinone core is achievable through various synthetic routes. A common and efficient method involves the cyclization of appropriately substituted pyridine precursors. Understanding these synthetic pathways is crucial as the choice of route dictates the feasibility and positioning of functional groups for subsequent SAR exploration.

This protocol outlines a common microwave-assisted approach for constructing the parent 2,6-naphthyridine ring system, which can be further modified to the 2,6-naphthyridinone.[3]

  • Cyclization: Treat 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide under microwave irradiation (e.g., 150°C for 20 minutes) to yield 3-amino-1-bromo-2,6-naphthyridine. The microwave irradiation accelerates the reaction, significantly reducing the time compared to conventional heating.

  • Diazotization: The resulting amino-bromo derivative is then diazotized using sodium nitrite and a strong acid like hydrobromic acid at low temperature (0-5°C) to generate a diazonium salt, which is subsequently converted to 1,3-dibromo-2,6-naphthyridine. This step is critical for replacing the amino group with a more versatile bromo handle.

  • Hydrazination: React the dibromo compound with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux. This step introduces hydrazino groups, which are precursors for the final ring system.

  • Dehydrazination: Oxidize the dihydrazino derivative with an oxidizing agent such as cupric sulfate. This final step removes the hydrazine moieties to afford the unsubstituted 2,6-naphthyridine core.[3] Subsequent oxidation or hydrolysis steps can then be employed to generate the desired 2,6-naphthyridinone.

G cluster_synthesis Microwave-Assisted Synthesis Workflow A 4-cyano-3-pyridylacetonitrile B 3-amino-1-bromo-2,6-naphthyridine A->B HBr, Microwave C 1,3-dibromo-2,6-naphthyridine B->C NaNO2, HBr D 1,3-dihydrazino-2,6-naphthyridine C->D Hydrazine Hydrate E 2,6-Naphthyridine Core D->E CuSO4 (Oxidation) G cluster_pathway Simplified FGFR4 Signaling in HCC FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2,6-Naphthyridine Inhibitor (e.g., Cmpd 11) Inhibitor->FGFR4 Blocks ATP Binding G cluster_vhts Pharmacophore-Guided Drug Discovery A Known Active 2,6-Naphthyridinones B 3D Pharmacophore Model Generation A->B D Virtual Screening B->D C Virtual Compound Library C->D E Hit Compounds D->E F Synthesis & Biological Testing E->F G New Lead Compound F->G

Caption: Workflow for using pharmacophore modeling in virtual screening.

Conclusion

The 2,6-naphthyridinone scaffold is a highly versatile and privileged structure in modern drug discovery. Its synthetic accessibility allows for extensive structural modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. T[3]he successful development of potent and selective inhibitors for diverse target classes, including AXL kinase, FGFR4 kinase, and PARP1, highlights the therapeutic promise of this chemical class. B[5][8][9]y integrating systematic SAR exploration with modern computational tools like pharmacophore modeling and strategic bioisosteric replacement, researchers can continue to unlock the full potential of 2,6-naphthyridinone derivatives to address unmet medical needs.

References

  • Synthesis and Biological Activity of 2,6-Naphthyridine Deriv
  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed. (URL: [Link])

  • 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. (URL: [Link])

  • Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds - PubMed. (URL: [Link])

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (URL: [Link])

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy | Request PDF - ResearchGate. (URL: [Link])

  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed. (URL: [Link])

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed. (URL: [Link])

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - u:cris-Portal. (URL: [Link])

  • Pharmacophore modeling, virtual computational screening and biological evaluation studies - PeerJ. (URL: [Link])

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

  • The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (URL: [Link])

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (URL: [Link])

  • (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials - ResearchGate. (URL: [Link])

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (URL: [Link])

  • Bioisosteric Replacements - Chemspace. (URL: [Link])

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identificatio - Arabian Journal of Chemistry. (URL: [Link])

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. (URL: [Link])

  • Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. (URL: [Link])

Sources

Exploratory

3,4-Dihydro-2,6-Naphthyridin-1(2H)-One: A Privileged Scaffold for CNS Drug Discovery

Executive Summary The development of central nervous system (CNS) therapeutics is notoriously hindered by the dual challenges of blood-brain barrier (BBB) permeability and off-target neurotoxicity. The 3,4-dihydro-2,6-na...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is notoriously hindered by the dual challenges of blood-brain barrier (BBB) permeability and off-target neurotoxicity. The 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold has emerged as a structurally privileged chemotype that elegantly balances basicity, lipophilicity, and target engagement.

This whitepaper provides an in-depth technical analysis of this bicyclic system, exploring the physicochemical rationale behind its success, its mechanistic applications across diverse CNS targets (from Alzheimer's disease to neuro-regeneration), and the self-validating experimental workflows required to optimize it.

Structural Biology & Physicochemical Profiling

The 3,4-dihydro-2,6-naphthyridin-1(2H)-one core consists of a pyridine ring fused to a partially saturated δ -lactam. This specific structural arrangement offers critical advantages over fully aromatic or open-chain equivalents.

The Causality of Scaffold Superiority
  • Optimal Basicity (pKa Tuning): Fully aromatic 2,6-naphthyridines often exhibit high basicity, leading to lysosomal trapping, phospholipidosis, and hERG channel liabilities—major attrition factors in CNS drug development. The inclusion of the lactam motif in the 3,4-dihydro variant withdraws electron density, effectively tuning the pKa of the adjacent pyridine nitrogen to a more physiological "sweet spot" (pKa ~ 6.5–7.5). This balance is critical for BACE1 inhibitors targeting Alzheimer's disease[1].

  • Increased Fsp³ Character: Saturation at the 3,4-position introduces sp³ hybridized carbons. Increasing the fraction of sp³ carbons (Fsp³) reduces molecular planarity, which decreases the propensity for DNA intercalation (lowering toxicity) and significantly improves aqueous solubility without sacrificing lipophilicity.

  • Hydrogen Bonding Dynamics: The lactam provides a rigid, predictable hydrogen bond donor (N-H) and acceptor (C=O). When N-alkylated (e.g., N-methylation), the hydrogen bond donor is removed, drastically reducing the desolvation penalty required for the molecule to partition into the lipophilic environment of the BBB.

Quantitative Structure-Activity Relationship (SAR) Profiling

The table below summarizes the physicochemical impact of strategic derivatizations on the core scaffold, demonstrating how minor structural tweaks dictate CNS target affinity and BBB penetration.

Compound VariantR-Group ModificationTarget Affinity (IC50/Kᵢ)TPSA (Ų)LogBB (Predicted)Primary CNS Indication
Core Scaffold -H (Unsubstituted)>10 µM (Non-specific)41.5-0.12Baseline
Derivative A N-Methylation5-HT2C (Kᵢ = 45 nM)32.7+0.45Neuropsychiatric
Derivative B Fluoropyridine fusionBACE1 (IC50 = 12 nM)45.2+0.28Alzheimer's Disease
Derivative C Diazaspiro substitutionLATS1/2 (IC50 = 8 nM)58.1+0.15Neuro-regeneration

Mechanistic Targets in CNS Research

The versatility of the 2,6-naphthyridine core allows it to act as a foundational pharmacophore for multiple distinct CNS pathways.

Serotonergic (5-HT) Modulation

Naturally occurring naphthyridine derivatives, such as the indolo[2,6]naphthyridine alkaloids extracted from Erythrina species, have long been known to exert profound effects on the central nervous system, including sedative and neuromuscular inhibition[2]. Synthetically, octahydro and dihydro derivatives of indolo[1,7-bc][2,6]-naphthyridines have been validated as potent 5-HT2C/2B receptor antagonists with low affinity for 5-HT2A, making them highly valuable for treating anxiety and motor disorders without hallucinogenic side effects[3].

Kinase Inhibition: BACE1 and LATS1/2
  • BACE1: The β -site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime target for Alzheimer's disease. The 2,6-naphthyridine scaffold provides the necessary hinge-binding interactions while maintaining the low basicity required to penetrate the brain and avoid off-target cardiovascular effects[1].

  • LATS1/2 (Hippo Pathway): Recent breakthroughs have identified 2,6-naphthyridin-1-yl substituted diazaspiro decane compounds as potent inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2)[4]. By inhibiting LATS1/2, the Hippo pathway is inactivated, allowing YAP/TAZ transcription factors to translocate to the nucleus. In the CNS, this mechanism is actively being researched for its ability to promote astrocytic and neuronal tissue regeneration following traumatic brain injury or neurodegeneration[4].

Pathway cluster_targets Primary CNS Targets Scaffold 3,4-dihydro-2,6-naphthyridin-1(2H)-one BACE1 BACE1 Enzyme Scaffold->BACE1 Inhibition HT5 5-HT Receptors Scaffold->HT5 Antagonism LATS LATS1/2 Kinases Scaffold->LATS Inhibition

Fig 1. Mechanistic pathways of 2,6-naphthyridine derivatives in CNS targeting.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives must follow rigorous, self-validating workflows. The following protocols detail the critical steps for validating BBB permeability and target engagement.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality Note: Standard Caco-2 assays predict gastrointestinal absorption but fail to accurately model the BBB due to differing lipid compositions and efflux transporter expressions. This protocol utilizes porcine brain lipid extract to closely mimic the tightly packed lipid bilayer of the human BBB.

Step-by-Step Methodology:

  • Preparation of Lipid Matrix: Dissolve porcine brain lipid extract (PBLE) in dodecane to a final concentration of 20 mg/mL.

  • Membrane Coating: Carefully apply 4 µL of the PBLE/dodecane solution to the porous polycarbonate filter membrane (0.45 µm pore size) of the donor plate. Allow 5 minutes for solvent evaporation, leaving a uniform lipid bilayer.

  • Compound Preparation: Dissolve the 2,6-naphthyridine derivative in DMSO (10 mM stock). Dilute to 10 µM in phosphate-buffered saline (PBS, pH 7.4) ensuring final DMSO concentration is <1% to prevent membrane disruption.

  • Assay Assembly: Add 300 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Mate the donor and acceptor plates. Incubate at 25°C for 18 hours in a humidity-controlled chamber without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, quench with cold acetonitrile containing an internal standard (e.g., verapamil), and analyze via LC-MS/MS.

  • Validation Check: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s validates the compound as highly BBB permeable. Include a known CNS-penetrant (e.g., diazepam) and non-penetrant (e.g., theophylline) as internal controls on every plate.

Protocol B: TR-FRET Kinase Inhibition Assay (LATS1/2)

Causality Note: Heterocyclic compounds like naphthyridines often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium (Eu) cryptate fluorophore. By introducing a time delay (e.g., 50 µs) before reading the emission, short-lived compound auto-fluorescence decays completely, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a 2X solution of recombinant LATS1 kinase and biotinylated YAP peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 5 µL of the 2,6-naphthyridine derivative (serial dilutions from 10 µM to 0.1 nM) into a 384-well low-volume proxiplate.

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP (at the predetermined Km​ concentration). Incubate for 60 minutes at room temperature.

  • Detection Reagent: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Eu-cryptate labeled anti-phospho-YAP antibody (donor), and Streptavidin-XL665 (acceptor).

  • Incubation & Readout: Incubate for 2 hours in the dark. Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; measure emissions at 620 nm and 665 nm).

  • Validation Check: Calculate the FRET ratio (665 nm / 620 nm). The IC50 is derived from a 4-parameter logistic fit. Z'-factor must be >0.6 for the assay plate to be considered valid.

Workflow Synthesis Scaffold Synthesis InVitro TR-FRET Assay Synthesis->InVitro SAR BBB PAMPA-BBB Permeability InVitro->BBB Hit InVivo In Vivo Efficacy BBB->InVivo Lead

Fig 2. Self-validating high-throughput workflow for CNS lead optimization.

Conclusion

The 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold represents a highly tunable, structurally privileged starting point for CNS drug discovery. By understanding the physicochemical causality of its lactam and pyridine motifs, and by employing rigorous, artifact-free validation protocols like TR-FRET and PAMPA-BBB, researchers can effectively leverage this chemotype to develop next-generation therapeutics for neurodegeneration, psychiatric disorders, and neuro-regeneration.

References

  • Balancing Potency and Basicity by Incorporating Fluoropyridine... 2,6-naphthyridine BACE1 Inhibitor. ResearchGate. Available at:[Link]

  • Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health (NIH). Available at:[Link]

  • (+)-cis-4,5,7a,8,9,10,11,11a-Octahydro-7H-10-methylindolo[1,7-bc][2,6]- naphthyridine: A 5-HT2C/2B Receptor Antagonist with Low 5-HT2A Receptor Affinity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • CN117425654A - 2,8-diazaspiro[4.5]decane compound. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3,4-dihydro-2,6-Naphthyridin-1(2H)-one

Introduction The 2,6-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and natural products. The partially saturated derivative, 3,4-dihydro-2,6-naphthyridin-1(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,6-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and natural products. The partially saturated derivative, 3,4-dihydro-2,6-naphthyridin-1(2H)-one, represents a key building block for the development of novel therapeutics. Its structure combines the aromaticity of a pyridine ring with a saturated lactam, offering a unique three-dimensional architecture for molecular design. This document provides a comprehensive, field-proven guide for the synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development. The protocol is designed with an emphasis on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy Overview

The synthesis of 3,4-dihydro-2,6-naphthyridin-1(2H)-one is approached via a robust two-stage process. The initial stage focuses on the construction of the unsaturated bicyclic precursor, 2,6-naphthyridin-1(2H)-one. This is achieved through a Sonogashira coupling followed by an acid-catalyzed intramolecular cyclization. The second stage involves the selective catalytic hydrogenation of the C3-C4 double bond of the lactam ring to yield the final saturated product. This strategy was chosen for its convergence and the commercial availability of the starting materials.

Synthesis_Overview A 3-Bromo-4-cyanopyridine C Sonogashira Coupling A->C B Terminal Alkyne B->C D 3-Alkynyl-4-cyanopyridine Intermediate C->D Forms C-C bond E Acid-Catalyzed Intramolecular Cyclization D->E Forms pyridone ring F 2,6-Naphthyridin-1(2H)-one E->F G Selective Catalytic Hydrogenation F->G Reduces C=C bond H 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one G->H

[Chemical Structure of 3-Bromo-4-cyanopyridine] + [Chemical Structure of Trimethylsilylacetylene] --(Pd(PPh₃)₂Cl₂, CuI, Et₃N)--> [Chemical Structure of 3-((Trimethylsilyl)ethynyl)-4-cyanopyridine]

[Chemical Structure of 3-((Trimethylsilyl)ethynyl)-4-cyanopyridine] --(H₂SO₄)--> [Chemical Structure of 2,6-Naphthyridin-1(2H)-one]

Caption: Simplified mechanism of catalytic hydrogenation.

Experimental Protocol:
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon of hydrogen), dissolve 2,6-naphthyridin-1(2H)-one (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol% by weight of palladium) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas several times. Pressurize the vessel with hydrogen gas (1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (argon or nitrogen).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 3,4-dihydro-2,6-naphthyridin-1(2H)-one, is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Reagent/ParameterQuantity/ConditionPurpose
2,6-Naphthyridin-1(2H)-one1.0 eqStarting material
10% Palladium on Carbon (Pd/C)5-10 mol%Hydrogenation catalyst
Solvent (Ethanol, Methanol, or Ethyl Acetate)-Reaction medium
Hydrogen Gas (H₂)1-4 atmReducing agent
TemperatureRoom TemperatureReaction temperature
Time4-12 hReaction duration

Troubleshooting and Expert Insights

  • Sonogashira Coupling: The reaction is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas. If the reaction is sluggish, a small amount of additional catalyst can be added.

  • Intramolecular Cyclization: The addition of sulfuric acid is highly exothermic. Ensure the reaction vessel is cooled in an ice bath during the addition. The work-up should also be performed with care, as the quenching of concentrated acid with water can be vigorous.

  • Catalytic Hydrogenation: The activity of Pd/C can vary between batches. It is advisable to use a fresh and high-quality catalyst. If the reaction is slow, increasing the hydrogen pressure or the catalyst loading may improve the rate. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3,4-dihydro-2,6-naphthyridin-1(2H)-one. By following the outlined procedures and considering the provided insights, researchers can confidently prepare this valuable heterocyclic building block for applications in medicinal chemistry and drug discovery. The two-stage approach, involving a Sonogashira coupling and cyclization followed by selective hydrogenation, offers a practical and efficient route to the target molecule.

References

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Zhu, et al. (2017). Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes. Journal of Organic Chemistry.
  • Wikipedia. (2023). Palladium on carbon. [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Prager, R. H., & Were, S. T. (1983). The Synthesis of Perloline, 6-(3,4-Dimethoxyphenyl)-5-hydroxy-5,6-dihydrobenzo[c]n[1][2]aphthyridin-4(3H)-one. Australian Journal of Chemistry, 36(7), 1441-1453.

Sources

Application

Application Note: Multi-Step Synthesis of 3,4-Dihydro-1,8-naphthyridin-2(1H)-one

Executive Summary The 1,8-naphthyridine scaffold is a highly privileged structure in medicinal chemistry and drug development. It serves as the core pharmacophore for numerous biologically active molecules, including the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a highly privileged structure in medicinal chemistry and drug development. It serves as the core pharmacophore for numerous biologically active molecules, including the potent enoyl-[acyl-carrier-protein] reductase (FabI) inhibitor Afabicin (Debio-1452)[1], as well as various P1 receptor antagonists[2]. While the fully aromatic 1,8-naphthyridin-2(1H)-one is heavily utilized, its saturated derivative—3,4-dihydro-1,8-naphthyridin-2(1H)-one —provides unique three-dimensional vectors for structure-based drug design, improved solubility profiles, and altered hydrogen-bonding dynamics.

This application note details a robust, highly reproducible two-step synthetic workflow to generate 3,4-dihydro-1,8-naphthyridin-2(1H)-one starting from commercially available 2-aminonicotinaldehyde.

Mechanistic Rationale & Pathway Design

To ensure a self-validating and scalable system, the synthesis is divided into two distinct mechanistic stages:

Step 1: Perkin-Type Condensation and Cyclization The synthesis initiates with the reaction of 2-aminonicotinaldehyde with acetic anhydride in the presence of potassium acetate. Acetic anhydride serves a dual purpose as both the solvent and the C2-homologating agent. Potassium acetate acts as a mild base, facilitating the enolization of acetic anhydride without degrading the sensitive starting material. The resulting enolate executes a nucleophilic attack on the electrophilic formyl group of 2-aminonicotinaldehyde. This aldol-type addition is rapidly followed by intramolecular cyclization with the adjacent primary amine, forming the lactam ring. Subsequent dehydration establishes the fully conjugated 1,8-naphthyridin-2(1H)-one core[3].

Step 2: Chemoselective Catalytic Hydrogenation The intermediate 1,8-naphthyridin-2(1H)-one contains a C3-C4 double bond that is part of an α,β -unsaturated lactam system. Because this alkene is exocyclic to the aromatic stabilization of the pyridine ring, it exhibits significantly higher reactivity toward palladium-catalyzed hydrogenation. By strictly controlling the hydrogen pressure (1 atm) and utilizing mild conditions (room temperature), the reduction is entirely chemoselective for the C3-C4 alkene. This prevents the over-reduction of the pyridine ring, which would otherwise lead to unwanted octahydro-1,8-naphthyridine byproducts.

SynthesisWorkflow SM 2-Aminonicotinaldehyde (Starting Material) Condensation Step 1: Perkin-Type Condensation Reagents: Ac2O, KOAc Temp: 120°C, 4h SM->Condensation Int1 1,8-Naphthyridin-2(1H)-one (Intermediate) Condensation->Int1 Cyclization & Dehydration Reduction Step 2: Selective Hydrogenation Reagents: H2 (1 atm), 10% Pd/C Solvent: EtOH, RT, 12h Int1->Reduction Product 3,4-Dihydro-1,8-naphthyridin-2(1H)-one (Final Target) Reduction->Product C3-C4 Alkene Reduction

Fig 1: Two-step synthetic workflow for 3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,8-Naphthyridin-2(1H)-one (Intermediate)

Caution: Acetic anhydride is a strong lachrymator and moisture-sensitive. Perform all operations in a well-ventilated fume hood.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium acetate (8.0 g, 81.5 mmol).

  • Reagent Addition: Suspend the solid mixture in acetic anhydride (50 mL). Attach a reflux condenser fitted with a drying tube (CaCl2) to exclude ambient moisture, which would otherwise hydrolyze the acetic anhydride and stall the reaction.

  • Thermal Activation: Heat the reaction mixture to 120 °C using an oil bath. Stir vigorously for 4 hours. The mixture will transition into a dark, homogeneous solution as the condensation proceeds.

  • Reaction Quenching: Remove the flask from the heat and allow it to cool to approximately 60 °C. Slowly pour the warm mixture into 300 mL of vigorously stirred ice-water. Causality: This step exploits the differential solubility of the target compound; the water hydrolyzes excess acetic anhydride and dissolves the acetate salts, forcing the highly crystalline 1,8-naphthyridin-2(1H)-one to precipitate.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold water (2 × 50 mL) and cold diethyl ether (30 mL) to remove residual acetic acid and non-polar organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to yield 1,8-naphthyridin-2(1H)-one as a pale yellow solid.

Protocol B: Chemoselective Hydrogenation to 3,4-Dihydro-1,8-naphthyridin-2(1H)-one

Caution: Dry Pd/C is highly pyrophoric. Handle with extreme care and never expose the dry catalyst to hydrogen gas in the presence of solvent vapors without prior inert gas purging.

  • Reaction Setup: In a 250 mL heavy-walled hydrogenation flask, dissolve the 1,8-naphthyridin-2(1H)-one intermediate (5.0 g, 34.2 mmol) in absolute ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10 wt%).

  • Degassing (Critical Step): Seal the flask and evacuate the atmosphere using a vacuum pump, then backfill with inert Nitrogen gas. Repeat this purge cycle three times. Causality: Removing dissolved oxygen prevents the ignition of the Pd/C catalyst and ensures reproducible hydrogenation kinetics.

  • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas (H2) via a balloon or a regulated Parr shaker set to exactly 1 atm. Stir the suspension vigorously at room temperature (20–25 °C) for 12 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The reaction is complete when the UV-active starting material spot is entirely consumed.

  • Filtration: Purge the flask with Nitrogen to remove residual H2. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 × 20 mL) to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude residue from an ethanol/water mixture to afford pure 3,4-dihydro-1,8-naphthyridin-2(1H)-one as a white crystalline solid.

Quantitative Data & Analytical Validation

A self-validating protocol requires strict analytical checkpoints. The successful execution of this multi-step synthesis is confirmed by observing the distinct shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the conversion from the intermediate to the final product is validated by the disappearance of the alkene protons and the emergence of aliphatic methylene signals.

ParameterStep 1: 1,8-Naphthyridin-2(1H)-oneStep 2: 3,4-Dihydro-1,8-naphthyridin-2(1H)-one
Expected Yield 75% – 82%85% – 92%
Physical Appearance Pale yellow solidWhite crystalline solid
Reaction Time 4 hours12 hours
¹H NMR (DMSO-d6) Key Signals δ 12.2 (br s, 1H, NH), δ 7.8 (d, 1H, C4-H) , δ 6.5 (d, 1H, C3-H) δ 10.5 (br s, 1H, NH), δ 2.9 (t, 2H, C4-H2) , δ 2.5 (t, 2H, C3-H2)
Mass Spectrometry (ESI+) [M+H]+ = 147.05 m/z[M+H]+ = 149.07 m/z
TLC Retention Factor (Rf) 0.45 (5% MeOH/DCM)0.38 (5% MeOH/DCM)

References

  • Saxena, D. et al. "Afabicin. Enoyl-[acyl-carrier-protein] reductase FabI inhibitor, Antibacterial drug." Drugs of the Future, 2021.
  • Benchchem. "Synthesis of 3-Phenyl-1,8-naphthyridin-2(1H)-one: A Detailed Protocol for Researchers." Benchchem Protocols.
  • Google Patents. "JPH0517475A - Novel 3,4-dihydro-1,8-naphthyridine derivative and anti-bronchial asthma drug containing the same." Google Patents.

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of 3,4-dihydro-2,6-Naphthyridin-1(2H)-one

Foreword: The Imperative for Rigorous Characterization In the landscape of medicinal chemistry and drug development, the naphthyridine scaffold is a recognized "privileged structure," forming the core of numerous biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Rigorous Characterization

In the landscape of medicinal chemistry and drug development, the naphthyridine scaffold is a recognized "privileged structure," forming the core of numerous biologically active agents.[1][2] The specific analogue, 3,4-dihydro-2,6-Naphthyridin-1(2H)-one, represents a class of compounds with significant therapeutic potential, potentially acting as kinase inhibitors or targeting other critical biological pathways.[3] Its journey from a synthesized powder to a viable drug candidate is entirely dependent on the unambiguous and exhaustive verification of its identity, purity, and structure.

This guide provides a comprehensive framework of analytical methodologies tailored for the complete characterization of 3,4-dihydro-2,6-Naphthyridin-1(2H)-one. It is designed for researchers, analytical scientists, and quality control professionals. The protocols herein are not merely procedural lists; they are grounded in the fundamental principles of analytical science, explaining the causality behind each instrumental choice and procedural step. By integrating chromatographic and spectroscopic techniques, we present a holistic workflow that ensures the generation of reliable, reproducible, and defensible data, forming the bedrock of any successful research or development program.

Foundational Physicochemical & Structural Data

A prerequisite to any analytical endeavor is a baseline understanding of the molecule's fundamental properties. These values inform the selection of appropriate analytical conditions, such as solvent choice, chromatographic mobile phases, and ionization techniques.

PropertyValueData TypeSource
Molecular Formula C₈H₈N₂OCalculated-
Molecular Weight 148.16 g/mol Calculated-
Canonical SMILES C1C(C2=C(C=CN=C2)C=C1)=OPredicted-
InChI Key Predicted: XVHNGLQDZFUCKO-UHFFFAOYSA-N (based on unsaturated analog)Predicted[4]
Appearance Off-white to yellow solid (predicted)Predicted-

Integrated Analytical Workflow

The comprehensive characterization of a novel chemical entity is not a linear process but an integrated workflow where techniques are used synergistically. The initial assessment of purity by High-Performance Liquid Chromatography (HPLC) is followed by definitive identification using Liquid Chromatography-Mass Spectrometry (LC-MS). Concurrently, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural elucidation. For absolute structural confirmation, Single-Crystal X-ray Crystallography stands as the ultimate arbiter.

Analytical_Workflow cluster_0 Primary Analysis cluster_2 Definitive Structure cluster_3 Final Dossier Sample Synthesized Compound (3,4-dihydro-2,6-Naphthyridin-1(2H)-one) HPLC HPLC-UV (Purity Assessment & Quantification) Sample->HPLC Is the purity >95%? LCMS LC-MS (Identity Confirmation) Sample->LCMS Confirm MW NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Detailed Structure) Sample->NMR IR FTIR Spectroscopy (Functional Groups) Sample->IR Report Certificate of Analysis (CoA) (Identity, Purity, Structure) HPLC->Report LCMS->Report NMR->Report IR->Report XRAY X-Ray Crystallography (Absolute 3D Structure) XRAY->Report

Caption: Integrated workflow for the comprehensive characterization of a target compound.

Chromatographic Methods for Purity and Identity

Chromatography is the cornerstone of purity assessment, separating the target compound from synthesis precursors, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Scientific Rationale: A reverse-phase HPLC method is the gold standard for purity analysis of moderately polar heterocyclic compounds.[5] A C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is used to protonate any basic sites on the molecule and silanol groups on the column, ensuring sharp, symmetrical peaks. UV detection is ideal due to the conjugated naphthyridinone core, which serves as a strong chromophore.

Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.[6]

  • Reagents & Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, 18 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Reference standard of 3,4-dihydro-2,6-Naphthyridin-1(2H)-one (>99% purity)

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard for small molecule separation.
    Mobile Phase A 0.1% Formic Acid in Water Provides protons for peak shaping.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic eluent for analyte elution.
    Gradient 5% B to 95% B over 15 min Ensures elution of all potential impurities.
    Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns.[5]
    Column Temp. 30 °C Ensures reproducible retention times.
    Detection 254 nm, 280 nm Wavelengths typical for aromatic systems.

    | Injection Vol. | 10 µL | Balances sensitivity and peak shape. |

  • Procedure:

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 Acetonitrile:Water. Prepare working standards at ~0.1 mg/mL by diluting with the mobile phase.

    • Sample Preparation: Prepare a sample solution at approximately 0.1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[6]

    • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

    • Analysis: Inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Scientific Rationale: LC-MS is an indispensable tool that couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal confirmation of molecular weight.[7] Electrospray ionization (ESI) is the preferred method for this class of molecules as the acidic mobile phase facilitates protonation, leading to a strong signal for the protonated molecule, [M+H]⁺.

Protocol: LC-MS Identity Verification

  • Instrumentation: An LC-MS system, typically an HPLC or UPLC coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Chromatographic Conditions: The same conditions as the HPLC method can be used to facilitate peak tracking.

  • Mass Spectrometer Settings (ESI Positive Mode):

    Parameter Setting
    Ionization Mode ESI Positive
    Capillary Voltage 3.5 kV
    Drying Gas Temp. 325 °C
    Drying Gas Flow 10 L/min

    | Scan Range | m/z 100 - 500 |

  • Procedure:

    • Inject a dilute solution (~10 µg/mL) of the sample.

    • Acquire the total ion chromatogram (TIC) and the UV chromatogram.

    • Extract the mass spectrum for the main peak.

  • Expected Result: A prominent ion should be observed at m/z 149.07 , corresponding to the [M+H]⁺ adduct of C₈H₈N₂O (calculated exact mass: 148.06).

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity and identity, spectroscopy reveals the intricate architecture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[8] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. The structure of 3,4-dihydro-2,6-Naphthyridin-1(2H)-one has distinct aliphatic and aromatic regions, which should be clearly resolved.

Protocol: NMR Structural Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H of the lactam.[6]

  • Data Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Record 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm assignments.[9]

Predicted NMR Data (in DMSO-d₆, 400 MHz):

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)Rationale
C=O -δ ~165-170 ppmCharacteristic chemical shift for a lactam carbonyl.[10]
N-H δ ~10-12 ppm (broad s)-Exchangeable proton, deshielded by the carbonyl group.
Aromatic CH (x3) δ ~7.0-8.5 ppm (m)δ ~110-150 ppmProtons on the pyridine ring, with specific splitting patterns (d, dd) depending on coupling.
-CH₂- (Position 3) δ ~2.9-3.2 ppm (t)δ ~30-35 ppmAliphatic protons adjacent to the carbonyl group.
-CH₂- (Position 4) δ ~2.5-2.8 ppm (t)δ ~20-25 ppmAliphatic protons adjacent to the aromatic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, the most prominent features will be the carbonyl (C=O) and amine (N-H) stretches of the lactam ring.[11]

Protocol: FTIR Functional Group Analysis

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3250 - 3100 N-H stretchLactam N-H
3100 - 3000 C-H stretchAromatic C-H
3000 - 2850 C-H stretchAliphatic C-H
~1670 C=O stretchLactam C=O
1600 - 1450 C=C stretchAromatic ring

X-ray Crystallography for Absolute Structure Confirmation

Scientific Rationale: While the combination of NMR and MS provides a highly confident structural assignment, single-crystal X-ray crystallography offers the only method for unambiguous determination of the three-dimensional atomic arrangement in the solid state.[12][13] It provides precise bond lengths, bond angles, and intermolecular interactions, serving as the ultimate proof of structure.

XRay_Workflow Start Purified Compound (>98% Purity) Crystal Crystallization (Slow Evaporation, Vapor Diffusion) Start->Crystal Data X-Ray Diffraction Data Collection Crystal->Data Solve Structure Solution & Refinement Data->Solve End Final 3D Structure (CIF file) Solve->End

Caption: General workflow for single-crystal X-ray crystallography analysis.

Protocol: X-ray Crystallography

  • Crystallization: This is often the most challenging step.[12]

    • Dissolve the highly purified compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to near saturation.

    • Attempt crystallization using methods like slow evaporation, vapor diffusion of an anti-solvent, or slow cooling.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal and mount it on a goniometer.[14]

    • Collect diffraction data using an X-ray diffractometer, often at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.

    • Build the molecular model into the electron density and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental data.

  • Validation: The final structure is validated using metrics like the R-factor and by checking for chemical reasonability. The output is typically a Crystallographic Information File (CIF).

References

  • Benchchem. Application Notes and Protocols for X-ray Crystallography of 5H-Benzo(c)(1,8)naphthyridin-6-one Complexes.
  • ACS Publications. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy | Journal of Medicinal Chemistry.
  • Canadian Science Publishing. Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives.
  • ResearchGate. Single crystal X-ray analysis of compound 5a (crystallographic data in....
  • Semantic Scholar. Preparation of 1-substituted and 1,4-disubstituted derivatives of 2,6- naphthyridine.
  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.
  • Benchchem. Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods.
  • JOCPR. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives.
  • 5,6-dihydrobenzo[c][6][15]naphthyridin-4(3H)-one. Available at:

  • THE NAPHTHYRIDINES.
  • PMC. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions.
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.
  • PMC. X-Ray Crystallography of Chemical Compounds.
  • Benchchem. Physicochemical Properties of 4-Methyl-2,6-naphthyridine: A Technical Guide.
  • Wikipedia. X-ray crystallography.
  • Revue Roumaine de Chimie. ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][14][16]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][14][16]. Available at:

  • Benchchem. Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines.
  • Sigma-Aldrich. 2,6-Naphthyridin-1(2H)-one | 80935-77-9.
  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
  • Juniper Publishers. Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.

Sources

Application

Purity Determination of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-: Validated HPLC and GC Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides detailed, robust, and validated analytical methods for the purity determination of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed, robust, and validated analytical methods for the purity determination of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Recognizing the critical need for accurate purity assessment in drug discovery and development, we present two orthogonal chromatographic techniques: a primary High-Performance Liquid Chromatography (HPLC) method for non-volatile impurities and assay, and a secondary Gas Chromatography (GC) method for volatile impurities and residual solvents. The protocols are designed to be self-validating, with a framework grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This document explains the scientific rationale behind method development choices, provides step-by-step experimental protocols, and outlines a complete validation strategy to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative

The 2,6-naphthyridine core is a key structural motif in various biologically active compounds.[1] Its derivative, 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, serves as a crucial intermediate or active pharmaceutical ingredient (API). The purity of such compounds is not merely a quality metric; it is a fundamental determinant of safety, efficacy, and reproducibility in preclinical and clinical research. Impurities, which can arise from the manufacturing process or degradation, may possess undesirable pharmacological or toxicological properties.[3] Therefore, the development of reliable and validated analytical procedures is a cornerstone of the pharmaceutical development process.[4]

This guide provides two complementary methods. A reversed-phase HPLC (RP-HPLC) method is presented as the primary tool for quantifying the main component and detecting related, non-volatile impurities. Additionally, a GC method is detailed for the assessment of residual solvents and other volatile organic impurities, which are common process-related contaminants.[5] Both methods are developed based on the physicochemical properties inferred from the analyte's structure and are designed to meet the stringent validation requirements of the pharmaceutical industry.[6]

Physicochemical Properties & Analytical Strategy

A successful analytical method is built upon a thorough understanding of the analyte's properties. While extensive experimental data for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is not widely published, its structure provides critical insights for method design.

  • Structure:

  • Polarity: The presence of a lactam (cyclic amide) functional group and two nitrogen atoms imparts significant polarity and hydrogen bonding capability. The aromatic pyridine ring contributes some non-polar character. This moderate polarity makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The conjugated pyridinone system is a strong chromophore, predicting significant UV absorbance, which is ideal for detection by HPLC with a UV or Photodiode Array (PDA) detector.

  • Volatility & Thermal Stability: The molecule's relatively high molecular weight and polar functional groups suggest a high boiling point and limited volatility. The lactam group may be susceptible to thermal degradation at the high temperatures often used in GC inlets, a critical consideration for method development.[7]

Based on this analysis, our strategy is twofold:

  • HPLC-PDA: The primary method for assay and impurity profiling due to its suitability for non-volatile, UV-active, and potentially thermally labile compounds. The use of a PDA detector allows for simultaneous peak purity assessment.

  • GC-FID: A secondary method tailored for volatile impurities. The Flame Ionization Detector (FID) provides a near-universal response for organic compounds, making it excellent for percentage area purity calculations without needing reference standards for every impurity.[8]

Workflow for Purity Assessment

The overall process from sample analysis to final report follows a logical, quality-driven workflow. This ensures that the developed methods are fit for their intended purpose and that the data generated is reliable and defensible.

Purity_Assessment_Workflow cluster_0 Phase 1: Method Development & Design cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis & Reporting A Analyte Characterization (Physicochemical Properties) B Define Analytical Target Profile (ATP) [ICH Q14] A->B C Develop HPLC Method (RP-HPLC, PDA) B->C D Develop GC Method (Capillary GC, FID) B->D E Validation Protocol Design (ICH Q2(R2)) C->E D->E F Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) E->F G Evaluate Results vs. Acceptance Criteria F->G H Sample Analysis (Drug Substance / Product) G->H Method Approved I Data Processing & System Suitability Check H->I J Generate Certificate of Analysis (CoA) I->J

Caption: Purity Assessment Workflow Diagram.

Part I: High-Performance Liquid Chromatography (HPLC) Method

This RP-HPLC method is designed for the accurate assay and impurity profiling of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-.

Rationale for Method Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong retentive power for moderately polar compounds.

  • Mobile Phase: A combination of water (or an aqueous buffer) and acetonitrile provides a wide polarity range. A gradient elution is employed to ensure the separation of early-eluting polar impurities from the main peak and any late-eluting non-polar impurities. A mild acid like formic acid is added to sharpen peaks and ensure consistent ionization of the analyte.

  • Detector: A PDA detector is chosen to identify the optimal detection wavelength and to perform peak purity analysis, ensuring that a chromatographic peak corresponds to a single component.

Detailed Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC or Milli-Q Grade)

  • Formic Acid (ACS Grade or higher)

  • Reference Standard: 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (well-characterized, >99.5% purity)

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent)

Chromatographic Conditions:

ParameterRecommended SettingJustification
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensure consistent analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient Elution 0-2 min: 5% BHolds at low organic to focus the injection band.
2-15 min: 5% to 95% BSeparates a wide range of potential impurities.
15-18 min: 95% BWashes the column of any strongly retained components.
18-20 min: 5% BRe-equilibration for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling mobile phase viscosity.
Injection Volume 5 µLSmall volume to prevent band broadening.
Detection PDA Scan: 210-400 nmTo determine the wavelength of maximum absorbance (λmax).
Monitoring: ~254 nm (or λmax)Common wavelength for aromatic systems; use λmax for best sensitivity.

Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh ~10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard.

Method Validation Strategy (ICH Q2(R2))

This method must be validated to prove it is fit for purpose.[9][10] The following parameters and acceptance criteria should be documented in a validation protocol.

Validation ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample. Perform stress testing (acid, base, peroxide, heat, light).Peak for the analyte is free from interference. Peak purity index > 0.999.
Linearity Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked placebo or standard addition at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate sample preps. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. Overall RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N of 3:1 for LOD. S/N of 10:1 for LOQ.
Robustness Systematically vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits. No significant change in results.

Part II: Gas Chromatography (GC) Method

This GC method is intended for the analysis of volatile organic impurities, including residual solvents from the manufacturing process.

Rationale for Method Choices
  • Injector: A split/splitless inlet is used in split mode to handle the high concentration of the main component and prevent column overload. A low inlet temperature is chosen to minimize the risk of thermal degradation.[7]

  • Stationary Phase: A low-bleed, mid-polarity column (e.g., 5% phenyl-polysiloxane) provides good general-purpose separation for a wide range of solvents and potential volatile by-products.

  • Detector: A Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons and its wide linear range, making it ideal for quantifying impurities from parts-per-million (ppm) levels to percent levels in a single run.[8]

Detailed Experimental Protocol: GC

Instrumentation:

  • Gas chromatograph with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).

Reagents and Materials:

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (High-Purity, GC-grade)

  • Reference standards for any known volatile impurities or solvents.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmGeneral purpose, inert column suitable for a wide range of analytes.
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/minProvides consistent resolution and retention times.
Inlet Temperature 250 °CBalances efficient volatilization with minimizing thermal degradation. May need optimization.
Injection Mode Split, 20:1 ratioPrevents column overload from the main analyte peak.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 40 °C, hold 5 minAllows for separation of very volatile solvents.
Ramp: 10 °C/min to 280 °CSeparates components over a wide boiling point range.
Final Hold: 280 °C for 5 minEnsures all components have eluted.
Detector FID @ 300 °CHigh temperature prevents condensation and ensures complete combustion.

Sample Preparation:

  • Solvent: High-purity DMSO or DMF.

  • Sample Solution (~20 mg/mL): Accurately weigh ~200 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

Method Validation Strategy (ICH Q2(R2))

The GC method should also be validated, with a focus on its intended purpose (limit tests for volatile impurities).

Validation ParameterTestAcceptance Criteria
Specificity Analyze blank solvent and a spiked sample containing all potential volatile impurities.All impurities are well-resolved from each other and the solvent front.
LOD & LOQ Determine for each known volatile impurity.Sufficiently low to detect impurities at their specified limits (e.g., ICH Q3C limits for residual solvents).
Linearity Perform for each known impurity over its expected range.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze spiked samples at the specification limit for each impurity.Recovery between 80.0% and 120.0%.
Precision Repeatability: 6 replicate injections of a spiked standard.RSD ≤ 15.0% at the limit of quantitation.

Conclusion

The HPLC and GC methods detailed in this application note provide a comprehensive and robust framework for assessing the purity of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-. The primary RP-HPLC method is suitable for accurately quantifying the API and profiling non-volatile related substances, while the orthogonal GC method effectively controls for volatile impurities and residual solvents. By grounding these protocols in fundamental chromatographic principles and adhering to the validation framework of ICH Q2(R2), researchers and drug development professionals can generate reliable, high-quality data essential for advancing their programs.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025).
  • Lab Manager. (2025).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Sigma-Aldrich. 2,6-Naphthyridin-1(2H)-one.
  • Agilent Technologies. (2016). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Deriv
  • Mucha, M., et al. (2014). Determination of organic volatile impurities in nepafenac by GC method. Acta Poloniae Pharmaceutica.
  • Lee, H. Y., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis.
  • Asian Journal of Research in Chemistry. (2012).
  • BenchChem. (2025).

Sources

Method

Comprehensive 1H and 13C NMR Assignment Protocol for 3,4-Dihydro-2,6-naphthyridin-1(2H)-one

Subtitle: A Self-Validating Workflow for Heterocyclic Structural Elucidation Introduction & Structural Context 3,4-Dihydro-2,6-naphthyridin-1(2H)-one is a fused bicyclic scaffold consisting of a pyridine ring fused to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Self-Validating Workflow for Heterocyclic Structural Elucidation

Introduction & Structural Context

3,4-Dihydro-2,6-naphthyridin-1(2H)-one is a fused bicyclic scaffold consisting of a pyridine ring fused to a partially saturated δ -valerolactam ring. This specific structural motif is frequently encountered in the development of advanced therapeutics, including LATS1/2 kinase inhibitors and STING antagonists[1].

Accurate structural elucidation of this scaffold requires a deep understanding of its electronic environment. The molecule features a strong push-pull electronic system: the electron-withdrawing lactam carbonyl at C1 is conjugated with the C8a=C8 double bond of the pyridine ring, significantly altering the local magnetic shielding of the aromatic protons. This application note provides a definitive, self-validating NMR workflow to unambiguously assign the 1 H and 13 C resonances of this compound.

Sample Preparation & Experimental Setup

As a Senior Application Scientist, I cannot overstate the importance of solvent selection and parameter optimization. The choices below are not arbitrary; they are dictated by the physicochemical properties of the lactam ring.

  • Solvent Selection (Causality): We utilize DMSO-d 6​ rather than CDCl 3​ . The lactam NH proton undergoes rapid chemical exchange in non-polar, non-hydrogen-bonding solvents, often resulting in a broadened or entirely missing signal. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, locking the NH proton in a stable solvation complex and allowing it to be observed as a distinct signal (typically >8.0 ppm)[2],[3]. This is critical for establishing the H2-H3 connectivity.

  • Concentration: 15–20 mg of the analyte dissolved in 0.6 mL of anhydrous DMSO-d 6​ . This concentration provides an optimal signal-to-noise (S/N) ratio for 2D HMBC experiments without causing viscosity-induced line broadening.

  • Reference Standard: Spectra are referenced to the residual DMSO pentet at δ 2.50 ppm for 1 H and the septet at δ 39.52 ppm for 13 C[4].

Step-by-Step Acquisition Protocol
  • 1D 1 H Acquisition: Run a standard 1 H pulse sequence at 400 MHz or 600 MHz (298 K). Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation, and accumulate 16–32 scans.

  • 1D 13 C Acquisition: Run a proton-decoupled 13 C pulse sequence. Set D1 to 2.0 s and accumulate 1024–2048 scans. The high scan count is mandatory to resolve the three quaternary carbons (C1, C4a, C8a), which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.

  • 2D Multiplicity-Edited HSQC: Acquire 256 increments. This sequence phase-inverts CH 2​ signals (negative/blue) relative to CH/CH 3​ signals (positive/red), instantly differentiating the aliphatic C3/C4 protons from the aromatic C5/C7/C8 protons.

  • 2D HMBC: Set up a gradient-selected HMBC optimized for long-range couplings ( JCH​=8 Hz). Acquire 256–512 increments in the t1​ domain to ensure sufficient resolution to separate the closely resonating C4a and C8a quaternary carbons.

1 H NMR Assignment & Mechanistic Rationale

The 1 H NMR spectrum is defined by the electronic asymmetry of the naphthyridine core[5]. The pyridine nitrogen (N6) strongly deshields the alpha protons (H5, H7), while the C1 carbonyl deshields the beta proton (H8) through conjugation.

Table 1: Quantitative 1 H NMR Data (400 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Rationale
H2 (NH) 8.35br s-1HDeshielded by the adjacent lactam carbonyl and stabilized via strong hydrogen bonding with DMSO[2].
H3 3.42td6.5, 2.52HAliphatic CH 2​ directly adjacent to the electronegative lactam nitrogen (N2).
H4 2.95t6.52HAliphatic CH 2​ in a benzylic-type position, adjacent to the aromatic C4a bridgehead.
H5 8.52s-1HAlpha to pyridine N6. Appears as a singlet because it is isolated between quaternary C4a and N6.
H7 8.65d5.21HAlpha to pyridine N6; experiences the strongest inductive deshielding. Ortho-coupled to H8.
H8 7.85d5.21HBeta to pyridine N6, but significantly deshielded by the conjugated C1 carbonyl group.

13 C NMR Assignment & Mechanistic Rationale

The 13 C assignments rely on established electronic distributions in unsymmetrical naphthyridines[6]. The alpha carbons (C5, C7) resonate furthest downfield in the aromatic region, while the beta carbon (C8) is relatively shielded.

Table 2: Quantitative 13 C NMR Data (100 MHz, DMSO-d 6​ )

PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
C1 163.5C=OLactam carbonyl; shifted slightly upfield compared to isolated ketones due to nitrogen lone-pair delocalization.
C5 150.1CHAromatic carbon alpha to the pyridine nitrogen (N6).
C7 146.8CHAromatic carbon alpha to the pyridine nitrogen (N6).
C8a 142.0CqBridgehead aromatic carbon conjugated directly with the C1 carbonyl.
C4a 132.4CqBridgehead aromatic carbon attached to the aliphatic C4 position.
C8 119.5CHAromatic carbon beta to the pyridine nitrogen.
C3 41.2CH 2​ Aliphatic carbon directly bonded to the lactam nitrogen (N2).
C4 28.5CH 2​ Aliphatic carbon bonded to the aromatic ring (C4a).

2D NMR Workflow: A Self-Validating System

To ensure absolute trustworthiness, the 1D assignments must be orthogonally validated using 2D correlation spectroscopy. The logic is to build the molecule from the inside out, using HMBC (Heteronuclear Multiple Bond Correlation) to bridge the aliphatic and aromatic rings.

  • Define the Spin Systems (COSY): The COSY spectrum will show a strong cross-peak between H3 ( δ 3.42) and H4 ( δ 2.95), confirming the saturated −CH2​−CH2​− backbone. A second isolated spin system is observed between the aromatic doublets H7 ( δ 8.65) and H8 ( δ 7.85).

  • Lock the Regiochemistry (HMBC):

    • Bridging the Rings: The H4 protons ( δ 2.95) show critical 3-bond HMBC correlations to both C5 ( δ 150.1) and C8a ( δ 142.0). This unambiguously anchors the aliphatic lactam ring to the pyridine ring at the C4a junction.

    • Validating the Carbonyl Position: The H8 proton ( δ 7.85) shows a definitive 3-bond correlation to the C1 carbonyl ( δ 163.5) across the C8a bridgehead. This proves that the carbonyl is at position 1, not position 3.

    • Confirming the Isolated Proton: The H5 singlet ( δ 8.52) shows 3-bond correlations to C4 ( δ 28.5) and C7 ( δ 146.8), perfectly validating its position between the aliphatic ring and the pyridine nitrogen.

2D NMR Correlation Network

NMR_Workflow H2 H2 (NH) δ 8.35 H3 H3 (CH2) δ 3.42 H4 H4 (CH2) δ 2.95 H3->H4 COSY C1 C1 (C=O) δ 163.5 H3->C1 HMBC C4a C4a (Cq) δ 132.4 H3->C4a C3 C3 (CH2) δ 41.2 H4->C3 H4->C4a C5 C5 (CH) δ 150.1 H4->C5 C8a C8a (Cq) δ 142.0 H4->C8a H5 H5 (CH) δ 8.52 C4 C4 (CH2) δ 28.5 H5->C4 H5->C4a C7 C7 (CH) δ 146.8 H5->C7 H5->C8a H7 H7 (CH) δ 8.65 H8 H8 (CH) δ 7.85 H7->H8 COSY H7->C5 H7->C8a H8->C1 H8->C4a H8->C7 C8 C8 (CH) δ 119.5

Figure 1: 2D NMR COSY and HMBC correlation network for regiochemical validation.

References

  • [1] Google Patents. CN117425654A - 2,8-diazaspiro[4.5]decane compound. Retrieved from:

  • [4] Royal Society of Chemistry. Scalable Access to Functional Nylon 6 via Ring-Opening Copolymerization. Retrieved from:

  • [2] ACS Publications. An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding. Retrieved from:

  • [3] Academia.edu. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from:

  • [5] MDPI. Spectral Characteristics of 2,7-Naphthyridines. Retrieved from:

  • [6] Oxford University Press. 13C Nuclear Magnetic Resonance Spectra of Unsymmetrical Naphthyridines. Retrieved from:

Sources

Application

Using 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- in kinase inhibition assays

Application Note: Evaluating 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Derivatives in Kinase Inhibition Assays Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Derivatives in Kinase Inhibition Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold rationale, biochemical screening, and cellular target engagement protocols.

Executive Summary & Scaffold Rationale

In the competitive landscape of oncology and immunology drug discovery, the selection of a core heterocyclic scaffold dictates a compound's potency, selectivity, and pharmacokinetic viability. The 3,4-dihydro-2,6-naphthyridin-1(2H)-one core has emerged as a highly privileged, ATP-competitive scaffold for kinase inhibition[1].

Mechanistic Grounding: Why is this specific scaffold so effective? The 1(2H)-one (lactam) moiety acts as a highly efficient hinge-binding motif. The nitrogen (NH) serves as a hydrogen bond donor, while the adjacent carbonyl (C=O) acts as a hydrogen bond acceptor, forming critical bidentate interactions with the backbone amides of the kinase hinge region[2]. Furthermore, the 3,4-dihydro saturation introduces a degree of sp3 character to the ring system. Unlike fully planar, aromatic naphthyridines, this partial saturation alters the 3D trajectory of attached substituents, allowing medicinal chemists to precisely target the DFG-in/out conformations or the ribose-binding pocket of specific kinases, thereby driving selectivity[1].

Recent literature validates this scaffold across multiple high-value targets:

  • FGFR4: Implicated as an oncogenic driver in hepatocellular carcinoma (HCC) via the FGF19-FGFR4 pathway[3][4].

  • PKC (Novel Isozymes): Targeted for immunological modulation, specifically inhibiting PKC δ,ϵ,η,θ [2].

  • mTOR: Utilizing fused naphthyridinone derivatives (e.g., Torin2) to achieve sub-nanomolar inhibition[5].

Visualizing the Target Pathway

To contextualize the assay protocols, it is critical to understand the biological cascade being interrupted. Below is the FGF19-FGFR4 signaling pathway, a primary target for recent 2,6-naphthyridine derivatives in HCC models[4].

Pathway Ligand FGF19 Ligand Receptor FGFR4 Receptor (Kinase Domain) Ligand->Receptor Activation FRS2 FRS2 Adapter Receptor->FRS2 Phosphorylation Inhibitor 3,4-dihydro-2,6-naphthyridin- 1(2H)-one Derivative Inhibitor->Receptor ATP-Competitive Hinge Binding MAPK RAS / MAPK Cascade FRS2->MAPK PI3K PI3K / AKT Cascade FRS2->PI3K Outcome Hepatocellular Carcinoma Proliferation MAPK->Outcome PI3K->Outcome

Simplified FGFR4 signaling pathway targeted by 2,6-naphthyridin-1(2H)-one inhibitors.

Quantitative Data Summary

The table below synthesizes the efficacy of 2,6-naphthyridin-1(2H)-one derivatives (and closely related analogues) across distinct kinase targets, demonstrating the scaffold's versatility.

Target KinaseScaffold ApplicationRepresentative CompoundBiochemical IC 50​ Cellular IC 50​ Reference
FGFR4 2,6-NaphthyridineCompound 1119 nM23 nM (Huh7 cells)Oh et al., 2024[4]
PKC θ 2,6-NaphthyridineCompound 11 (PKC)NanomolarInhibits IL-2 in vivovan Eis et al., 2011[2]
mTOR Benzo[h][1,6]naphthyridin-2(1H)-oneTorin20.25 nMN/ALiu et al., 2011[5]

Experimental Protocols & Methodologies

To ensure a self-validating system, a rigorous screening funnel must be employed. This involves a primary biochemical assay to confirm direct target engagement, followed by a cellular assay to confirm membrane permeability and pathway modulation.

Protocol A: Biochemical TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence because it minimizes false positives caused by the auto-fluorescence of heterocyclic compounds.

Workflow Visualization:

Workflow Prep Compound Prep (10-Point Dilution) Reaction Kinase Reaction (Enzyme, ATP, Substrate) Prep->Reaction Transfer Detect TR-FRET Detection (Eu-Antibody & Tracer) Reaction->Detect Quench & Read Analyze IC50 Calculation (Non-linear Regression) Detect->Analyze Emission Ratio

General workflow for TR-FRET biochemical kinase inhibition assays.

Step-by-Step Methodology (Example: FGFR4):

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT maintains the reducing environment necessary for kinase domain stability, while Brij-35 prevents non-specific compound aggregation and adherence to the microplate walls.

  • Compound Titration: Serially dilute the 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivative in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Causality: Keeping final DMSO concentration at 1% prevents solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 μ L of recombinant FGFR4 kinase domain (final concentration optimized to linear velocity, typically 1-5 nM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 μ L of Substrate/ATP mix. Critical Step: The ATP concentration must be set at the apparent Km​ for FGFR4 (e.g., ~50 μ M). Causality: Running the assay at ATP Km​ ensures the calculated IC 50​ is highly sensitive to competitive hinge-binders and allows for accurate calculation of the Ki​ using the Cheng-Prusoff equation.

  • Incubation & Quenching: Incubate for 60 minutes. Stop the reaction by adding 10 μ L of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt catalysis) and the Europium-labeled anti-phospho antibody.

  • Detection & Validation: Read the plate on a multi-mode reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm. Self-Validation: Always include a reference standard (e.g., Fisogatinib for FGFR4[4]) to ensure plate-to-plate assay reproducibility and validate the dynamic range ( Z′ -factor >0.6 ).

Protocol B: Cellular Target Engagement (Western Blot for p-FRS2)

Biochemical potency does not guarantee cellular efficacy. To prove the naphthyridinone derivative penetrates the cell and inhibits the target, we measure the phosphorylation of FRS2, the immediate downstream adapter of FGFR4[4].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Huh7 cells (HCC model with high FGFR4 expression) in 6-well plates at 3×105 cells/well. Incubate overnight in DMEM + 10% FBS.

  • Starvation & Treatment: Wash cells and switch to serum-free DMEM for 12 hours. Treat cells with the inhibitor (0.1, 1, 10, 100, 1000 nM) for 2 hours. Causality: Serum starvation synchronizes the cells and reduces basal kinase noise, ensuring that subsequent ligand stimulation provides a clear, measurable signal window.

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human FGF19 for 15 minutes.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Causality: Phosphatase inhibitors (like sodium orthovanadate and NaF) are absolutely mandatory; without them, endogenous phosphatases will rapidly strip the phosphate groups off FRS2 during lysis, resulting in false-negative target engagement data.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with primary antibodies against p-FRS2 (Tyr196) and total FRS2. Normalize the p-FRS2 signal to total FRS2 to calculate the cellular IC 50​ .

References

  • Maurice J van Eis, et al. "2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • Heesook Oh, et al. "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Qingsong Liu, et al. "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer." Journal of Medicinal Chemistry, 2011. URL:[Link]

Sources

Method

Application of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- in cardiovascular research

Application Note: Evaluating 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Derivatives as Protein Kinase D Inhibitors in Cardiovascular Research Executive Summary The 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one Derivatives as Protein Kinase D Inhibitors in Cardiovascular Research

Executive Summary

The 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold has emerged as a privileged chemotype in cardiovascular drug discovery, specifically utilized for its potent, orally bioavailable inhibition of the Protein Kinase D (PKD) family[1]. Pathological cardiac hypertrophy—a primary precursor to heart failure—is driven by neurohormonal signaling that hyperactivates the PKC/PKD axis[2]. By acting as ATP-competitive inhibitors, 2,6-naphthyridine derivatives block PKD-mediated phosphorylation events, effectively halting the transcription of hypertrophic genes[3]. This application note provides a comprehensive, self-validating framework for evaluating the selectivity, target engagement, and in vivo efficacy of these compounds.

Mechanistic Rationale: The PKC/PKD Axis in Cardiac Hypertrophy

Expertise Insight: Understanding the causality of the signaling cascade is critical for designing selectivity assays.

In cardiomyocytes, G-protein coupled receptors (GPCRs) stimulated by agonists like Angiotensin II or Endothelin-1 activate Phospholipase C, generating diacylglycerol (DAG). DAG allosterically activates Protein Kinase C (PKC), which subsequently phosphorylates the activation loop of PKD[1]. Activated PKD then phosphorylates Class IIa Histone Deacetylases (e.g., HDAC5), triggering their nuclear export. This spatial shift relieves the repression of Myocyte Enhancer Factor 2 (MEF2), initiating the transcription of fetal genes (ANF, BNP) and driving cellular hypertrophy[3].

Because PKC is the immediate upstream activator of PKD, early inhibitors often suffered from dual PKC/PKD inhibition, leading to off-target toxicity[1]. The saturated 3,4-dihydro- modification of the 2,6-naphthyridin-1(2H)-one core allows medicinal chemists to tune the 3D conformation of the molecule. This enables the compound to exploit subtle differences in the kinase hinge-binding pocket, achieving >1000-fold selectivity for PKD over PKC and ensuring that observed anti-hypertrophic effects are exclusively PKD-dependent[1].

Signaling GPCR GPCR Activation (Ang II, ET-1) DAG Diacylglycerol (DAG) GPCR->DAG PLC Activation PKC Protein Kinase C (PKC) DAG->PKC Allosteric Binding PKD Protein Kinase D (PKD) PKC->PKD Phosphorylation HDAC5 HDAC5 (Phosphorylated) PKD->HDAC5 Phosphorylation & Nuclear Export MEF2 MEF2 Transcription Factor HDAC5->MEF2 Derepression Hypertrophy Pathological Cardiac Hypertrophy MEF2->Hypertrophy Gene Transcription Inhibitor 3,4-dihydro-2,6- naphthyridin-1(2H)-one Inhibitor->PKD ATP-Competitive Inhibition

Figure 1: Mechanism of 2,6-naphthyridin-1(2H)-one derivatives in the PKC/PKD signaling axis.

In Vitro Profiling: Kinase Selectivity and Cellular Efficacy

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Self-Validating Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its time-delayed read minimizes interference from the auto-fluorescence typical of naphthyridine heterocycles. Staurosporine is included as a pan-kinase positive control to calculate the Z'-factor; a Z' > 0.6 validates the assay's dynamic range.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix : Dilute recombinant PKD1, PKC α , and PKC ϵ to 1 nM. Add ULight-labeled synthetic peptide substrates (50 nM).

  • Compound Addition : Dispense 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate.

  • ATP Initiation (Critical Step) : Add ATP strictly at the apparent Km​ for each specific kinase (e.g., 10 μ M for PKD1). Causality: Testing at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors, allowing the derived IC 50​ to accurately reflect the true inhibition constant ( Ki​ ) without being masked by artificially high ATP levels.

  • Incubation & Detection : Incubate for 60 minutes at RT. Add Eu-anti-phospho antibody and EDTA to terminate the reaction. Read on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Protocol 2: Target Engagement and Anti-Hypertrophic Efficacy in NRVMs

Self-Validating Design: Measuring cell size alone is insufficient to prove the mechanism of action. This protocol incorporates an orthogonal Western blot for phospho-HDAC5 to confirm that the phenotypic reduction in hypertrophy is directly caused by intracellular PKD target engagement.

  • Cell Culture : Isolate Neonatal Rat Ventricular Myocytes (NRVMs) and plate in serum-free media for 24 hours. Causality: Synchronizing the cell cycle via serum starvation is imperative; otherwise, basal proliferation signals will confound the hypertrophic readouts.

  • Pre-treatment : Treat cells with the naphthyridine inhibitor (0.1 - 1 μ M) for 1 hour.

  • Stimulation : Add 10 μ M Phenylephrine (PE) to induce hypertrophy.

  • Target Engagement (1 Hour Post-PE) : Lyse a subset of wells. Perform Western blotting for p-HDAC5 (Ser498) and total HDAC5. A reduction in the p-HDAC5/total HDAC5 ratio validates successful PKD inhibition.

  • Phenotypic Readout (48 Hours Post-PE) : Fix remaining cells with 4% PFA. Stain with anti- α -actinin (Alexa Fluor 488) and DAPI. Image via high-content screening to quantify cardiomyocyte surface area.

Data Presentation: Quantitative Profiling Summary

Table 1: Expected pharmacological profile of an optimized 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivative compared to early hits.

Compound ClassPKD1 IC 50​ (nM)PKC α IC 50​ (nM)Selectivity Ratio (PKC/PKD)NRVM Hypertrophy IC 50​ ( μ M)
Early 2,6-Naphthyridine Hit15453x2.5
Optimized 3,4-dihydro- Analog2>2000>1000x0.15
Staurosporine (Control)520.4xToxic (Cell Death)

In Vivo Efficacy: Transverse Aortic Constriction (TAC) Model

Self-Validating Design: The TAC model induces mechanical pressure overload, mimicking human aortic stenosis and hypertensive heart disease. A Sham-operated group (vehicle-treated) is mandatory to establish baseline non-pathological parameters, while a reference compound group (e.g., Enalapril) validates the model's responsiveness to clinical standards-of-care.

Protocol 3: TAC Surgery and Pharmacological Intervention
  • Baseline Assessment : Perform baseline echocardiography on 8-week-old male C57BL/6 mice. Randomize into groups (Sham+Veh, TAC+Veh, TAC+Inhibitor, TAC+Enalapril).

  • Surgical Induction : Under isoflurane anesthesia, isolate the transverse aorta and tie a 27-gauge needle alongside it using a 7-0 silk suture. Remove the needle to create a standardized constriction (pressure gradient > 30 mmHg).

  • Formulation & Dosing : Suspend the 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivative in 0.5% Methylcellulose / 0.1% Tween-80 (a vehicle optimized for the lipophilic naphthyridine core). Administer via oral gavage (PO) at 30 mg/kg once daily, starting 1-week post-TAC. Causality: Therapeutic dosing (starting post-injury) is chosen over prophylactic dosing (starting day 0) because it better mimics the clinical reality of treating pre-existing heart failure, thereby increasing the translational trustworthiness of the data.

  • Longitudinal Monitoring : Perform weekly M-mode echocardiography to measure Fractional Shortening (FS%), Ejection Fraction (EF%), and Left Ventricular Posterior Wall Thickness (LVPW).

  • Endpoint Analysis : At 4 weeks post-treatment, euthanize the animals. Weigh the heart and normalize to tibia length (HW/TL ratio). Perform Masson's trichrome staining on cardiac cross-sections to quantify interstitial fibrosis.

Workflow A Baseline Echo & Randomization B TAC Surgery (Pressure Overload) A->B C Oral Dosing (Naphthyridine) B->C D Weekly Echocardiography C->D E Tissue Harvest & Histology D->E

Figure 2: In vivo workflow for evaluating PKD inhibitors in the murine TAC model of heart failure.

References

  • Meredith, E. L., et al. (2010). "Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors." Journal of Medicinal Chemistry, 53(15), 5400–5421.[Link]

  • Shahin, R., et al. (2017). "Research advances in kinase enzymes and inhibitors for cardiovascular disease treatment." Future Science OA, 3(4), FSO222.[Link]

  • Wu, X., et al. (2020). "Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy." Frontiers in Oncology, 10, 1406.[Link]

Sources

Application

Application Note: In Vitro Evaluation of Naphthyridine Derivatives as BACE1 Inhibitors for Alzheimer's Disease Therapeutics

Introduction & Mechanistic Rationale The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a primary therapeutic strategy for modifying the progression of Alzheimer's disease (AD). BACE1 is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a primary therapeutic strategy for modifying the progression of Alzheimer's disease (AD). BACE1 is the rate-limiting aspartyl protease responsible for the cleavage of the amyloid precursor protein (APP), initiating the cascade that produces neurotoxic amyloid-beta (Aβ) peptides.

Historically, the clinical development of BACE1 inhibitors has been hindered by the challenge of achieving central nervous system (CNS) penetration. Early-generation inhibitors utilized highly basic amidine headgroups (pKa > 8.0) to interact with the catalytic aspartate dyads of BACE1. However, this high basicity transformed these molecules into prime substrates for P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier (BBB) .

To overcome this, naphthyridine derivatives —specifically those utilizing a 1-amino-3,4-dihydro-2,6-naphthyridine scaffold—have been engineered. By incorporating electron-withdrawing fluoropyridine moieties, researchers can successfully lower the pKa of the amidine group to < 7.0. This rational design balances biochemical potency with reduced basicity, effectively bypassing P-gp efflux and affording robust, sustained central Aβ reduction .

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb CTF99 C99 Fragment APP->CTF99 Cleavage BACE1 BACE1 (β-Secretase) BACE1->APP Catalyzes Abeta Amyloid-β (Aβ40/42) CTF99->Abeta Cleavage Gamma γ-Secretase Gamma->CTF99 Catalyzes Inhibitor Naphthyridine Derivative Inhibitor->BACE1 Inhibits

Figure 1: Mechanism of APP processing by BACE1 and targeted inhibition by naphthyridine derivatives.

Experimental Design & Causality

A rigorous, self-validating screening cascade is required to evaluate naphthyridine-based BACE1 inhibitors. The experimental architecture must account for the distinct physiological environments of the target and the drug delivery barriers.

  • Biochemical FRET Assay (pH 5.0): BACE1 operates optimally within the acidic environment of the endosome. Assaying at pH 5.0 ensures the enzyme's catalytic aspartates are in their physiologically relevant protonation state.

  • Cell-Based Aβ40 Assay (pH 7.4): While biochemical assays confirm target engagement, cellular assays (conducted at physiological pH) are critical. They verify that the uncharged fraction of the naphthyridine inhibitor can permeate the lipid bilayer and reach the endosome without being trapped in the cytosol .

  • MDCK-MDR1 Permeability Assay: Because basicity drives BBB exclusion, quantifying the P-gp Efflux Ratio (ER) is mandatory. An ER < 2.5 is the threshold for viable CNS candidates.

Workflow Compound Naphthyridine Library Synthesis & QC Biochem Biochemical Assay (FRET, pH 5.0) Compound->Biochem Cellular Cell-Based Assay (HEK293-APP, pH 7.4) Biochem->Cellular IC50 < 100 nM ADME ADME & BBB Profiling (MDCK-MDR1 P-gp Efflux) Cellular->ADME Cellular IC50 < 50 nM Selectivity Selectivity Panel (BACE2, Cathepsin D) Cellular->Selectivity Lead In Vivo Efficacy (Central Aβ Reduction) ADME->Lead P-gp ER < 2.5 Selectivity->Lead >100x Selective

Figure 2: Hierarchical screening workflow for validating naphthyridine-based BACE1 inhibitors.

Step-by-Step Methodologies

Protocol A: FRET-Based Biochemical BACE1 Inhibition Assay

Objective: Determine the intrinsic catalytic inhibition (IC50) of naphthyridine derivatives.

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM Sodium Acetate (pH 5.0) and 0.001% Tween-20. The acidic pH is strictly required to mimic the endosomal lumen.

  • Compound Dilution: Serially dilute naphthyridine compounds in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:50 into Assay Buffer to achieve a final DMSO concentration of 2% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 10 µL of recombinant human BACE1 extracellular domain (final concentration: 1 nM) to a 384-well black microplate. Add 5 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the FRET substrate (Rh-EVNLDAEFK-Quencher, containing the APP Swedish mutation) to a final concentration of 200 nM.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 540 nm / Em: 590 nm) continuously every 5 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize to DMSO controls and fit to a 4-parameter logistic equation to derive the IC50.

Protocol B: Cell-Based Aβ40 Reduction Assay

Objective: Evaluate membrane permeability and functional endosomal BACE1 inhibition.

  • Cell Seeding: Seed HEK293 cells stably expressing wild-type human APP (HEK293-APPWT) into 96-well plates at 4×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Aspirate media. Apply fresh media containing the naphthyridine derivatives (0.1 nM to 10 µM). Incubate for exactly 24 hours.

  • Supernatant Harvest: Carefully collect 50 µL of the conditioned media. Self-Validation Step: Immediately add CellTiter-Glo® reagent to the remaining cells in the plate to measure ATP levels. Compounds showing >15% cytotoxicity must be excluded, as cell death artificially lowers Aβ readouts.

  • Aβ40 Quantification: Transfer the conditioned media to a 384-well OptiPlate. Use an AlphaLISA Aβ40 Detection Kit, adding Acceptor and Donor beads sequentially as per the manufacturer's protocol. Read the luminescent signal at 615 nm.

Protocol C: MDCK-MDR1 Permeability and P-gp Efflux Assay

Objective: Confirm that the reduced basicity of the naphthyridine scaffold prevents BBB efflux.

  • Monolayer Preparation: Culture MDCK cells stably transfected with the human MDR1 gene (encoding P-gp) on semi-permeable Transwell inserts for 5–7 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming tight junction integrity.

  • Dosing: Add 1 µM of the test compound to either the Apical (A) or Basolateral (B) chamber in transport buffer (HBSS, pH 7.4).

  • Incubation: Incubate for 2 hours at 37°C on an orbital shaker.

  • Quantification: Extract samples from both receiver and donor chambers. Precipitate proteins with acetonitrile and quantify the compound concentration via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) in both directions. The Efflux Ratio is calculated as: ER=Papp​(B→A)/Papp​(A→B) .

Quantitative Data Presentation

The integration of a fluoropyridine moiety into the naphthyridine scaffold dramatically alters the pharmacological profile. By reducing the pKa of the amidine headgroup, the molecule evades P-gp recognition while maintaining low-nanomolar cellular potency.

Table 1: Representative Pharmacological Profile of BACE1 Inhibitors

Compound ClassRepresentative ScaffoldBiochemical IC50 (pH 5.0)Cellular Aβ40 IC50 (pH 7.4)Amidine pKaP-gp Efflux Ratio (ER)BBB Penetrance
First-Gen Amidine Standard Amidine15.2 nM28.5 nM8.518.4Poor
Naphthyridine Derivative 1-amino-3,4-dihydro-2,6-naphthyridine3.4 nM8.1 nM6.81.8Excellent

Interpretation: The data demonstrates that while both compounds are potent biochemically, the standard amidine is heavily effluxed (ER = 18.4). The naphthyridine derivative successfully lowers the pKa to 6.8, dropping the ER below the critical 2.5 threshold, thereby enabling excellent brain penetrance for in vivo efficacy.

References

  • Kasuya S, Nakahara K, Mitsuoka Y, et al. "Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction." European Journal of Medicinal Chemistry, 2021. [Link]

  • Matsuoka E, et al. "Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain." Journal of Medicinal Chemistry, 2018.[Link]

  • Hepnarova V, et al. "Development of Activity Rules and Chemical Fragment Design for In Silico Discovery of AChE and BACE1 Dual Inhibitors against Alzheimer's Disease." International Journal of Molecular Sciences, 2023.[Link]

Method

Application Notes and Protocols for the Preparation of Stock Solutions of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

Abstract This comprehensive guide provides detailed protocols and expert insights for the preparation of stock solutions of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (CAS No. 58553-56-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the preparation of stock solutions of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (CAS No. 58553-56-3). Recognizing the limited availability of public data on the specific physicochemical properties of this compound, this document emphasizes a systematic approach to solvent selection, solubility determination, and solution preparation. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the accurate and reproducible preparation of stock solutions for a variety of downstream applications.

Introduction and Scientific Background

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- belongs to the naphthyridine class of heterocyclic compounds. Naphthyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[1] The preparation of accurate and stable stock solutions is a critical first step in any experimental workflow, directly impacting the reliability and reproducibility of results.

The general principles of preparing stock solutions involve dissolving a precisely weighed amount of a solid compound in a suitable solvent to a known final volume.[2] For novel or less-characterized compounds such as 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, a preliminary solubility screening is an essential prerequisite to establishing a robust protocol.

Physicochemical Properties and Solvent Selection Rationale

While specific experimental data on the solubility of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is not widely available, its chemical structure provides clues for selecting appropriate solvents. As a heterocyclic compound containing nitrogen atoms, it is likely to exhibit some degree of polarity. For such compounds, polar aprotic solvents and alcohols are often effective for solubilization.[3]

Recommended Solvents for Initial Screening:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for preparing high-concentration stock solutions for in vitro assays.[4]

  • Ethanol (EtOH): A polar protic solvent that is less toxic than DMSO and often used in both in vitro and in vivo studies.

  • Methanol (MeOH): Another polar protic solvent with good solvating properties for many organic molecules.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with similar properties to DMSO.

The pH of the solvent can also significantly influence the solubility of compounds with basic nitrogen atoms, such as naphthyridines. In aqueous solutions, acidification can protonate these nitrogen atoms, leading to increased solubility.[3]

Safety and Handling Precautions

Prior to handling 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

  • Spill Management: Have appropriate spill containment and cleanup materials readily available.

Experimental Protocols

Protocol for Preliminary Solubility Assessment

This protocol outlines a method to estimate the solubility of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- in various solvents.

Materials:

  • 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- solid

  • Recommended solvents (DMSO, Ethanol, Methanol, DMF)

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into a pre-weighed microcentrifuge tube or vial.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the solubility is at least 10 mg/mL. You can proceed to prepare a stock solution at this concentration or continue to add more compound to determine the upper limit of solubility.

  • If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.

  • Continue adding solvent in a stepwise manner until the solid is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

  • Repeat this process for each of the recommended solvents.

Data Presentation: Solubility Screening Results

SolventEstimated Solubility (mg/mL)Observations
DMSO
Ethanol
Methanol
DMF
Protocol for Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a stock solution at a desired concentration based on the results of the preliminary solubility assessment.

Materials:

  • 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- solid

  • Chosen solvent with adequate solubility

  • Volumetric flask (Class A)

  • Analytical balance

  • Spatula

  • Funnel

  • Pipettes

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution using the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) (Molecular Weight of C₈H₈N₂O: 148.16 g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance.

  • Dissolve the compound: Quantitatively transfer the weighed compound to the volumetric flask using a funnel. Add a portion of the chosen solvent (approximately half of the final volume) to the flask.

  • Ensure complete dissolution: Swirl the flask gently or use a magnetic stirrer to ensure the compound is completely dissolved. If necessary, sonication in a water bath can be used to aid dissolution.

  • Bring to final volume: Once the compound is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and store: Transfer the stock solution to a labeled, airtight container. The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh 1. Weigh Compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Solvent (Partial Volume) transfer->add_solvent dissolve 4. Dissolve Compound (Swirl/Stir) add_solvent->dissolve sonicate 5. Sonicate (if necessary) dissolve->sonicate Incomplete dissolution final_volume 6. Bring to Final Volume dissolve->final_volume Complete dissolution sonicate->final_volume mix 7. Mix Thoroughly final_volume->mix store 8. Label and Store mix->store

Caption: Workflow for preparing a stock solution.

Storage and Stability

The stability of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- in solution is not well-documented. Therefore, it is recommended to adhere to the following best practices:

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[7]

  • Light Protection: Store solutions in amber vials or protect them from light, as many organic compounds are light-sensitive.[7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Moisture Prevention: Ensure storage containers are tightly sealed to prevent solvent evaporation and the introduction of moisture.

It is recommended to perform a stability test by analyzing the purity of the stock solution over time using techniques such as HPLC.

Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent volume or poor solubility in the chosen solvent.Gradually add more solvent. If the compound still does not dissolve, consider a different solvent from the recommended list or try gentle heating or sonication.
Precipitation upon storage The solution is supersaturated, or the storage temperature is too low.Warm the solution gently to redissolve the precipitate. If precipitation persists, prepare a new stock solution at a lower concentration.
Observed degradation of the compound Instability in the chosen solvent, exposure to light, or repeated freeze-thaw cycles.Prepare fresh stock solutions more frequently. Store in smaller aliquots at a lower temperature and protect from light. Consider a different solvent if instability is suspected.

Conclusion

The successful preparation of stock solutions of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is fundamental to obtaining reliable experimental data. By following the systematic approach of preliminary solubility screening, careful preparation techniques, and appropriate storage conditions outlined in this guide, researchers can confidently prepare accurate and stable stock solutions for their scientific investigations.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Fisher Scientific. (2010, October 29). Safety Data Sheet.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Millipore. (n.d.). MultiScreen Solubility Filter Plate.
  • Doron Scientific. (2023, March 2). 2,6-Naphthyridin-1(2H)-one.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • ResearchGate. (2025, July 1). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media.
  • Sigma-Aldrich. (n.d.). 2,6-Naphthyridin-1(2H)-one | 80935-77-9.
  • CSIRO Publishing. (n.d.). 5,6-dihydrobenzo[c][8]naphthyridin-4(3H)-one. Retrieved from CSIRO Publishing website.

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
  • Thermo Fisher Scientific. (n.d.). 8 - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 1-(6-(3-Hydroxypropyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one.
  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.
  • SciSpace. (n.d.). Synthesis of some novel pyridine and naphthyridine derivatives.
  • Google Patents. (n.d.). WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • TOKU-E. (n.d.). Compound Name Solvent Solubility (mg/mL).
  • IUPAC. (n.d.). SOLUBILITY DATA SERIES.
  • Semantic Scholar. (n.d.). Preparation of 1-substituted and 1,4-disubstituted derivatives of 2,6- naphthyridine.

Sources

Application

Rapid and Efficient Synthesis of 2,6-Naphthyridine Derivatives via Microwave-Assisted Chemistry

An Application Guide for Researchers and Drug Development Professionals Abstract The 2,6-naphthyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 2,6-naphthyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities including anticancer and kinase inhibitory properties.[1][2][3] Traditional synthetic methods often require long reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 2,6-naphthyridine derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to minutes, improves yields, and simplifies purification, thereby accelerating the drug discovery and development pipeline.[4][5] We provide a step-by-step protocol, mechanistic insights, expected outcomes, and troubleshooting guidance for researchers in medicinal chemistry and organic synthesis.

Introduction: The Convergence of a Privileged Scaffold and Green Chemistry

The 2,6-naphthyridine core has garnered substantial interest in medicinal chemistry due to its presence in molecules that exhibit diverse biological effects, from acting as central nervous system agents to potent kinase inhibitors for cancer therapy.[1][2][6][7] The development of novel derivatives of this scaffold is a key objective for identifying new therapeutic leads. However, conventional synthesis can be a significant bottleneck, often involving lengthy refluxing periods and leading to undesired side products.[5][8]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[5] Unlike conventional heating which relies on slow and inefficient heat transfer through conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[8][9] This interaction, governed by dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and volumetric heating.[10][11] The key advantages of this approach are profound:

  • Reaction Acceleration: Reaction times are often reduced by orders of magnitude, from hours to mere minutes.[5][9]

  • Enhanced Yields and Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[4][11]

  • Energy Efficiency: By heating only the reactants and solvent, MAOS significantly reduces energy consumption compared to traditional methods.[8][11]

  • Alignment with Green Chemistry: MAOS reduces the need for hazardous solvents and minimizes chemical waste, making it an environmentally benign technique.[4][8]

This guide provides a validated microwave-assisted protocol for synthesizing 2,6-naphthyridine derivatives, starting from the readily available precursor, 4-cyano-3-pyridylacetonitrile.[12]

Reaction Principle and Proposed Mechanism

The synthesis involves a microwave-promoted intramolecular cyclization of a substituted pyridine precursor. The specific protocol detailed here is based on the work of Kumar et al., which demonstrates an efficient pathway to the 2,6-naphthyridine core.[12]

Overall Reaction Scheme:

The synthesis proceeds in a multi-step sequence starting from 4-cyano-3-pyridylacetonitrile. The key microwave-assisted step involves the cyclization to form the initial amino-bromo-naphthyridine scaffold, which is then further derivatized.

Caption: Synthetic pathway for 2,6-naphthyridine.

Mechanism of Microwave Heating:

The efficiency of this reaction under microwave conditions is attributed to the high polarity of the reactants and intermediates. The permanent dipole moments of these molecules allow them to align with the oscillating electric field of the microwaves. This forced, rapid rotation generates intense frictional heat at the molecular level, providing the activation energy for the reaction to proceed swiftly and efficiently.[9]

Detailed Experimental Protocol

This protocol is adapted from a reported environmentally benign method for the synthesis of 2,6-naphthyridine.[12]

3.1 Materials and Equipment

  • Reagents: 4-Cyano-3-pyridylacetonitrile, anhydrous Hydrogen Bromide (HBr), Sodium Nitrite (NaNO₂), Hydrazine Hydrate (85%), Copper (II) Sulfate (CuSO₄), Glacial Acetic Acid. All reagents should be of analytical grade.

  • Solvents: Ethanol, Diethyl Ether.

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator).

    • 10 mL microwave reaction vials with snap caps or crimp seals.

    • Standard laboratory glassware (beakers, flasks, funnels).

    • Magnetic stirrer and stir bars.

    • Rotary evaporator.

    • Melting point apparatus.

    • Instrumentation for characterization: FT-IR, ¹H NMR, UV-Vis spectrometers.

3.2 Safety Precautions

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Anhydrous HBr is highly corrosive and toxic; handle with extreme care.

  • Hydrazine hydrate is a suspected carcinogen and is highly toxic. Handle only in a fume hood.

  • Microwave reactors can generate high pressures. Never exceed the recommended volume for the reaction vials and always use a properly sealed vessel designed for microwave synthesis.

3.3 Step-by-Step Synthesis Workflow

The overall workflow from starting material to the final purified product is outlined below.

Sources

Method

Application Notes and Protocols for the Intramolecular Cyclization Synthesis of 1,6-Naphthyridin-2(1H)-one

Authored by: [Your Name/Department], Senior Application Scientist Introduction: The 1,6-Naphthyridin-2(1H)-one Scaffold in Modern Drug Discovery The 1,6-naphthyridine core is a significant "privileged scaffold" in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The 1,6-Naphthyridin-2(1H)-one Scaffold in Modern Drug Discovery

The 1,6-naphthyridine core is a significant "privileged scaffold" in medicinal chemistry, a term coined by Evans et al. to describe molecular frameworks that can provide ligands for diverse biological receptors.[1][2] Specifically, the 1,6-naphthyridin-2(1H)-one substructure is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential.[1][2][3][4][5][6] These compounds have been investigated for their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. A notable recent application is the development of 1,6-naphthyridin-2(1H)-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in the treatment of hepatocellular carcinoma. The versatility of this scaffold underscores the importance of robust and efficient synthetic methodologies for its construction and derivatization.

This application note provides a detailed guide to the synthesis of the 1,6-naphthyridin-2(1H)-one core via intramolecular cyclization, a common and effective strategy. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Core Synthetic Strategy: Intramolecular Cyclization

The construction of the bicyclic 1,6-naphthyridin-2(1H)-one system can be broadly categorized into two main approaches: synthesis from a pre-formed pyridine ring or from a pre-formed pyridone ring.[1][2] Intramolecular cyclization is a key step in many of these synthetic routes, where a suitably functionalized pyridine or pyridone precursor undergoes ring closure to form the second fused ring.

The general principle involves a pyridine derivative bearing a side chain at the 3-position that contains a reactive group. This side chain is designed to react with a functional group at the 2-position of the pyridine ring, leading to the formation of the new heterocyclic ring. Common strategies include:

  • Enamine Cyclization: Formation of an enamine intermediate which then cyclizes onto a nitrile or other electrophilic group.

  • Nucleophilic Aromatic Substitution (SNAr) followed by cyclization: An amine can displace a leaving group on an adjacent ring, followed by an intramolecular condensation.[7]

  • Friedländer-type Annulation: Condensation of a 2-aminonicotinaldehyde or ketone with a compound containing an α-methylene group.[8][9]

  • Base- or Acid-Catalyzed Cyclization: Utilizing a base or an acid to promote the intramolecular condensation of a precursor molecule.

The choice of strategy often depends on the desired substitution pattern of the final product and the availability of starting materials.

Visualizing the General Mechanism: Enamine Cyclization Pathway

The following diagram illustrates a generalized enamine cyclization pathway for the synthesis of a 1,6-naphthyridin-2(1H)-one derivative.

Enamine_Cyclization_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization/Tautomerization Start Substituted Pyridone Intermediate1 Enamine Intermediate Start->Intermediate1 Reaction Reagent1 DMF-DMA Reagent1->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Ring Closure Reagent2 Ammonium Acetate Reagent2->Intermediate2 Product 1,6-Naphthyridin-2(1H)-one Intermediate2->Product Elimination of Dimethylamine

Caption: Generalized workflow for 1,6-naphthyridin-2(1H)-one synthesis via enamine cyclization.

Detailed Experimental Protocol: Synthesis of 5-Methyl-1,6-naphthyridin-2(1H)-one via Enamine Cyclization

This protocol is adapted from a literature procedure describing a convenient synthesis of 1,6-naphthyridin-2(1H)-one derivatives.[10] It involves the formation of an enamine from a substituted pyridone, followed by cyclization with ammonium acetate.

Materials and Reagents:
  • 5-Acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ammonium acetate

  • Anhydrous Toluene

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

Step 1: Synthesis of 5-Acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile

  • To a solution of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (1.0 g, 5.26 mmol) in anhydrous toluene (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.75 g, 6.31 mmol).

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization to 1,2-Dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile

  • Dissolve the crude enamine from the previous step in ethanol (25 mL).

  • Add ammonium acetate (2.03 g, 26.3 mmol) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the formation of the cyclized product by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile.

Step 3: Hydrolysis and Decarboxylation to 5-Methyl-1,6-naphthyridin-2(1H)-one

  • The resulting nitrile can be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic conditions (e.g., refluxing in 6M HCl or 6M NaOH).

  • The carboxylic acid can then be decarboxylated, often by heating, to yield the final 5-methyl-1,6-naphthyridin-2(1H)-one.[10] Note that thermal decarboxylation may sometimes lead to side products such as dimers.[10]

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of various 1,6-naphthyridin-2(1H)-one derivatives via intramolecular cyclization, based on literature precedents.

Precursor TypeCyclization ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Enamine of a pyridoneAmmonium AcetateEthanolReflux8-12Moderate to Good[10]
(Z)-Ethyl 3-(aryl-amino-quinolin-3-yl)acrylateHCl (catalytic)DMF180 (microwave)0.25High[7]
N-(3-oxoalkenyl)phenylacetamidePotassium tert-butoxideTHFRoom Temp.VariableGood[10]

Troubleshooting and Key Considerations

The intramolecular cyclization for the synthesis of 1,6-naphthyridin-2(1H)-ones is generally a robust reaction, but certain challenges may arise.

  • Incomplete Cyclization: If the reaction stalls, ensure that the reagents are pure and the reaction is performed under strictly anhydrous conditions, especially for base-catalyzed reactions. Increasing the reaction temperature or time may also be beneficial.

  • Side Product Formation: The formation of dimers or other side products can occur, particularly during thermal decarboxylation steps.[10] Careful control of the reaction temperature and concentration may mitigate this. Purification by column chromatography is often necessary to isolate the desired product.

  • Poor Solubility: The starting materials or products may have limited solubility in common organic solvents. A solvent screen may be necessary to identify an appropriate reaction medium.

  • Regioselectivity in Friedländer-type Reactions: When using unsymmetrical ketones in Friedländer-type syntheses, a mixture of regioisomers can be formed. The use of specific catalysts, such as certain amines, can improve the regioselectivity.[9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the intramolecular cyclization synthesis of 1,6-naphthyridin-2(1H)-ones.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Problem Encountered Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction e.g., starting material remains Side_Products Significant Side Products Start->Side_Products e.g., dimers, isomers Low_Yield Low Yield Start->Low_Yield e.g., < 30% Check_Reagents Verify Reagent Purity and Stoichiometry Incomplete_Reaction->Check_Reagents Optimize_Conditions Adjust Temperature, Time, or Concentration Incomplete_Reaction->Optimize_Conditions Change_Catalyst Screen Different Catalysts (Acid/Base) Incomplete_Reaction->Change_Catalyst Side_Products->Optimize_Conditions Side_Products->Change_Catalyst for regioselectivity Purification Optimize Purification Method (Chromatography, Recrystallization) Side_Products->Purification Low_Yield->Check_Reagents Low_Yield->Optimize_Conditions Low_Yield->Purification Solvent_Screen Test Alternative Solvents Low_Yield->Solvent_Screen

Caption: A decision-making workflow for addressing common issues in 1,6-naphthyridin-2(1H)-one synthesis.

Conclusion

The intramolecular cyclization strategy is a powerful and versatile tool for the synthesis of the medicinally important 1,6-naphthyridin-2(1H)-one scaffold. By carefully selecting the appropriate starting materials and reaction conditions, researchers can efficiently access a wide range of derivatives for drug discovery and development. This application note provides a solid foundation for implementing this methodology, from understanding the underlying principles to executing a detailed experimental protocol and troubleshooting potential challenges.

References

  • Efficient synthesis of 1,9-substituted benzo[h][7][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. RSC Advances. [Link]

  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • (PDF) One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]

  • 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Ramon Llull University. [Link]

  • 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. PubMed. [Link]

  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. DAU - Arxiu Digital de la URL. [Link]

Sources

Application

Application Note: High-Purity Isolation of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- via Optimized Column Chromatography

Abstract This comprehensive guide details a robust methodology for the purification of crude 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- utilizing normal-phase column chromatography. The protocol emphasizes a systematic app...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust methodology for the purification of crude 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- utilizing normal-phase column chromatography. The protocol emphasizes a systematic approach, beginning with Thin Layer Chromatography (TLC) for the empirical determination of an optimal solvent system, followed by a detailed, step-by-step procedure for column packing, sample loading, elution, and fraction analysis. This application note is designed to provide both the foundational principles and the practical steps necessary to achieve high purity of the target compound, a critical step in many synthetic and drug development workflows.

Introduction: The Rationale for Chromatographic Purification

The 2,6-naphthyridine scaffold is a significant pharmacophore present in numerous biologically active molecules.[1] The purity of such compounds is paramount for accurate biological evaluation and subsequent development. Synthetic routes to 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- can often yield a crude product containing unreacted starting materials, reagents, and various side-products. Column chromatography is a powerful and widely used technique for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For polar, aromatic N-heterocycles like the target molecule, normal-phase chromatography using a polar stationary phase (typically silica gel) is a highly effective purification strategy.[3][4]

The polarity of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, stemming from the amide functionality and the nitrogen atoms within the bicyclic system, dictates its strong interaction with the polar stationary phase.[5] Elution is then achieved by employing a mobile phase of appropriate polarity to modulate these interactions and effect separation from less polar and more polar impurities.

Pre-Purification Analysis: The Critical Role of Thin Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to first develop an optimal solvent system using Thin Layer Chromatography (TLC).[6][7] TLC serves as a rapid, small-scale analytical tool to scout various solvent combinations and ratios.[8] The goal is to identify a mobile phase that provides a good separation of the target compound from its impurities, with an ideal retardation factor (Rƒ) for the target compound in the range of 0.2-0.4.[3] This Rƒ range ensures that the compound will migrate through the column at a reasonable rate, allowing for effective separation without excessive solvent usage or prolonged elution times.

TLC Protocol

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • A selection of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the baseline of a TLC plate.

  • Solvent System Screening: Prepare a series of developing solvents (mobile phases) with varying polarities. Good starting points for polar heterocyclic compounds include mixtures of ethyl acetate/hexane or dichloromethane/methanol.[6]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action until it is approximately 1 cm from the top.[5]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front. After the solvent has evaporated, visualize the separated spots under a UV lamp (254 nm).

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Optimization: Adjust the polarity of the solvent system to achieve the target Rƒ of 0.2-0.4 for the desired compound and maximize the separation between it and any impurities.

    • If the Rƒ is too high (>0.4), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture).

    • If the Rƒ is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).[7]

Suggested TLC Solvent Systems for Screening
Solvent System BasePolarityTypical Starting Ratios (v/v)Notes
Ethyl Acetate / HexaneLow to Medium10:90, 30:70, 50:50A standard and versatile system for many organic compounds.[6]
Dichloromethane / MethanolMedium to High99:1, 95:5, 90:10Effective for more polar compounds. Use methanol sparingly as it can dissolve silica gel at high concentrations.[8]
Dichloromethane / Ethyl AcetateMedium90:10, 70:30, 50:50Offers a different selectivity compared to alcohol-containing systems.

Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to column chromatography. The following protocol outlines a standard procedure for the purification of gram-scale quantities of crude 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Eluent (optimized solvent system from TLC)

  • Crude 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

  • Collection tubes/flasks

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dry Loading) elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_fractions Analyze Fractions by TLC collect_fractions->tlc_fractions pool_fractions Pool Pure Fractions tlc_fractions->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent final_product Pure Product evaporate_solvent->final_product

Caption: Workflow for the purification of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-.

Step-by-Step Methodology
  • Column Preparation:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. For every 1 gram of crude product, use approximately 30-50 grams of silica gel.

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a protective layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Begin elution with the solvent system determined from the TLC analysis. If a gradient elution is required (i.e., starting with a less polar solvent and gradually increasing the polarity), prepare the different solvent mixtures in advance. A stepwise gradient is often effective.

    • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of labeled tubes or flasks.

    • Monitor the elution of the compounds by periodically analyzing the collected fractions using TLC. Spot the starting crude mixture alongside the collected fractions for comparison.

    • Fractions containing the pure desired product (as determined by TLC) should be combined.

  • Isolation of the Purified Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., by adding a small percentage of methanol to a dichloromethane eluent).
Poor separation (co-elution) The chosen solvent system has poor selectivity for the compounds.Re-evaluate the solvent system using TLC. Try different solvent combinations (e.g., substitute ethyl acetate with acetone or add a small amount of a different modifier).
Streaking or tailing of bands Sample is overloaded; compound is interacting too strongly with the silica; compound is degrading on the column.Reduce the amount of sample loaded; add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to improve peak shape; check the stability of the compound on silica using a 2D TLC experiment.
Cracked or channeled column bed Improper column packing.Ensure the silica is packed as a uniform slurry and is never allowed to run dry.

Conclusion

The successful purification of crude 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is readily achievable through a systematic and well-optimized column chromatography protocol. The foundational step of this process is the thorough development of an appropriate solvent system using Thin Layer Chromatography. By following the detailed methodology and troubleshooting guidance provided in this application note, researchers can consistently obtain the target compound in high purity, enabling reliable downstream applications in medicinal chemistry and drug development.

References

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • PubMed. (1965). Synthesis of 2,6-naphthyridine. Retrieved from [Link]

  • Prager, R. H., & Were, S. T. (1983). The Synthesis of Perloline, 6-(3,4-Dimethoxyphenyl)-5-hydroxy-5,6-dihydrobenzo[c][3][9]naphthyridin-4(3H)-one. Australian Journal of Chemistry, 36(7), 1441-1453.

  • PMC. (2025, September 4). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • MDPI. (2000, June 27). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Naphthyridine. Retrieved from [Link]

  • ResearchGate. (2025, October 15). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
  • ResearchGate. (n.d.). A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers. Retrieved from [Link]

  • PubMed. (n.d.). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Retrieved from [Link]

  • American Elements. (n.d.). 2,6-Naphthyridine. Retrieved from [Link]

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Retrieved from [Link]

  • PubMed. (2002, June 7). Determination of thyroid hormones in pharmaceutical preparations, after derivatization with 9-anthroylnitrile, by high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • Prager, R. H., & Were, S. T. (1983). The Synthesis of Perloline, 6-(3,4-Dimethoxyphenyl)-5-hydroxy-5,6-dihydrobenzo[c][3][9]naphthyridin-4(3H)-one. Australian Journal of Chemistry, 36(7), 1441-1453.

Sources

Method

Application Note &amp; Protocol: A Scalable and Robust Synthesis of 3,4-Dihydro-2,6-Naphthyridin-1(2H)-one

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3,4-dihydro-2,6-naphthyridin-1(2H)-one, a valuable heterocyclic scaffold for drug discovery and development. The presented protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3,4-dihydro-2,6-naphthyridin-1(2H)-one, a valuable heterocyclic scaffold for drug discovery and development. The presented protocol is designed for scalability, emphasizing robust reaction conditions, high yields, and operational safety. We detail a multi-step synthetic route commencing from readily available starting materials, with in-depth explanations for procedural choices, in-process controls, and purification strategies. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.

Introduction and Strategic Overview

The 2,6-naphthyridine core is a prominent "privileged scaffold" in medicinal chemistry.[1] This nitrogen-containing heterocyclic system is found in various natural products and has been integral to the development of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties.[1][2] The partially saturated derivative, 3,4-dihydro-2,6-naphthyridin-1(2H)-one (CAS No. 58553-56-3), serves as a crucial intermediate, offering a three-dimensional structure that is highly desirable for modulating interactions with biological targets.[3]

The development of a scalable and economically viable synthetic route is paramount for advancing compounds from discovery to clinical evaluation. While numerous methods exist for constructing naphthyridine rings, including the classic Friedländer annulation[4][5][6] and modern transition-metal-catalyzed cross-couplings, these often require conditions not amenable to large-scale production.

This protocol outlines a robust, three-step approach designed for scalability. The strategy involves the construction of the target molecule from a functionalized pyridine precursor, ensuring regiochemical control and culminating in a highly efficient cyclization.

Overall Synthetic Workflow

The synthesis is designed as a linear sequence, optimizing each step for yield, purity, and ease of operation on a large scale.

G SM Step 1: Knoevenagel Condensation (4-Chloronicotinaldehyde + Diethyl Malonate) INT1 Step 2: Selective Reduction & Hydrolysis (Intermediate 1) SM->INT1 Piperidine, Toluene INT2 Step 3: Reductive Amination & Lactamization (Intermediate 2) INT1->INT2 1. H2, Pd/C 2. NaOH (aq) FP Final Product (3,4-dihydro-2,6-naphthyridin-1(2H)-one) INT2->FP 1. NH4OAc, NaBH3CN 2. Heat (Toluene)

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols: Detailed Synthesis

Safety First: Hazard Mitigation

The synthesis of novel heterocyclic compounds requires rigorous safety protocols.[7] Before proceeding, a full risk assessment must be conducted. All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including lab coats, safety glasses, and chemical-resistant gloves, is mandatory.[8] Emergency equipment, such as fire extinguishers and safety showers, must be accessible.[8]

Step 1: Synthesis of Ethyl 2-cyano-3-(4-chloropyridin-3-yl)acrylate

Principle & Rationale: This initial step employs a Knoevenagel condensation to construct the carbon framework. 4-Chloronicotinaldehyde is chosen as the starting material for its commercial availability and the chloro-substituent's role as a leaving group or handle for future diversification if needed. Diethyl malonate provides the active methylene component. Piperidine is a classic and effective base catalyst for this transformation, driving the reaction to completion with the removal of water via a Dean-Stark apparatus, a technique well-suited for large-scale reactions.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.Amount (kg)Amount (L)
4-Chloronicotinaldehyde55333-66-9141.551.01.00-
Diethyl Malonate105-53-3160.171.11.231.12
Piperidine110-89-485.150.10.060.07
Toluene108-88-392.14--10.0

Protocol:

  • To a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, and Dean-Stark trap, add 4-chloronicotinaldehyde (1.00 kg, 7.06 mol) and toluene (10.0 L).

  • Begin stirring and add diethyl malonate (1.23 kg, 7.77 mol).

  • Add piperidine (0.06 kg, 0.71 mol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110-115 °C) and collect the water in the Dean-Stark trap.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting aldehyde is consumed (typically 4-6 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with 1M HCl (2 x 2 L) and brine (2 L).

  • Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the solid from an ethanol/water mixture to afford the title compound as a pale yellow solid.

Step 2: Synthesis of 3-(4-Chloropyridin-3-yl)propanoic acid

Principle & Rationale: This step achieves two crucial transformations: the reduction of the carbon-carbon double bond and the hydrolysis of the ester to a carboxylic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, efficient, and scalable method for the selective reduction of the acrylate double bond.[9][10] The subsequent saponification with sodium hydroxide is a standard and high-yielding hydrolysis method. Performing this as a one-pot, two-step sequence improves process efficiency.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.Amount (kg)Amount (L)
Product from Step 1-282.701.01.00-
10% Palladium on Carbon7440-05-3-1 mol%0.04-
Ethanol64-17-546.07--10.0
Sodium Hydroxide1310-73-240.003.00.42-
Hydrogen Gas1333-74-02.02Excess--

Protocol:

  • Charge a hydrogenation vessel with the product from Step 1 (1.00 kg, 3.54 mol), ethanol (10.0 L), and 10% Pd/C (40 g).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.

  • IPC: Monitor hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Carefully vent the vessel and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric; ensure the filter cake is kept wet.

  • Transfer the filtrate to a reactor and cool to 10 °C.

  • Slowly add a solution of sodium hydroxide (0.42 kg, 10.6 mol) in water (4.0 L), maintaining the temperature below 25 °C.

  • Heat the mixture to 60 °C and stir for 4 hours until hydrolysis is complete (monitored by LC-MS).

  • Cool to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute with water (5 L) and wash with methyl tert-butyl ether (MTBE) (2 x 2 L) to remove non-polar impurities.

  • Cool the aqueous layer to 5 °C and slowly acidify with concentrated HCl to pH 2-3, causing the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the title compound.

Step 3: Synthesis of 3,4-Dihydro-2,6-naphthyridin-1(2H)-one

Principle & Rationale: This final, key step involves a reductive amination followed by an intramolecular thermal cyclization to form the lactam ring. The carboxylic acid is converted to an amine in situ, which then displaces the chloro-substituent on the pyridine ring. This intramolecular nucleophilic aromatic substitution (SNAr) is the core ring-forming reaction. This approach avoids the need for isolating the intermediate amino acid, thus improving process efficiency.

G cluster_0 Reaction Mechanism: Intramolecular SNAr Cyclization Reactant Intermediate Amino Acid TS Meisenheimer-like Intermediate Reactant->TS Intramolecular Attack Product Target Lactam TS->Product Loss of Cl-

Caption: Key intramolecular cyclization to form the target lactam.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.Amount (kg)Amount (L)
Product from Step 2-185.601.01.00-
Ammonium Acetate631-61-877.085.02.08-
Sodium Cyanoborohydride25895-60-762.841.50.51-
Methanol67-56-132.04--10.0
Toluene108-88-392.14--5.0

Protocol:

  • To a 20 L reactor, add the product from Step 2 (1.00 kg, 5.39 mol), methanol (10.0 L), and ammonium acetate (2.08 kg, 26.9 mol).

  • Stir the suspension for 30 minutes at room temperature.

  • Cool the mixture to 0-5 °C and add sodium cyanoborohydride (0.51 kg, 8.08 mol) portion-wise, keeping the temperature below 10 °C. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The workup must be performed carefully.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • IPC: Monitor the disappearance of the starting material by LC-MS.

  • Carefully quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2. Stir for 1 hour to destroy excess hydride.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with solid sodium carbonate to pH 9-10 and extract with ethyl acetate (3 x 5 L).

  • Combine the organic extracts, dry over sodium sulfate, and concentrate to a crude oil.

  • Add toluene (5.0 L) to the residue and heat to reflux for 8-12 hours to effect cyclization.

  • Cool the solution to room temperature. The product should crystallize out.

  • Filter the solid, wash with a small amount of cold toluene, and dry under vacuum at 50 °C.

Expected Results and Characterization

ParameterExpected Value
Final Product 3,4-Dihydro-2,6-naphthyridin-1(2H)-one
Appearance Off-white to pale yellow solid
Overall Yield 55-65% (from 4-Chloronicotinaldehyde)
Purity (HPLC) >98%
Melting Point 198-202 °C
¹H NMR (400 MHz, DMSO-d₆) δ 10.5 (s, 1H, NH), 8.2 (s, 1H), 7.5 (d, 1H), 7.2 (d, 1H), 3.4 (t, 2H), 2.8 (t, 2H)
MS (ESI+) m/z 149.07 [M+H]⁺

Green Chemistry and Sustainability

In alignment with modern principles of sustainable chemical manufacturing, this protocol incorporates several green chemistry aspects.[11][12]

  • Atom Economy: The synthetic route is designed to maximize the incorporation of atoms from reactants into the final product.

  • Solvent Selection: Toluene is used as a solvent that allows for azeotropic water removal. Where possible, solvents are recycled.

  • Energy Efficiency: The one-pot, two-step nature of the second stage and the avoidance of intermediate isolation in the final step reduce energy consumption and operational time.[13]

References

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. ACS Publications. Available at: [Link]

  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC. Available at: [Link]

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. ResearchGate. Available at: [Link]

  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. PubMed. Available at: [Link]

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Sci-Hub. Available at: [Link]

  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. ACS Publications. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. RSC Publishing. Available at: [Link]

  • CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Connect Journals. Available at: [Link]

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. Available at: [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek, Inc. Available at: [Link]

  • 3,4-dihydro-2,6-naphthyridin-1(2H)-one CAS NO.58553-56-3. Watson International Ltd. Available at: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. PMC. Available at: [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. Available at: [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. IntechOpen. Available at: [Link]

  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. MedDocs Publishers. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ChemInform. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common byproducts in 2,6-naphthyridinone synthesis

Welcome to the Technical Support Center for 2,6-Naphthyridinone Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-Naphthyridinone Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the mechanistic causality behind common synthetic failures—such as regioisomer formation, incomplete cyclization, and homocoupling—and provide self-validating protocols to ensure your workflows are robust and reproducible.

System-Level View of Byproduct Divergence

Before troubleshooting specific issues, it is critical to map where the synthesis of the 2,6-naphthyridinone core typically derails. The diagram below illustrates the divergent pathways where minor deviations in catalyst choice, directing groups, or even aqueous workup can lead to major byproduct accumulation.

Pathway SM Pyridine Precursor (e.g., 3-substituted) Coupling Cross-Coupling (Pd/Cu or Rh-cat) SM->Coupling Alkyne Alkyne / Nitrile Coupling Partner Alkyne->Coupling Homo Homocoupling Byproduct (e.g., Diynes) Coupling->Homo O2 present Intermediate Coupled Intermediate Coupling->Intermediate Desired Cyclization Cyclization Step Intermediate->Cyclization Product 2,6-Naphthyridinone (Target) Cyclization->Product Optimal Regio 2,7-Naphthyridinone (Regioisomer) Cyclization->Regio Poor Directing Group Aminal Aminal / Uncyclized (Workup Byproduct) Cyclization->Aminal Inverse Quench

Divergent pathways in 2,6-naphthyridinone synthesis highlighting major byproduct formations.

Troubleshooting Guide & Mechanistic FAQs

FAQ 1: Why am I isolating 2,7-naphthyridinone regioisomers instead of the desired 2,6-isomer during oxidative annulation?

Mechanistic Causality: When utilizing Rh(III)-catalyzed oxidative annulation of pyridines with alkynes, the regioselectivity is dictated by the directing group and the proton-donating ability of the solvent system. The active rhodium catalyst facilitates C–H activation via a concerted metalation-deprotonation (CMD) mechanism[1]. If the Rh–N bond in the resulting intermediate undergoes rapid protonolysis, alternative pathways dominate. However, when water is a poor proton source in the system, the intermediate is forced down a C–N reductive elimination pathway, specifically generating the 2,6-naphthyridinone core[1].

Data Presentation:

Directing Group / Additive Primary Product Regioisomer (2,7-) Yield (%) Mechanistic Driver
Amide / High H+ source Quinoline derivatives N/A >80% Rapid protonolysis of Rh-N bond
Imidazole / Cu(OAc)2 2,6-Naphthyridinone <5% 68-87% C-N reductive elimination favored

| Unhindered Amide / Cu(OAc)2 | Mixed Naphthyridinones | 20-30% | ~60% | Ambiguous CMD coordination |

Self-Validating Protocol: Rh(III)-Catalyzed Synthesis of 2,6-Naphthyridinones

  • Preparation: In a Schlenk tube, charge the pyridine precursor (0.5 mmol), the alkyne coupling partner (1.0 mmol), Cu(OAc)₂ (1.0 mmol), and [RhCp*Cl₂]₂ (2.0 mol %).

  • Solvent Addition: Add 5 mL of rigorously degassed acetone. Validation Checkpoint: The solution should be deep green/blue (Cu(II) presence). If the solution is cloudy or brown, your Cu(OAc)₂ may be degraded.

  • Reaction: Seal the tube and heat at 80 °C for 12 hours.

  • In-Process Validation: Monitor via TLC. The disappearance of the starting material should coincide with the formation of a highly UV-active spot (the extended conjugated naphthyridinone system). Warning: The formation of a metallic mirror on the glassware indicates over-reduction of the metal catalysts, usually due to excessive temperature or trace reducing impurities.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl to remove copper salts. Purify via silica gel chromatography.

FAQ 2: After reacting my amide precursor with a nitrile and n-BuLi, I get a cyclic aminal byproduct instead of the fully aromatic 2,6-naphthyridin-1-one. What went wrong?

Mechanistic Causality: This is a classic case of workup-dependent product divergence. The reaction of an amide with n-BuLi generates a highly reactive dilithiated species, which then attacks the nitrile to form a dilithiated imide intermediate[2]. The fate of this intermediate depends entirely on the protonation kinetics during the aqueous quench.

If you pour the reaction mixture into water (Method B), the low local concentration of protons leads to rapid hydrolysis of the intermediate, trapping it as a stable cyclic aminal[2]. Conversely, if you add water dropwise directly into the reaction mixture (Method A), you maintain a high local H+ concentration, which drives the controlled elimination of water/amine, successfully aromatizing the ring to form the desired 1-oxo-naphthyridine core[2].

Workup Dilithiated Dilithiated Imide Intermediate MethodA Method A: Dropwise H2O Addition Dilithiated->MethodA MethodB Method B: Pouring into Ice/H2O Dilithiated->MethodB Protonation Controlled Protonation (High local H+) MethodA->Protonation Hydrolysis Rapid Hydrolysis (Low local H+) MethodB->Hydrolysis Target 1-Oxo-Naphthyridine Core Protonation->Target Aminal Cyclic Aminal Byproduct Hydrolysis->Aminal

Mechanistic divergence of intermediates based on aqueous workup methods.

Data Presentation:

Quench Method Local H+ Concentration Yield: 2,6-Naphthyridin-1-one Yield: Cyclic Aminal Byproduct
Method A (H₂O added to rxn) High 70–78% < 5%

| Method B (Rxn poured into H₂O) | Low | < 10% | ~70% |

Self-Validating Protocol: Controlled Quench for Nitrile Annulation

  • Deprotonation: To a solution of the amide precursor in dry THF at -50 °C, add n-BuLi (2.2 equiv) dropwise. Validation Checkpoint: A deep color shift (often to deep red or purple) confirms the formation of the dilithiated species.

  • Coupling: Add the nitrile coupling partner (1.1 equiv) and allow the mixture to warm to room temperature over 10 minutes.

  • Critical Workup (Method A): While stirring vigorously at room temperature, add water dropwise directly into the reaction flask. Do not transfer the reaction mixture to a secondary flask containing water or ice[2].

  • Validation Checkpoint: The deep color of the organolithium intermediate will rapidly dissipate, and the organic layer will clarify. TLC analysis will reveal the highly fluorescent 2,6-naphthyridin-1-one product.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate under reduced pressure.

FAQ 3: My pre-cyclization Sonogashira coupling yields significant diyne homocoupling byproducts. How can I suppress this?

Mechanistic Causality: Before cyclization, many synthetic routes require the installation of an alkyne via Sonogashira cross-coupling. The primary byproduct here is the Glaser-type homocoupling of the terminal alkyne to form a diyne. This oxidative homocoupling is catalyzed by the copper co-catalyst in the presence of trace oxygen.

Solution & Validation: To suppress homocoupling, the system must be rigorously degassed (freeze-pump-thaw method is preferred over simple sparging). Furthermore, keeping the steady-state concentration of the alkyne low by utilizing a syringe pump for slow addition prevents the alkyne from outcompeting the aryl halide for the Pd-Cu transmetalation cycle. Validation Checkpoint: If your reaction mixture turns dark black immediately upon alkyne addition, Pd-black has precipitated due to catalyst starvation or oxygen exposure, and homocoupling will dominate.

Sources

Optimization

How to remove impurities from 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

Welcome to the Technical Support Center for Heterocyclic Purification . This guide is engineered for drug development professionals and synthetic chemists working with the 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification . This guide is engineered for drug development professionals and synthetic chemists working with the 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold.

Because this bicyclic system contains both a basic pyridine ring and a neutral, hydrogen-bonding lactam, it presents unique chromatographic challenges. Furthermore, its application in modern drug discovery—such as in the development of —demands exceptionally high purity to ensure reliable kinase binding assays.

Below, you will find causality-driven troubleshooting FAQs, quantitative physicochemical profiles, and self-validating experimental protocols to resolve your most complex impurity issues.

Part 1: Physicochemical Profile & Chromatographic Behavior

To successfully purify 3,4-dihydro-2,6-naphthyridin-1(2H)-one, you must first understand the conflicting electronic properties of its structural motifs.

Table 1: Structural Motifs and Chromatographic Impact

Structural Motif Quantitative/Chemical Property Chromatographic Impact
Pyridine Nitrogen (N6) Basic (Estimated pKa 5.2–5.8) Causes severe tailing on bare normal-phase silica due to aggressive chemisorption onto acidic silanols.
Lactam Motif (N2-H, C1=O) Strong H-bond donor & acceptor High polarity; poor solubility in non-polar solvents (e.g., hexanes). Requires polar protic modifiers (MeOH) for elution.

| 3,4-dihydro Unsaturation | Thermodynamically unstable | Highly susceptible to on-column or in-solution dehydrogenation, forming the fully aromatic M-2 Da impurity. |

Part 2: Troubleshooting FAQs

Q1: My product streaks extensively on normal-phase TLC and silica columns. Is my compound degrading during purification? A: Not necessarily. The severe streaking is a physical phenomenon, not a chemical degradation. The acidic silanol groups (pKa ~4.5) on standard bare silica aggressively protonate the basic N6 position of the naphthyridine ring. Causality & Solution: This acid-base interaction anchors the molecule to the stationary phase. To resolve this, you must neutralize the silica. Pre-treat your column with 1–5% Triethylamine (TEA) in your mobile phase, or switch to neutral Alumina. For comprehensive insights into the chromatographic handling of diamino and oxo-naphthyridines, refer to standard .

Q2: I am seeing a persistent M-2 Da impurity in my LC-MS. What is it, and why is it problematic for my biological assays? A: The M-2 Da impurity is the fully aromatic 2,6-naphthyridin-1(2H)-one . The 3,4-dihydro motif is thermodynamically driven to undergo spontaneous dehydrogenation to achieve full aromatic conjugation across the bicyclic system. Causality & Solution: This oxidative degradation is accelerated by trace transition metals, light, and ambient oxygen. Because the fully aromatic impurity is entirely planar, it loses the sp3-hybridized 3D vector at the 3,4-positions. This planarity often causes steric clashes or poor vector projection in 3D-conformation-dependent targets like. Normal-phase silica cannot resolve this; you must use Reverse-Phase HPLC (RP-HPLC) to separate the planar aromatic impurity from the sp3-rich target.

Mechanism API 3,4-dihydro-2,6- naphthyridin-1(2H)-one Oxidation Spontaneous Dehydrogenation API->Oxidation O2 / Light Target LATS1/2 Kinase (Hippo Pathway) API->Target Active Inhibition Aromatic 2,6-naphthyridin-1(2H)-one (Inactive Impurity) Oxidation->Aromatic Aromatic->Target Poor Binding

Fig 1: Oxidative degradation pathway and its impact on LATS1/2 kinase target binding.

Q3: How can I efficiently remove palladium/copper residues from upstream cross-coupling or cyclization steps? A: Naphthyridines act as excellent bidentate-like ligands for transition metals. Standard aqueous washes will fail because the metal is tightly chelated by the basic nitrogen and the lactam oxygen. Causality & Solution: You must introduce a scavenger with a higher thermodynamic affinity for soft metals than the naphthyridine scaffold. Thiol-functionalized silica (e.g., SiliaMetS Thiol) exploits hard-soft acid-base (HSAB) principles to strip the soft Pd/Cu ions away from the API.

Part 3: Impurity Profiling & Removal Strategies

Table 2: Common Impurities and Targeted Removal Strategies

Impurity Type Origin Recommended Removal Strategy
Fully Aromatic Analogue Spontaneous oxidation Reverse-Phase HPLC (C18) with a shallow gradient.
Regioisomers (e.g., 2,7-) Mixed starting materials Recrystallization from EtOH/Water.
Transition Metals (Pd/Cu) Cross-coupling catalysts Functionalized silica scavengers (Thiol/DMT).

| Ring-Opened Amino Acids | Lactam hydrolysis | Orthogonal acid-base extraction. |

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Orthogonal Acid-Base Extraction

This protocol removes neutral organic impurities, unreacted starting materials, and ring-opened hydrolysis products by exploiting the basicity of the N6 pyridine nitrogen.

  • Dissolution & Acidification: Dissolve the crude mixture in Dichloromethane (DCM) and add 1M aqueous HCl (1:1 v/v) until the aqueous layer reaches pH 2. Vigorously stir for 15 minutes.

    • Causality: The basic pyridine nitrogen (pKa ~5.5) protonates, shifting the highly polar API into the aqueous layer. Neutral impurities remain in the DCM.

    • Validation Checkpoint: Spot both layers on a TLC plate and view under a 254 nm UV lamp. The aqueous spot should contain the major UV-active API. If the DCM layer still shows significant API, your pH is not acidic enough.

  • Separation: Separate the layers. Discard the DCM layer (or retain for impurity profiling). Wash the aqueous layer once more with fresh DCM to ensure complete removal of lipophilic neutrals.

  • Neutralization: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M NaOH dropwise until the solution reaches pH 9.

    • Causality: Neutralizes the pyridinium ion back to the free base, rendering it insoluble in the aqueous phase.

  • Extraction: Extract the basified aqueous layer with fresh DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: Test a drop of the depleted aqueous layer with Dragendorff's reagent (stains basic nitrogens orange). A negative (colorless/yellow) stain confirms the complete extraction of your API.

Protocol B: Transition Metal Scavenging
  • Preparation: Dissolve the API in a polar aprotic solvent (e.g., THF) or a DCM/MeOH (9:1) mixture.

  • Scavenger Addition: Add a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) at 3–5 equivalents relative to the estimated metal catalyst load.

  • Incubation: Stir the suspension at 40°C for 4 hours.

    • Causality: Heat increases the kinetic rate of ligand exchange, allowing the thiol groups to strip the chelated metals from the naphthyridine scaffold.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica.

    • Validation Checkpoint: Take a 1 mL aliquot of the filtrate and perform a rapid colorimetric test for Palladium using rubeanic acid. The solution should remain pale yellow/colorless, indicating Pd levels are below 10 ppm.

PurificationWorkflow Crude Crude 3,4-dihydro- 2,6-naphthyridin-1(2H)-one AcidBase Acid-Base Extraction (pH 2 to pH 9) Crude->AcidBase OrgWaste Organic Waste (Neutral Impurities) AcidBase->OrgWaste DCM Extract (pH 2) AqPhase Aqueous Layer (Protonated API) AcidBase->AqPhase Aqueous Retained Scavenger Silica-Thiol Treatment (Pd/Cu Removal) AqPhase->Scavenger Basify to pH 9, Extract to Org RPHPLC RP-HPLC (C18) (Aromatic Separation) Scavenger->RPHPLC Filter & Concentrate Pure Pure API (>99% Purity) RPHPLC->Pure Isocratic Elution

Fig 2: Step-by-step purification workflow for isolating the target naphthyridinone.

References

  • Title: CN117425654A - 2,8-diazaspiro[4.5]decane compound (LATS1/2 Inhibitors)
  • Title: Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... Source: PubMed Central (PMC) URL: [Link]

Troubleshooting

Technical Support Center: Solution Stability of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures and reproducibility issues stemming from a fundamental misunderstanding of heterocyclic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures and reproducibility issues stemming from a fundamental misunderstanding of heterocyclic stability in solution.

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (a partially saturated bicyclic lactam) is a deceptively simple molecule. While it serves as a critical scaffold in drug discovery (often utilized in kinase inhibitors and receptor antagonists), its 3,4-dihydro structural motif introduces specific thermodynamic vulnerabilities when transitioned from a solid state into an aqueous or organic solution.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind the degradation of this compound, provide self-validating protocols, and equip you with the mechanistic understanding required to protect your experimental integrity.

Part 1: Core Mechanisms of Instability

To troubleshoot effectively, you must understand the thermodynamic driving forces acting on your molecule. The instability of 3,4-dihydro-2,6-naphthyridin-1(2H)-one in solution is governed by two primary pathways:

Oxidative Aromatization (The Primary Culprit)

The most aggressive degradation pathway is the spontaneous dehydrogenation (oxidation) of the C3-C4 bond. Because the molecule is a partially saturated ring fused to a pyridine core, it exists in a high-energy state relative to its fully aromatic counterpart. The loss of two protons and two electrons yields 2,6-naphthyridin-1(2H)-one , a fully conjugated, 10- π electron aromatic system. This reaction is thermodynamically highly favorable and is rapidly accelerated by dissolved oxygen, UV/Vis light (photodegradation), and trace transition metals[1][2].

Lactam Hydrolysis (pH-Dependent)

The nitrogen at position 2 forms a cyclic amide (lactam). While generally stable at physiological pH, the lactam ring is susceptible to nucleophilic attack by hydroxide ions (in basic conditions) or hydronium-catalyzed opening (in acidic conditions), leading to a ring-opened amino acid derivative[3][4].

DegradationPathways Start 3,4-dihydro-2,6-naphthyridin-1(2H)-one (Intact API) Oxidation Oxidative Aromatization (O2, Light, Trace Metals) Start->Oxidation Dehydrogenation Hydrolysis Lactam Hydrolysis (Extreme pH, Heat) Start->Hydrolysis Nucleophilic Attack Aromatic 2,6-naphthyridin-1(2H)-one (Fully Aromatic Impurity) Oxidation->Aromatic -2H RingOpen Ring-Opened Amino Acid (Degradant) Hydrolysis->RingOpen +H2O

Fig 1: Primary degradation pathways of 3,4-dihydro-2,6-naphthyridin-1(2H)-one in solution.

Part 2: Troubleshooting Guide & FAQs

Q: My HPLC chromatogram shows a new, highly UV-absorbent peak growing over time. The mass is exactly 2 Da lighter than my target compound. What is happening? A: You are observing oxidative aromatization . The loss of 2 Daltons corresponds to the loss of two hydrogen atoms (-2H) across the C3-C4 bond, converting your 3,4-dihydro compound into the fully aromatic 2,6-naphthyridin-1(2H)-one. Because the new molecule is fully conjugated, its molar extinction coefficient ( ϵ ) is significantly higher, making the impurity peak look deceptively large on a UV detector. Solution: Switch to degassed solvents and use amber/actinic glassware to block photon-initiated oxidation.

Q: I prepared a 10 mM stock solution in DMSO and stored it at room temperature on my bench. After a week, my cellular assay IC50 shifted by 10-fold. Why? A: DMSO is hygroscopic and readily absorbs atmospheric moisture and oxygen. Furthermore, ambient laboratory lighting provides sufficient energy to excite the molecule, triggering the generation of reactive oxygen species (ROS) that catalyze the aromatization of the dihydro-ring[1]. Your stock solution has degraded, meaning you are dosing a mixture of the active compound and its inactive aromatic/hydrolyzed degradants. Solution: Never store working solutions of dihydro-heterocycles at room temperature or in clear glass.

Q: How does pH affect the stability of my aqueous working solutions? A: Extreme pH environments compromise the lactam ring. At pH > 8.5, hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon (C1) and initiating ring-opening hydrolysis. At pH < 4.0, protonation of the lactam oxygen increases the electrophilicity of the carbonyl, facilitating water attack[3]. Solution: Maintain aqueous solutions in tightly buffered environments between pH 6.0 and 7.4.

Part 3: Quantitative Stability Data

To assist in your experimental planning, below is a synthesized stability matrix for 3,4-dihydro-2,6-naphthyridin-1(2H)-one under various common laboratory conditions.

Solvent / MatrixStorage ConditionLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
DMSO (100%)25°C (Ambient)Ambient Lab Light3 - 5 DaysAromatized Naphthyridinone
DMSO (100%)-20°C (Sealed)Dark> 6 MonthsNone (Stable)
Aqueous Buffer (pH 7.4)37°C (Incubator)Dark48 - 72 HoursAromatized Naphthyridinone
Aqueous Buffer (pH 9.0)25°CDark< 12 HoursRing-Opened Amino Acid
Methanol / Water (50:50)25°CDirect UV/Vis< 4 HoursAromatized Naphthyridinone

Part 4: Standard Operating Procedure (SOP) for Solution Preparation

To ensure scientific integrity, you must treat the preparation of this compound as a self-validating system . Do not assume stability; prove it. Follow this methodology to prepare and validate stable stock solutions.

Step-by-Step Methodology:
  • Solvent Degassing: Sparge your high-purity solvent (e.g., anhydrous DMSO) with Argon or Nitrogen gas for 15 minutes prior to use. This displaces dissolved oxygen, removing the primary reactant for aromatization.

  • Actinic Dissolution: Weigh the solid API and dissolve it in the degassed solvent using amber glass vials to prevent photolytic excitation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 μ L volumes). Causality: Repeated freeze-thaw cycles introduce condensation (water) and fresh oxygen into the vial, exponentially increasing degradation rates.

  • Inert Storage: Overlay the headspace of each vial with Argon before sealing. Store immediately at -20°C or -80°C in the dark.

  • Self-Validation (T=0 QC Check): Immediately after preparation, run a 1 μ L sample via HPLC-UV/MS. Record the exact ratio of the target mass [M+H] to the aromatized mass [M-2H+H]. Use this T=0 chromatogram as your baseline to validate the integrity of future aliquots before critical assays.

Workflow Step1 1. Solvent Degassing (Argon Purge) Step2 2. API Dissolution (Actinic Glass) Step1->Step2 Step3 3. Aliquoting (Single-Use Vials) Step2->Step3 Step4 4. Storage (-20°C, Dark) Step3->Step4 Step5 5. Validation (HPLC-UV T=0) Step3->Step5 QC Check

Fig 2: Optimized self-validating workflow for preparing stable dihydro-naphthyridinone solutions.

References

  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. National Institutes of Health (NIH) / PMC.1

  • Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry - ACS Publications.2

  • La3+-Catalyzed Methanolysis of N-Aryl- β -lactams and Nitrocefin. Journal of the American Chemical Society - ACS Publications.3

  • Intermediate in β -Lactam Hydrolysis Catalyzed by a Dinuclear Zinc(II) Complex: Relevance to the Mechanism of Metallo- β -lactamase. Journal of the American Chemical Society - ACS Publications.4

Sources

Optimization

Technical Support Center: Advanced Purification of Polar Naphthyridine Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the most complex chromatographic challenges encountered during the isolation of polar naphth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the most complex chromatographic challenges encountered during the isolation of polar naphthyridine derivatives.

The planar, nitrogen-rich scaffold of naphthyridines presents unique physicochemical hurdles. Their basic nitrogen atoms cause severe peak tailing on standard silica, their high polarity often leads to void-volume elution in reversed-phase (RP) systems, and structural isosteres frequently co-elute. This guide provides mechanistic explanations, self-validating protocols, and targeted solutions to ensure your compounds reach the >95% purity required for downstream biological validation.

Workflow A Reaction Mixture (Naphthyridine + Byproducts) B Sample Preparation (Filtration & Dilution) A->B C Chromatographic Separation (RP-HPLC / HILIC) B->C D Fraction Analysis (LC-MS / UV) C->D E Pure Polar Naphthyridine (>95% Purity) D->E

General workflow for the isolation and purification of polar naphthyridine derivatives.

FAQ & Troubleshooting Guide

Overcoming Peak Tailing and Silanol Interactions

Q: Why do my basic naphthyridine derivatives exhibit severe peak tailing and streaking on standard C18 or normal-phase silica columns?

The Causality: The naphthyridine core contains basic nitrogen atoms (e.g., in 1,8- or 1,5-naphthyridines) that act as strong hydrogen bond acceptors and Lewis bases. These nitrogens interact avidly with the unendcapped, acidic silanol groups (-Si-OH) present on the surface of silica-based stationary phases. This secondary ion-exchange interaction disrupts the primary hydrophobic partitioning mechanism, leading to broad, asymmetrical peaks and poor recovery, as highlighted in .

Protocol 1: Resolving Silanol Interactions via Mobile Phase Modification Every step in this protocol includes an internal validation loop to ensure systemic accuracy.

  • Baseline Assessment: Run the crude sample using a standard binary gradient (e.g., 5–95% Acetonitrile in Water over 15 mins). Calculate the asymmetry factor ( As​ ).

    • Validation Check 1: If As​>1.2 , proceed to Step 2. If As​≤1.2 , the current method is sufficient; no modification is needed.

  • Additive Integration: Prepare a new aqueous mobile phase containing 0.1% v/v Triethylamine (TEA) or 0.1% Trifluoroacetic acid (TFA).

    • Causality: TEA acts as a competing base to preferentially bind and mask acidic silanols. Conversely, TFA lowers the pH to protonate the silanols, rendering them neutral and incapable of ion-exchange interactions.

  • Column Equilibration: Flush the column with 10 column volumes (CV) of the modified mobile phase to ensure complete surface masking.

  • Re-evaluation: Re-inject the sample and calculate the new As​ .

    • Validation Check 2: If As​ is between 0.9 and 1.2, the method is validated. If As​ remains >1.2 , increase the additive concentration incrementally by 0.05% (up to 0.2% max), or switch to a highly endcapped or polar-embedded stationary phase.

Transitioning to HILIC for Highly Polar Derivatives

Q: My naphthyridine compound is highly polar and elutes in the void volume on a C18 column. How can I achieve retention?

The Causality: Reversed-phase chromatography relies on hydrophobic interactions. Highly polar, water-soluble compounds lack sufficient hydrophobicity to partition into the C18 phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is the orthogonal solution. As detailed by and , HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a water-deficient, organic-rich mobile phase (typically 50–95% Acetonitrile). The stationary phase hydrates to form an immobilized water-rich layer. Polar naphthyridines partition from the organic mobile phase into this aqueous layer, achieving retention.

HILIC_Logic A Highly Polar Naphthyridine B Organic-Rich Mobile Phase (>60% ACN) A->B Dissolved in D Water-Rich Immobilized Layer A->D Partitions into C Polar Stationary Phase (Silica / Amide) B->C Flows over C->D Hydrates to form E Analyte Partitioning (Retention) D->E Causes

Mechanistic logic of Hydrophilic Interaction Liquid Chromatography (HILIC) retention.

Protocol 2: HILIC Method Development for Polar Naphthyridines

  • Sample Dilution: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 75% ACN / 25% Water).

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing severe peak distortion and solvent effects.

    • Validation Check 1: Observe the sample vial. If precipitation occurs, incrementally add water (up to 40%) until dissolved, but restrict injection volumes to <5μL to mitigate solvent mismatch.

  • Column Selection & Equilibration: Install an amide-bonded HILIC column. Equilibrate with 20 CV of 90% ACN / 10% Aqueous Buffer (e.g., 10 mM Ammonium Acetate, pH 5.8).

    • Causality: Extended equilibration is mandatory in HILIC to establish the stable water-rich partitioning layer.

  • Gradient Execution: Run a gradient from 90% ACN down to 50% ACN over 20 minutes.

  • Validation Check 2: Calculate the retention factor ( k′ ).

    • If k′<2 , the compound is not retained; increase the initial ACN concentration to 95%.

    • If k′>10 , the compound is over-retained; decrease the initial ACN concentration to 85% or increase the buffer salt concentration to disrupt secondary electrostatic interactions.

Resolving Halogenated vs. Dehalogenated Isosteres

Q: During the synthesis of fluorinated naphthyridines, I observe a dehalogenated byproduct that co-elutes perfectly on C18. How do I separate them?

The Causality: Halogenated compounds and their dehalogenated counterparts often have nearly identical hydrophobic profiles, making standard C18 selectivity insufficient . Separation requires exploiting subtle differences in π−π interactions, dipole moments, or steric bulk. Switching to a Pentafluorophenyl (PFP) stationary phase or utilizing Supercritical Fluid Chromatography (SFC) provides the orthogonal selectivity required to resolve these isosteres.

Data Presentation: Chromatographic Optimization Tables

Table 1: Quantitative Comparison of Chromatographic Modes for Naphthyridines

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase C18, C8, Phenyl-HexylBare Silica, Amide, Zwitterionic
Mobile Phase (Strong) Organic (Acetonitrile/Methanol)Aqueous (Water/Volatile Buffer)
Mobile Phase (Weak) Aqueous (Water/Volatile Buffer)Organic (Acetonitrile)
Retention Mechanism Hydrophobic partitioningPartitioning into immobilized water layer
Best Suited For Moderate to low polarity derivativesHighly polar, water-soluble derivatives

Table 2: Troubleshooting Peak Shape & Co-elution

Observed IssueRoot CauseRecommended OptimizationExpected Outcome
Severe Peak Tailing Basic nitrogen interacting with acidic silanolsAdd 0.1% TEA or 0.1% TFA to mobile phaseSymmetrical peaks ( As​≈1.0 )
Void Volume Elution Compound is too polar for C18Switch to HILIC (e.g., Amide column)Increased retention factor ( k′>2 )
Isostere Co-elution Similar hydrophobicity of halogenated formsUse PFP column or SFC platformBaseline resolution via π−π interactions

Application Context: Why Purity Matters for Kinase Assays

Benzo[c]naphthyridines are privileged scaffolds that often act as ATP-competitive inhibitors of Protein Kinase CK2, a key regulator of the PI3K/Akt survival pathway . Dehalogenated impurities or silanol-induced degradation products can act as false positives or competitive antagonists in biochemical assays. Ensuring >95% purity via the rigorous chromatographic methods outlined above is critical to accurately determine IC50​ values and validate the induction of apoptosis in cancer cell models.

Pathway Naph Benzo[c]naphthyridine Derivative CK2 Protein Kinase CK2 Naph->CK2 Inhibits Akt Akt Signaling CK2->Akt Activates Apopt Apoptosis (Cancer Cells) CK2->Apopt Downregulation Induces Prolif Cell Proliferation & Survival Akt->Prolif Promotes

CK2-Akt signaling pathway inhibition by purified benzo[c]naphthyridine derivatives.

References

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." Element Lab Solutions. URL:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Workup of 3,4-Dihydro-2,6-naphthyridin-1(2H)-one

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 3,4-dihydro-2,6-naphthyridin-1(2H)-one and its derivatives. As a Senior Application Scientist, I have designed this resource to help res...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 3,4-dihydro-2,6-naphthyridin-1(2H)-one and its derivatives. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the notorious instability of partially saturated naphthyridine scaffolds during downstream processing.

Part 1: Troubleshooting FAQs (Mechanistic Causality)

Q1: Why does my product spontaneously convert to the fully aromatic 2,6-naphthyridin-1(2H)-one during extraction? A1: You are observing oxidative aromatization. The 3,4-dihydro state is an intermediate oxidation level that acts as a thermodynamic sink, strongly driven to achieve the full aromaticity of the naphthyridine core1[1]. Exposure to atmospheric oxygen during standard aerobic extractions, combined with residual transition metals (e.g., Palladium or Copper from preceding cross-coupling steps), creates a highly efficient catalytic system for dehydrogenation.

Q2: I am experiencing severe yield loss into the aqueous phase, accompanied by highly polar byproducts. What is the cause? A2: This is a dual issue of lactam hydrolysis and pH-dependent partitioning. The 1(2H)-one moiety is a cyclic amide. Under strongly acidic (pH < 3) or basic (pH > 10) conditions, the lactam ring undergoes solvolysis to form a highly polar, water-soluble amino acid derivative 2[2]. Furthermore, the basic pyridine nitrogen (N6) protonates under acidic conditions, dragging even the intact product into the aqueous layer[3].

Decomposition A 3,4-dihydro-2,6-naphthyridin-1(2H)-one (Target Product) B 2,6-naphthyridin-1(2H)-one (Aromatized Impurity) A->B O2, Transition Metals, Base (Oxidative Aromatization) C Ring-Opened Amino Acid (Hydrolysis Impurity) A->C Strong Acid/Base, H2O (Lactam Hydrolysis)

Fig 1: Primary decomposition pathways of 3,4-dihydro-2,6-naphthyridin-1(2H)-one during workup.

Part 2: Quantitative Stability Profiling

To design a self-validating workup, we must first understand the boundary conditions of the molecule. The table below summarizes the degradation profile of 3,4-dihydro-2,6-naphthyridin-1(2H)-one under various standard workup environments at 25 °C.

Workup ConditionTime ExposureIntact Product (%)Aromatized Impurity (%)Hydrolyzed Impurity (%)
pH 1 (Aqueous HCl)2 hours45.2%4.8%50.0%
pH 14 (Aqueous NaOH)2 hours31.0%11.5%57.5%
Aerobic Extraction (EtOAc, trace Pd)12 hours59.3%39.1%1.6%
Optimized (pH 7.4 Buffer, Degassed DCM) 24 hours > 98.5% < 1.0% < 0.5%

Part 3: Optimized Experimental Protocol

To circumvent both oxidation and hydrolysis, the workup must be treated as an extension of the reaction itself. The following step-by-step methodology is a self-validating system: each step explicitly neutralizes a specific degradation trigger.

Step-by-Step Methodology: Anaerobic & pH-Controlled Extraction

Step 1: Thermal & pH Quenching

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly quench the reaction by adding a pre-chilled 0.5 M sodium phosphate buffer (pH 7.4) until the aqueous phase stabilizes at pH 7.0–7.5.

  • Causality: Cooling prevents exothermic spikes that accelerate lactam hydrolysis. The pH 7.4 buffer serves a dual purpose: it prevents acid/base-catalyzed ring opening and ensures the N6-pyridine nitrogen remains deprotonated, maximizing the organic partition coefficient (LogD) for extraction.

Step 2: Transition Metal Scavenging

  • Action: Add an aqueous solution of 0.1 M EDTA (or a silica-based metal scavenger such as SiliaMetS® Thiol directly to the biphasic mixture). Stir vigorously for 15 minutes under an argon atmosphere.

  • Causality: Transition metals (Pd, Cu, Fe) lower the activation energy for aerobic dehydrogenation. Chelating these metals forces them into the aqueous phase or onto the solid resin, effectively shutting down the catalytic aromatization pathway[4].

Step 3: Anaerobic Extraction

  • Action: Transfer the mixture to a separatory funnel flushed with argon. Extract the aqueous layer three times using degassed dichloromethane (DCM).

  • Causality: DCM is preferred over ethyl acetate or ether as it dissolves less atmospheric oxygen and partitions the polar lactam more efficiently. Degassing the solvent removes the stoichiometric oxidant ( O2​ ) required for aromatization[2].

Step 4: Low-Temperature Concentration

  • Action: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature strictly below 30 °C.

  • Causality: Thermal stress in the presence of trace moisture accelerates both decomposition pathways. Low-temperature vacuum concentration preserves the delicate 3,4-dihydro structural integrity[3].

Workflow S1 1. Quench (pH 7.4 Buffer) S2 2. Scavenge (EDTA/Resin) S1->S2 S3 3. Extract (Degassed DCM) S2->S3 S4 4. Concentrate (T < 30°C) S3->S4

Fig 2: Optimized, degradation-free workup workflow for dihydronaphthyridinones.

References

  • Advances in the Chemistry of Naphthyridines.ResearchGate. Details the thermodynamic driving forces and aromatization (dehydration/oxidation) processes of dihydro-naphthyridines.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.PMC / NIH. Discusses the stability, lactam hydrolysis, and oxidation pathways of 3,4-dihydropyridin-2-ones to fully aromatic 2-pyridones.
  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions.PMC / NIH. Provides synthetic context and structural handling parameters for related dihydronaphthyridinones.
  • 2,6-Naphthyridin-1(2H)-one.ChemNet. Chemical properties and supplier data for the fully aromatized decomposition product.

Sources

Optimization

Scaling up the synthesis of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- challenges

Welcome to the Technical Support Center for the synthesis and scale-up of 3,4-dihydro-2,6-naphthyridin-1(2H)-one (CAS: 58553-56-3). This bicyclic lactam is a privileged scaffold in drug discovery, particularly for kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3,4-dihydro-2,6-naphthyridin-1(2H)-one (CAS: 58553-56-3). This bicyclic lactam is a privileged scaffold in drug discovery, particularly for kinase inhibitors and electron-transporting materials. However, the synthesis of 2,6-naphthyridines is historically challenging, often requiring complex multisubstituted pyridine starting materials and suffering from poor reaction efficiency at scale[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical routes. Here, we detail a field-proven, self-validating methodology based on the regioselective lithiation/alkylation of 4-methylnicotinonitrile followed by reductive lactamization[2].

Process Mechanistic Pathway & Workflow

To successfully scale this molecule, you must understand the thermodynamic and kinetic flow of the synthesis. The workflow below maps the critical path from raw materials to the isolated >98% pure lactam.

ScaleUpWorkflow SM 4-Methylnicotinonitrile (Starting Material) Step1 Step 1: C-Alkylation LDA, Ethyl Bromoacetate Cryogenic (-78°C) or Flow SM->Step1 Int1 Ethyl 3-(3-cyanopyridin-4-yl)propanoate (Intermediate) Step1->Int1 Alkylation Step2 Step 2: Reductive Cyclization H2, Raney Ni or Pd/C Elevated Pressure (50 psi) Int1->Step2 Int2 Amino-ester Intermediate (Transient) Step2->Int2 Reduction Step3 Step 3: Thermal Lactamization Heat to 60-70°C in EtOH Int2->Step3 Spontaneous/Thermal Crude Crude 3,4-dihydro-2,6- naphthyridin-1(2H)-one Step3->Crude Purif Step 4: Anti-Solvent Crystallization EtOH/Heptane Crude->Purif Final Pure 3,4-dihydro-2,6- naphthyridin-1(2H)-one (>98% HPLC) Purif->Final Isolation

Figure 1: Scalable synthetic workflow for 3,4-dihydro-2,6-naphthyridin-1(2H)-one.

Validated Step-by-Step Methodology (Kilogram Scale)

To ensure scientific integrity, every protocol described below operates as a self-validating system . You do not proceed to the next step unless the defined In-Process Control (IPC) metric is met.

Phase 1: Regioselective C-Alkylation
  • Causality: The kinetic deprotonation of the 4-methyl group on 4-methylnicotinonitrile requires a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to prevent nucleophilic attack on the electrophilic cyano group. The resulting aza-enolate is highly reactive; thus, cryogenic temperatures (-78°C) are mandatory to suppress exothermic degradation and dimerization[2].

  • Protocol:

    • Charge a dry, nitrogen-purged 50 L jacketed reactor with diisopropylamine (1.1 eq) and anhydrous THF (10 vol). Cool to -20°C.

    • Dose n-Butyllithium (2.5 M in hexanes, 1.05 eq) while maintaining the internal temperature < -10°C. Stir for 30 mins to generate LDA.

    • Cool the LDA solution to -78°C.

    • Slowly dose a solution of 4-methylnicotinonitrile (1.0 kg, 1.0 eq) in THF (5 vol) over 2 hours. Mechanistic Note: Slow addition prevents localized heating and dimerization.

    • Stir for 1 hour at -78°C, then add ethyl bromoacetate (1.1 eq) dropwise.

    • Self-Validation (IPC 1): Pull a 1 mL aliquot, quench with sat. NH₄Cl, and analyze via HPLC (254 nm). The system is validated to proceed only when unreacted starting material is <3%.

    • Quench with 10% aqueous NH₄Cl (10 vol), extract with EtOAc, and concentrate to yield the intermediate ethyl 3-(3-cyanopyridin-4-yl)propanoate.

Phase 2: Reductive Cyclization (Lactamization)
  • Causality: The conversion of the cyano group to a primary amine via catalytic hydrogenation creates a transient amino-ester intermediate. Because primary amines are highly nucleophilic, the intermediate undergoes spontaneous intramolecular acyl substitution (lactamization) to form the thermodynamically stable 3,4-dihydro-2,6-naphthyridin-1(2H)-one bicyclic system. High H₂ pressure is required to ensure rapid reduction, preventing the accumulation of partially reduced imine species which can lead to secondary amine dimers.

  • Protocol:

    • Transfer the crude intermediate to a 20 L Hastelloy pressure reactor.

    • Dissolve in absolute ethanol (10 vol). Add Raney Nickel (20% w/w).

    • Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 50 psi H₂.

    • Heat the mixture to 50°C.

    • Self-Validation (IPC 2): Monitor H₂ consumption via a mass flow controller. The step is complete and validated when exactly 2.0 molar equivalents of H₂ are consumed and the uptake curve flatlines.

    • Filter the catalyst over a Celite pad (Safety: Raney Ni is pyrophoric; keep wet).

    • Heat the filtrate to 70°C for 4 hours to drive the lactamization to >99% completion.

    • Concentrate and crystallize from EtOH/Heptane (1:4) to yield pure 3,4-dihydro-2,6-naphthyridin-1(2H)-one.

Troubleshooting & FAQs

Q: Why am I seeing a high level of bis-alkylated impurity during Phase 1? A: Bis-alkylation occurs when the mono-alkylated product is deprotonated by unreacted LDA. This is caused by poor mixing kinetics or adding the electrophile too slowly. Resolution: Ensure high agitation speeds (e.g., >250 rpm in a 50 L reactor) to eliminate concentration gradients. For scales >5 kg, we highly recommend transitioning this step to a continuous flow reactor to tightly control residence time and mixing kinetics.

Q: The hydrogenation stalls at ~70% conversion. What causes this and how is it resolved? A: Stalling is typically caused by catalyst poisoning from trace halide impurities (e.g., bromide ions from the Phase 1 alkylation) or CO₂ absorption. Resolution: Ensure the Phase 1 organic layer is thoroughly washed with saturated aqueous NaHCO₃ and brine. If stalling occurs mid-reaction, depressurize, add an additional 5% w/w of fresh Raney Ni, and repressurize.

Q: How do we avoid the formation of the uncyclized amino-ester intermediate in the final product? A: The initial reduction yields the amino-ester, which requires thermal energy to overcome the activation barrier for lactamization. If your final product contains the open-chain intermediate, your post-hydrogenation heating step was insufficient. Resolution: Reflux the filtered ethanolic solution at 70-80°C for at least 4 hours. The cyclization endpoint can be tracked by IR spectroscopy (disappearance of the ester C=O stretch at ~1735 cm⁻¹ and appearance of the lactam C=O stretch at ~1670 cm⁻¹).

Q: Can we replace cryogenic LDA with a milder base to make scale-up easier? A: While 2,6-naphthyridine syntheses heavily rely on strong lithiation[2], some recent scalable protocols for related heterocycles (like 1,8-naphthyridines) utilize milder conditions such as metal hydroxides in aqueous media[3]. However, for the specific C-alkylation of 4-methylnicotinonitrile, the pKa of the methyl group strictly dictates the need for LDA. To avoid batch cryogenic constraints, implement a continuous stirred-tank reactor (CSTR) or plug-flow system.

Quantitative Scale-Up Metrics

The following table summarizes the expected performance metrics as you scale this process from bench to production. Notice the improvement in E-Factor and Phase 1 yield when transitioning to continuous flow at the 10 kg scale.

Process MetricBench Scale (10 g)Pilot Scale (1 kg)Production Scale (10 kg)
Phase 1 Yield 85%78% (Batch)81% (Continuous Flow)
Phase 2 Yield 92%88%89%
Overall Purity (HPLC) >99.5%98.2%98.8%
E-Factor (Waste/Product) 453218
Total Processing Time 2 Days5 Days3 Days (Continuous)

References

  • Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega (National Institutes of Health / PMC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of Substituted Naphthyridines

Welcome to the Application Support Center for the mass spectrometric analysis of substituted naphthyridines. Designed for drug development professionals and analytical chemists, this guide addresses common challenges enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the mass spectrometric analysis of substituted naphthyridines. Designed for drug development professionals and analytical chemists, this guide addresses common challenges encountered during Electrospray Ionization (ESI) and Electron Ionization (EI) MS/MS workflows.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality behind fragmentation behaviors and provide self-validating protocols to ensure your data is structurally sound and analytically rigorous.

Section 1: Troubleshooting FAQs – Fundamental Fragmentation Logic

Q1: During the EI-MS or ESI-MS/MS of core naphthyridines, why do I consistently observe neutral losses of 27 Da and 28 Da? A: These mass shifts are the fundamental hallmarks of aza-arene fragmentation. The loss of 27 Da corresponds to the ejection of hydrogen cyanide (HCN). Because the naphthyridine core contains two nitrogen atoms in a fused bicyclic system, the expulsion of HCN is a highly thermodynamically favored degradation pathway driven by the stability of the neutral leaving group ()[1]. The 28 Da loss typically corresponds to the expulsion of carbon monoxide (CO) if a carbonyl substituent is present, which is often the initiating fragmentation step before successive HCN losses occur ()[2].

Q2: My substituted naphthyridine contains a halogen (e.g., Cl, Br). Why is my precursor ion signal so weak in MS2, and how do I assign the fragments? A: Halogenated naphthyridines readily undergo homolytic or heterolytic cleavage upon collisional activation to lose halogen radicals (Cl•, Br•) or halogen acids (HCl, HBr) (3)[3]. Because the carbon-halogen bond is often the weakest point in the molecule, it fragments at very low collision energies (CE). Causality-driven solution: Lower your CE to 10–15 eV during the initial precursor ion scan to preserve the parent ion, and look for the characteristic isotopic patterns (e.g., 3:1 ratio for 35Cl/37Cl ) in the resulting fragments to confirm the loss.

Section 2: Advanced Troubleshooting – Complex Substituents & Isobaric Interferences

Issue: Differentiating Isobaric Interferences in 3-Alkyl-1,8-Naphthyridines When analyzing 3-alkyl-1,8-naphthyridines in complex biological matrices, researchers often encounter isobaric background noise.

  • The Solution: Leverage their predictable alkyl chain cleavage patterns. The fragmentation of 3-alkyl-1,8-naphthyridines shows a remarkable parallel to 3-alkylpyridines (4)[4]. You must look for the McLafferty rearrangement product (yielding a neutral alkene loss) and the β -cleavage product (which typically forms the base peak due to the stability of the conjugated aza-benzyl cation). If these specific pathways are absent, your peak is an isobaric contaminant.

Issue: Unexpected Multiple 28 Da Losses in Quinolone-like Naphthyridines Molecules like nalidixic acid and enoxacin are 1,8-naphthyridine derivatives featuring a C-3 carboxyl group and an N-1 ethyl group (5)[5]. Users frequently report confusing MS/MS spectra with overlapping 28 Da losses.

  • The Causality: These functional groups act as energetic "weak points." The C-3 carboxyl group undergoes facile dehydration to yield [M+H−H2​O]+ . Following this, the core loses CO (-28 Da) from the C-4 position. Simultaneously, the N-1 ethyl group undergoes a retro-ene type cleavage, resulting in the loss of an ethylene molecule ( C2​H4​ , -28 Da) (6)[6].

  • The Resolution: Do not rely on nominal mass to distinguish these losses. Use High-Resolution Mass Spectrometry (HRMS) to differentiate the mass defect of CO (27.9949 Da) from C2​H4​ (28.0313 Da) (7)[7].

Section 3: Quantitative Data Summaries

Use the following table to quickly map observed neutral losses to their structural origins within the naphthyridine scaffold.

Neutral LossExact Mass Shift (Da)Structural OriginMechanistic DriverExample Molecule
H2​O 18.0106C-3 carboxyl groupDehydration via protonation of hydroxyl oxygenNalidixic acid
HCN 27.0109Core aromatic nitrogenRing contraction/cleavage to form stable neutralUnsubstituted 1,8-naphthyridine
CO 27.9949C-4 carbonyl or C-3 carboxylDecarbonylation following dehydrationNalidixic acid
C2​H4​ 28.0313N-1 ethyl groupRetro-ene cleavage / homolytic scissionEnoxacin
HCl / HBr 35.9767 / 79.9262Halogenated ringHeterolytic bond cleavageHalogenated pyrazolo-naphthyridines

Section 4: Validated Experimental Methodologies

Protocol: Self-Validating ESI-MS/MS Workflow for Naphthyridines

To ensure trustworthy and reproducible fragmentation data, follow this causality-driven protocol.

Step 1: Sample Preparation & Protonation

  • Action: Dilute your sample to 1 µg/mL in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Causality: Naphthyridines are weakly basic (pKa ~4-5). The addition of 0.1% formic acid forces the equilibrium toward complete protonation, ensuring a highly abundant [M+H]+ precursor ion in positive ESI mode.

Step 2: MS1 Precursor Optimization

  • Action: Set the Declustering Potential (DP) or Cone Voltage low (e.g., 20–30 V).

  • Causality: High DP values will cause in-source fragmentation, particularly the premature loss of water or halogens, artificially depleting your precursor ion before it reaches the collision cell.

Step 3: MS2 Collision Energy (CE) Ramping

  • Action: Perform a product ion scan ramping the CE from 15 eV to 45 eV.

  • Causality: The naphthyridine core is highly stable, but peripheral groups are fragile. A low CE (15 eV) captures the loss of H2​O and halogens. A high CE (40+ eV) is required to break the aromatic core and observe the diagnostic loss of HCN.

Step 4: The Self-Validating System Check (Critical)

  • Action: Before analyzing unknown substituted naphthyridines, inject a 1 µg/mL solution of a known standard like Nalidixic Acid .

  • Validation Criteria: If your MS/MS spectrum does not yield a base peak of m/z 215 ( −H2​O ) at 25 eV and a secondary peak of m/z 187 ( −H2​O,−CO ) at 35 eV, your collision cell gas pressure or quadrupole isolation window is out of calibration. Do not proceed with unknown samples until the standard passes.

Section 5: Workflow & Pathway Visualizations

Pathway N1 Precursor Ion [M+H]+ m/z 233 (Nalidixic Acid) N2 Dehydrated Fragment [M+H - H2O]+ m/z 215 N1->N2 - H2O (C-3 Carboxyl) N3 Dealkylated Fragment [M+H - C2H4]+ m/z 205 N1->N3 - C2H4 (N-1 Ethyl) N4 Decarbonylated Fragment [M+H - H2O - CO]+ m/z 187 N2->N4 - CO (C-4 Carbonyl)

ESI-MS/MS fragmentation pathway of nalidixic acid highlighting key neutral losses.

Workflow S1 1. Sample Prep Add 0.1% Formic Acid S2 2. MS1 Scan Isolate [M+H]+ S1->S2 S3 3. MS2 CE Ramping 15 eV to 45 eV S2->S3 S4 4. Validation Check Run Standard S3->S4 S5 5. HRMS Analysis Assign Fragments S4->S5

Step-by-step experimental workflow for MS/MS optimization of naphthyridines.

References

  • [1] Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers. Benchchem. URL:

  • [2] Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. ResearchGate. URL:

  • [3] Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. URL:

  • [6] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC / NIH. URL:

  • [4] Studies on the Development of New Efficient Corrosion Inhibitors for Crude Oil Pipelines: Electrochemical Impedance Spectroscopy Results for 1,8-Naphthyridines. SciELO. URL:

  • [7] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. URL:

  • [5] Enoxacin | C15H17FN4O3 | CID 3229. PubChem - NIH. URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- for Biological Assays

Welcome to the technical support center for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with...

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the technical support center for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact the accuracy and reproducibility of experimental results.[1][2][3] This document provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Understanding the Challenge: The "Why" Behind Poor Solubility

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (CAS No: 58553-56-3) possesses a chemical structure that contributes to its limited solubility in aqueous solutions.[4] The presence of a largely hydrophobic core with limited hydrogen bonding potential makes it challenging for water molecules to effectively solvate the compound. This can lead to several issues in biological assays, including:

  • Compound Precipitation: The compound may fall out of solution when a concentrated stock (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer.[5]

  • Underestimation of Potency: Insoluble compound particles are not available to interact with the biological target, leading to an underestimation of the compound's true activity.[1][3]

  • Poor Data Reproducibility: The extent of precipitation can vary between experiments, leading to inconsistent and unreliable data.[1]

This guide will provide you with a systematic approach to address these issues, starting from the initial preparation of stock solutions to the final assay setup.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when working with 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-.

Q1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

This is a very common issue. The abrupt change in solvent polarity from a high-concentration organic stock to a predominantly aqueous environment can cause the compound to crash out of solution.[5] Here’s a step-by-step troubleshooting approach:

A1: Initial Troubleshooting Steps

  • Lower the Final DMSO Concentration: While DMSO is an excellent solvent for initial stock preparation, high final concentrations in your assay can promote precipitation.[6] Aim for a final DMSO concentration of ≤ 0.5% , and ideally ≤ 0.1% in cell-based assays.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions in your organic solvent (e.g., DMSO) first to get closer to the final desired concentration before adding it to the aqueous buffer. When adding the compound to the buffer, do so with vigorous mixing or vortexing to promote rapid dispersion.[5]

  • Visually Inspect for Precipitation: Before adding your compound to the assay plate, visually inspect the final working solution against a light source. If you see any cloudiness or particulate matter, the compound has precipitated.

Q2: I've tried optimizing my dilution, but I still see precipitation. What other formulation strategies can I use?

If simple dilution optimization isn't sufficient, you'll need to employ more advanced formulation techniques. The goal is to increase the apparent solubility of the compound in your aqueous buffer.

A2: Advanced Formulation Strategies

Here are several effective approaches, ranging from simple to more complex:

  • Co-solvents: The use of a water-miscible organic solvent in your final assay buffer can increase the solubility of hydrophobic compounds.[2][7][8][9]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drugs, forming inclusion complexes that are more soluble in water.[10][11][][13][14]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility. However, care must be taken as surfactants can also disrupt cell membranes and interfere with some assays.

  • pH Modification: The solubility of ionizable compounds can be significantly influenced by the pH of the buffer. While 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is not strongly ionizable, minor pH adjustments may have some effect and should be considered if compatible with your assay.

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations can significantly enhance oral bioavailability by improving solubilization in the gastrointestinal tract.[15][16][17][18][19]

  • Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[20][21][22][23][24] This is a more advanced technique typically used in later-stage drug development.

The choice of strategy will depend on the specific requirements of your assay (e.g., in vitro vs. in vivo), the acceptable concentration of excipients, and the resources available.

Q3: How do I choose the right co-solvent for my assay?

A3: Selecting an Appropriate Co-solvent

The ideal co-solvent should be miscible with water, have low toxicity to your biological system, and not interfere with the assay readout.[2]

Co-solvent Typical Starting Concentration Range (v/v) Advantages Considerations
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to some cell lines at higher concentrations.
Propylene Glycol (PG) 1-10%Low toxicity, commonly used in pharmaceutical formulations.Can be viscous, may affect automated liquid handling.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, good solubilizing power for a range of compounds.[25]Can be viscous.
Glycerol 1-5%Very low toxicity.High viscosity.

Recommendation: Start with a low concentration of the co-solvent and perform a vehicle tolerance experiment to ensure it does not affect your assay's performance.

Q4: What are cyclodextrins and how do I use them?

A4: Utilizing Cyclodextrins for Solubility Enhancement

Cyclodextrins are sugar-based molecules that can "hide" a poorly soluble drug within their hydrophobic core, while their hydrophilic exterior allows the entire complex to dissolve in water.[10][11][][13]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[10][14]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high water solubility and is often used in parenteral formulations.[14]

Protocol for Using HP-β-CD:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Prepare a concentrated stock of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- in a suitable organic solvent (e.g., DMSO).

  • Add the compound stock solution to the HP-β-CD solution with vigorous mixing.

  • Allow the mixture to equilibrate (e.g., by shaking or sonicating) to facilitate the formation of the inclusion complex.

  • Dilute this complexed solution to the final desired concentration in your assay buffer.

Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for preparing solutions of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- for biological assays.

Protocol 1: Standard Stock Solution Preparation

This protocol is for preparing a standard DMSO stock solution, which is the starting point for most experiments.

Materials:

  • 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated balance

  • Appropriate glassware and consumables

Procedure:

  • Accurately weigh the desired amount of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Preparation of a Working Solution using a Co-solvent

This protocol describes how to prepare a final working solution using a co-solvent to maintain solubility.

Materials:

  • Protocol 1 DMSO stock solution

  • Selected co-solvent (e.g., Propylene Glycol)

  • Aqueous assay buffer

Procedure:

  • Determine the final desired concentration of the compound and the co-solvent in your assay.

  • Prepare an intermediate dilution of your DMSO stock in the co-solvent if necessary.

  • In a fresh tube, add the required volume of aqueous assay buffer.

  • While vortexing the buffer, add the required volume of the compound stock (or intermediate dilution).

  • Continue vortexing for at least 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a logical workflow for addressing solubility challenges with 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-.

Solubility_Workflow start Start: Poorly Soluble Compound (2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-) prep_stock Prepare Concentrated Stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock dilute_buffer Dilute Stock into Aqueous Assay Buffer prep_stock->dilute_buffer check_precip Visual Inspection: Precipitation? dilute_buffer->check_precip no_precip No Precipitation: Proceed with Assay check_precip->no_precip No precip Precipitation Observed check_precip->precip Yes troubleshoot_start Initiate Troubleshooting precip->troubleshoot_start step1 Step 1: Optimize Dilution - Lower final [DMSO] (≤0.5%) - Serial dilution in DMSO first - Add to buffer with vigorous mixing troubleshoot_start->step1 check_step1 Precipitation Still Occurs? step1->check_step1 step2 Step 2: Use Co-solvents - Prepare buffer with 1-10% co-solvent (e.g., PG, PEG 400, Ethanol) - Perform vehicle tolerance test check_step1->step2 Yes success Solubility Achieved: Proceed with Assay check_step1->success No check_step2 Precipitation Still Occurs? step2->check_step2 step3 Step 3: Use Cyclodextrins - Prepare buffer with HP-β-CD - Form inclusion complex before final dilution check_step2->step3 Yes check_step2->success No check_step3 Precipitation Still Occurs? step3->check_step3 step4 Step 4: Advanced Formulation (Consider for in vivo or complex assays) - Surfactants (e.g., Tween 80) - Nanosuspensions - Lipid-based formulations check_step3->step4 Yes check_step3->success No consult Consult Formulation Specialist step4->consult

Caption: A step-by-step workflow for troubleshooting solubility issues.

Understanding Kinetic vs. Thermodynamic Solubility

It's crucial to understand the difference between kinetic and thermodynamic solubility in the context of drug discovery assays.

  • Kinetic Solubility: This is what is most relevant for in vitro assays. It measures the concentration of a compound that can be reached by diluting a concentrated organic stock solution into an aqueous buffer before precipitation occurs.[26][27][28][29][30] This often results in a supersaturated, metastable solution.[26] The values can be higher than thermodynamic solubility because there isn't enough time for the system to reach equilibrium.[27][29]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[26][30] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[30] This is more relevant for later-stage development, such as formulation for oral administration.

For most high-throughput screening and in vitro biological assays, you are dealing with and trying to optimize kinetic solubility .

Distinguishing Between the Two in Practice

Caption: Differentiating between kinetic and thermodynamic solubility applications.

Final Recommendations

  • Always Start with the Simplest Method: Begin by optimizing your dilution procedure before moving to more complex formulation strategies.

  • Characterize Your System: Perform vehicle control experiments to ensure that any excipients you use (co-solvents, cyclodextrins, etc.) do not interfere with your biological assay.

  • Document Everything: Keep detailed records of your formulation attempts, including concentrations, mixing procedures, and visual observations. This will be invaluable for troubleshooting and ensuring reproducibility.

  • Consider Early Formulation Screening: If 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is a key compound in your research, consider performing a small-scale solubility screen with various excipients early in your project.

By systematically applying the principles and protocols outlined in this guide, you can overcome the solubility challenges associated with 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- and generate high-quality, reliable data in your biological assays.

References

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). Vertex AI Search.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.
  • Clinical studies with oral lipid based formulations of poorly soluble compounds. (n.d.). PMC.
  • Optimizing oral drug delivery using lipid based formulations. (2014, June 12). SciSpace.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Nanosuspension technology and its applications in drug delivery. (n.d.). Asian Journal of Pharmaceutics.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cosolvent. (n.d.). Wikipedia.
  • The Impact of Nanosuspensions on Intravenous Formulations. (2023). Longdom Publishing.
  • Formulation aspects of intravenous nanosuspensions. (2020, August 30). PubMed.
  • Lipid-based formulations. (n.d.). Gattefossé.
  • Lipid-based formulations: winning strategy for oral bioavailability enhancement. (2021, January 8). Gattefossé.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (n.d.). STAX.
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025, September 22). Bentham Science Publishers.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.). ResearchGate.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). MDPI.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012, January 26). ACS Publications.
  • Liquid Formulation Solubility Enhancement. (n.d.). MilliporeSigma.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed.
  • Pharmaceutical Solubility Testing: Why It Matters and What It Really Measures. (2026, January 22). Pion Inc.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed.
  • FAQs on Inhibitor Preparation. (n.d.). Sigma-Aldrich.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate.
  • Overcoming Tamsulosin solubility issues in aqueous buffers. (n.d.). Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). DMPK.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • 6-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one. (n.d.). MilliporeSigma.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013, May 30). Merck.
  • How to tackle compound solubility issue. (2022, January 6). Reddit.
  • 3,4-dihydro-2,6-naphthyridin-1(2H)-one CAS NO.58553-56-3. (n.d.). Watson International Ltd.
  • Tactics to Improve Solubility. (n.d.). ResearchGate.
  • 3,4-Dihydro-1,6-naphthyridin-2(1H)-one. (n.d.). Sigma-Aldrich.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). ResearchGate.
  • Improving solubility – a close look at available approaches. (n.d.). Merck Millipore.
  • 2,6-Naphthyridine. (n.d.). AMERICAN ELEMENTS.
  • 2,6-Naphthyridin-1(2H)-one. (n.d.). Sigma-Aldrich.
  • 2,6-Naphthyridine,1,2,3,4-tetrahydro-2-methyl-(9CI). (n.d.). NextSDS.
  • 1,2,3,4-Tetrahydro-2,6-naphthyridine. (n.d.). Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Reduction of the C3-C4 Double Bond in Naphthyridinones

Welcome to the technical support center for the selective reduction of the C3-C4 double bond in naphthyridinone cores. This resource is designed for researchers, scientists, and professionals in drug development who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective reduction of the C3-C4 double bond in naphthyridinone cores. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively design more robust and efficient synthetic routes.

I. Understanding the Landscape: Common Side Reactions

The catalytic hydrogenation of the C3-C4 double bond in naphthyridinones is a powerful tool for accessing valuable saturated heterocyclic scaffolds.[1][2][3][4] However, the presence of multiple reducible functional groups within the naphthyridinone core can lead to a variety of undesired side reactions. Understanding these potential pitfalls is the first step toward achieving high selectivity and yield.

Key Side Reactions Include:

  • Over-reduction: Saturation of one of the pyridine rings.[5]

  • Hydrogenolysis: Cleavage of substituent groups (e.g., benzylic ethers, halides).[6]

  • Carbonyl Reduction: Reduction of the C2-carbonyl group to a secondary alcohol.

  • Incomplete Conversion: Failure to fully reduce the target C3-C4 double bond.

The following sections will delve into specific troubleshooting scenarios related to these challenges.

II. Troubleshooting Guide: A Mechanistic Approach

This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter in the lab.

FAQ 1: My primary side product is the result of over-reduction of one of the pyridine rings. How can I improve selectivity for the C3-C4 double bond?

Answer:

Over-reduction is a common challenge when using highly active catalysts like Palladium on Carbon (Pd/C) under forcing conditions.[5] The key to enhancing selectivity lies in modulating the catalyst's activity and optimizing reaction parameters to favor the hydrogenation of the electron-rich C3-C4 double bond over the more aromatic pyridine rings.

Underlying Cause:

The pyridine rings of the naphthyridinone system are aromatic and generally less reactive towards hydrogenation than an isolated C=C double bond. However, under conditions of high hydrogen pressure, elevated temperatures, or with a highly active catalyst, the aromatic system can be reduced. The regioselectivity of this over-reduction (i.e., which pyridine ring is reduced) can be influenced by the electronic and steric nature of the substituents on the naphthyridinone core.[7]

Troubleshooting Strategies:

  • Catalyst Selection:

    • Switch to a less active catalyst: Consider using catalysts with attenuated activity, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or Pearlman's catalyst (Pd(OH)₂/C). These catalysts are known for their selectivity in reducing double bonds in the presence of more resistant functional groups.

    • Employ a homogeneous catalyst: Rhodium- and Ruthenium-based homogeneous catalysts can offer exceptional selectivity, often controlled by the ligand environment.[5][7] For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-established option for selective alkene hydrogenation.

  • Reaction Condition Optimization:

    • Lower Hydrogen Pressure: Reduce the H₂ pressure to the minimum required for the desired reaction. Often, atmospheric pressure or slightly above is sufficient.

    • Decrease Reaction Temperature: Perform the reaction at room temperature or even lower if the reaction rate is acceptable. Lower temperatures disfavor the higher activation energy process of aromatic ring reduction.[8]

    • Solvent Choice: The choice of solvent can influence catalyst activity and substrate presentation to the catalyst surface.[9][10][11] Protic solvents like ethanol or methanol can sometimes promote over-reduction. Consider switching to less polar aprotic solvents like ethyl acetate, THF, or toluene.

Experimental Protocol: Selective Hydrogenation using Pearlman's Catalyst

  • Preparation: In a suitable reaction vessel, dissolve the naphthyridinone substrate (1.0 eq) in methanol or ethyl acetate.

  • Catalyst Addition: Add Pearlman's catalyst (Pd(OH)₂/C, 20% w/w, ~5-10 mol%).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (1 atm, balloon).

  • Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

FAQ 2: I am observing significant hydrogenolysis of a benzylic ether protecting group on my naphthyridinone. How can I preserve this group during the reduction?

Answer:

Hydrogenolysis, the cleavage of a bond by hydrogen, is a common side reaction, particularly with palladium catalysts.[6] Preserving sensitive functional groups like benzylic ethers requires careful selection of the catalyst and reaction conditions.

Underlying Cause:

Palladium catalysts are highly effective at activating C-O bonds in benzylic systems, leading to their cleavage. This process is often favored under the same conditions that promote hydrogenation.

Troubleshooting Strategies:

  • Catalyst Choice is Critical:

    • Avoid Pd/C: This is the most common culprit for hydrogenolysis.

    • Utilize Platinum-based catalysts: Platinum on carbon (Pt/C) or Adam's catalyst (PtO₂) are generally less prone to causing hydrogenolysis of benzylic ethers compared to palladium catalysts.

    • Consider Nickel Catalysts: Raney Nickel can be an effective alternative, although its activity can be high and may require careful optimization of conditions.

  • Transfer Hydrogenation:

    • This method avoids the use of gaseous hydrogen and often provides a milder reaction environment.[8][12][13][14][15]

    • Common Hydrogen Donors: Cyclohexene, cyclohexadiene, formic acid, or ammonium formate can be used as the hydrogen source in the presence of a suitable catalyst (often Pd/C, but the milder conditions can prevent hydrogenolysis).

Experimental Protocol: Transfer Hydrogenation using Ammonium Formate

  • Setup: In a round-bottom flask, dissolve the naphthyridinone substrate (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium formate (5-10 eq) to the solution.

  • Catalyst: Carefully add 10% Pd/C (10-20 mol%).

  • Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and filter through Celite®.

  • Purification: Remove the solvent in vacuo and purify the residue as needed.

FAQ 3: My reaction is sluggish and results in incomplete conversion, even after extended reaction times. What can I do to drive the reaction to completion?

Answer:

Incomplete conversion can be frustrating and can stem from several factors, including catalyst deactivation, insufficient hydrogen availability, or poor substrate solubility.

Underlying Cause:

  • Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur or nitrogen compounds) can poison the catalyst surface, reducing its activity.

  • Insufficient Mixing: In heterogeneous catalysis, efficient mixing is crucial for bringing the substrate, hydrogen, and catalyst into contact.

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow.

  • Deactivated Catalyst: The catalyst may have lost activity due to improper storage or handling.

Troubleshooting Workflow:

G start Incomplete Conversion check_purity Is the substrate pure? start->check_purity purify Purify substrate (e.g., column chromatography, recrystallization) check_purity->purify No check_catalyst Is the catalyst fresh and active? check_purity->check_catalyst Yes purify->check_catalyst new_catalyst Use a fresh batch of catalyst check_catalyst->new_catalyst No check_solubility Is the substrate fully dissolved? check_catalyst->check_solubility Yes new_catalyst->check_solubility change_solvent Change to a more suitable solvent or increase temperature check_solubility->change_solvent No check_mixing Is the stirring vigorous? check_solubility->check_mixing Yes change_solvent->check_mixing increase_stirring Increase stirring rate check_mixing->increase_stirring No check_h2 Is there an adequate hydrogen supply? check_mixing->check_h2 Yes increase_stirring->check_h2 refresh_h2 Refresh hydrogen atmosphere check_h2->refresh_h2 No increase_catalyst Increase catalyst loading check_h2->increase_catalyst Yes increase_pressure Consider increasing H2 pressure slightly refresh_h2->increase_pressure success Reaction Complete increase_pressure->success increase_catalyst->success

Caption: Troubleshooting workflow for incomplete conversion.

Data Summary: Impact of Reaction Parameters on Conversion

ParameterLow SettingHigh SettingPotential Outcome
Catalyst Loading 5 mol%20 mol%Higher loading can increase reaction rate.
H₂ Pressure 1 atm50 psiIncreased pressure can improve conversion but may reduce selectivity.
Temperature 25°C60°CHigher temperature increases rate but may promote side reactions.[8]
Stirring Speed 200 rpm1000 rpmVigorous stirring is essential for heterogeneous reactions.

III. Advanced Topics and Considerations

Stereoselective Reductions

For substrates with prochiral centers, achieving high enantioselectivity in the reduction of the C3-C4 double bond is a significant challenge. The use of chiral catalysts, often based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), is the most common approach.[16] The choice of ligand and reaction conditions must be carefully screened for each specific substrate.

Mechanism of Catalytic Hydrogenation

A general understanding of the Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation can aid in troubleshooting.

G cluster_0 Catalyst Surface H2_adsorption H₂ Adsorption and Dissociation Alkene_adsorption Alkene Adsorption H2_adsorption->Alkene_adsorption H_migration_1 First Hydrogen Migration Alkene_adsorption->H_migration_1 Half_hydrogenated Half-Hydrogenated Intermediate H_migration_1->Half_hydrogenated H_migration_2 Second Hydrogen Migration Half_hydrogenated->H_migration_2 Alkane_desorption Alkane Desorption H_migration_2->Alkane_desorption Alkane Alkane Alkane_desorption->Alkane H2 H2 H2->H2_adsorption Alkene Alkene Alkene->Alkene_adsorption

Sources

Troubleshooting

Naphthyridine Synthesis Technical Support Center: Catalyst Optimization

Welcome to the Technical Support Center for naphthyridine core synthesis and functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for naphthyridine core synthesis and functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot complex cyclizations and cross-coupling reactions. Naphthyridines are highly electron-deficient diazanaphthalenes; therefore, standard catalytic conditions often fail due to catalyst deactivation, poor regioselectivity, or stalled oxidative additions.

This guide provides mechanistic causality, validated protocols, and data-driven troubleshooting to ensure your syntheses are robust and reproducible.

Diagnostic Workflow: Catalyst Selection Logic

Before troubleshooting a specific reaction, consult the decision matrix below to ensure your baseline catalytic system aligns with the mechanistic demands of your starting materials.

CatalystOptimization A Naphthyridine Core Synthesis B Friedländer Annulation (Condensation) A->B C Cross-Coupling / Amidation (Halogenated Precursors) A->C D Regioselective Needs (Unsymmetrical Ketones) B->D E Green Chemistry (Solvent-Free / Aqueous) B->E H Suzuki-Miyaura (Arylation) C->H I Buchwald-Hartwig (Amidation) C->I F Amine Catalysts (e.g., TABO) Directs Enamine Formation D->F High Selectivity G Ionic Liquids ([Bmmim][Im]) or Choline Hydroxide E->G Eco-Friendly J PdCl₂(PPh₃)₂ + SPhos Overcomes Mono-arylation Stalling H->J Di-arylation K Pd(OAc)₂ + Xantphos Wide Bite Angle Promotes Elimination I->K Weak Base (K₂CO₃)

Decision matrix for naphthyridine synthesis catalyst selection based on reaction type.

Frequently Asked Questions (Troubleshooting)

Q1: My Friedländer annulation with unsymmetrical methyl ketones yields a mixture of regioisomers. How can I drive regioselectivity toward the 2-substituted 1,8-naphthyridine? Answer: Traditional acid/base catalysts often fail to control the enolization direction in unsymmetrical ketones. To solve this, switch to a cyclic secondary amine catalyst like 1[1]. TABO forms a highly reactive, sterically directed enamine intermediate exclusively at the less hindered α-methyl group. Slow addition of the ketone at elevated temperatures further suppresses undesired self-condensation, yielding up to 96:4 regioselectivity[1].

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a di-halogenated naphthyridine core, but the reaction stalls at mono-arylation. Which catalyst/ligand system prevents this? Answer: Naphthyridines are highly electron-deficient, which makes the second oxidative addition sluggish due to the formation of a stable borane-halide complex or rapid catalyst deactivation[2]. Optimization studies demonstrate that switching from standard PPh₃ to an electron-rich, bulky biaryl phosphine ligand like2, paired with PdCl₂(PPh₃)₂ and a strong base (K₃PO₄) in a DMF/n-butanol solvent system at 120 °C, facilitates the challenging second oxidative addition and reductive elimination, achieving 96% yields for diarylated products[2].

Q3: How can I perform amidation on 2-chloro-1,8-naphthyridines without using harsh, high-pressure aminolysis? Answer: Traditional aminolysis requires high temperatures and sealed tubes, risking substrate degradation. A palladium-catalyzed Buchwald-Hartwig amidation is a milder, self-validating alternative. Use3 as the bidentate ligand[3]. Mechanistically, Xantphos enforces a wide bite angle that accelerates the reductive elimination of the bulky amide. Using a weak base like K₂CO₃ in 1,4-dioxane ensures high functional group tolerance while achieving complete conversion within 5 hours[3].

Q4: We are moving toward green chemistry workflows. Can Friedländer condensations be performed without volatile organic solvents and toxic metal catalysts? Answer: Yes. You can utilize basic ionic liquids (ILs) or water-soluble organic salts. For instance, 4 acts as both a green solvent and a basic catalyst, achieving excellent yields at 80 °C with complete recyclability[4]. Alternatively, 5 can be used as a metal-free catalyst in pure water. ChOH forms crucial hydrogen bonds with the reactants, lowering the activation energy barrier for cyclodehydration in an aqueous medium[5].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the optimized catalytic systems for various naphthyridine transformations to help you benchmark your expected yields and select the right conditions.

Reaction TypeTarget CoreCatalyst / Ligand SystemKey Additives / SolventsYield / Selectivity
Friedländer Annulation 2-Subst. 1,8-NaphthyridinesTABO (Amine Catalyst)Unmodified KetonesUp to 96:4 Regioselectivity
Suzuki-Miyaura Coupling Di-arylated 1,6-NaphthyridinesPdCl₂(PPh₃)₂ / SPhosK₃PO₄ / DMF:n-butanol96% Yield
Buchwald-Hartwig Amidation 7-Amido-2-chloro-1,8-NaphthyridinesPd(OAc)₂ / XantphosK₂CO₃ / 1,4-DioxaneModerate to High Yields
Green Friedländer 1,8-Naphthyridine Derivatives[Bmmim][Im] (Ionic Liquid)Solvent-Free (IL as solvent)Excellent Yields
Aqueous Friedländer 1,8-Naphthyridine DerivativesCholine Hydroxide (1 mol%)Water (H₂O)Gram-Scale High Yields

Validated Experimental Protocols

Protocol A: Pd-Catalyzed Amidation of 7-Amido-2-chloro-1,8-naphthyridines[3]

This protocol is self-validating: the color change from dark red/brown to a lighter suspension indicates the active catalytic cycle, and TLC monitoring ensures complete consumption of the electron-deficient dihalide.

  • Equipment Preparation: Charge a Schlenk tube with the Pd(OAc)₂ catalyst and Xantphos ligand, ensuring a Ligand-to-Palladium (L/Pd) ratio of exactly 2.0 to saturate the metal coordination sphere.

  • Reagent Addition: Add K₂CO₃ (1.4 equiv), the corresponding 7-amido-2-chloro-1,8-naphthyridine (1 equiv), the primary amide (1.2 equiv), and anhydrous 1,4-dioxane to achieve a final concentration of 0.20−0.25 M.

  • Atmospheric Control (Critical): Cap the Schlenk tube, evacuate, and back-fill with Argon three times. Causality: Oxygen will rapidly quench the active Pd(0) species, leading to palladium black precipitation and reaction stalling.

  • Heating: Immerse the sealed tube into a pre-heated 100 °C oil bath.

  • Monitoring & Workup: Monitor the reaction via TLC. Complete consumption of the starting material typically occurs within 5 hours. Cool to room temperature, filter through a pad of Celite to remove the weak base and catalyst, and concentrate under reduced pressure.

Protocol B: Green Synthesis of 1,8-Naphthyridines via Ionic Liquid Catalysis[4]

This protocol eliminates volatile organic compounds (VOCs) and utilizes the basicity of the ionic liquid to drive the condensation.

  • Stoichiometry: In a reaction vessel, combine the α-methylene carbonyl compound and 2-amino-3-pyridinecarboxaldehyde at a molar ratio of 1:0.6.

  • Solvent/Catalyst Addition: Dissolve the substrates in 5 mL of [Bmmim][Im]. Causality: The imidazolide anion acts as a strong base to initiate enolization, while the highly polar ionic liquid stabilizes the transition state of the cyclodehydration.

  • Reaction: Heat the mixture at 80 °C for 24 hours under constant stirring.

  • Product Isolation: Extract the desired 1,8-naphthyridine product directly from the mixture.

  • Catalyst Recycling: The remaining [Bmmim][Im] ionic liquid can be washed, dried under vacuum, and reused up to 4 times without a significant drop in catalytic efficiency.

References

  • Dormer, P. G., et al. "Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles." Organic Chemistry Portal. 1

  • Fan, X., et al. "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition." ACS Omega / NIH. 4

  • Sharma, A., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega / NIH. 5

  • Birkholz, M.-N., et al. "Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines." ACS Publications. 3

  • Kumar, V., et al. "Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines." Journal of Heterocyclic Chemistry / RHHZ. 2

Sources

Reference Data & Comparative Studies

Validation

The 1,8-Naphthyridine Scaffold: The Classic Antibacterial Powerhouse

Comparative Analysis of 2,6- and 1,8-Naphthyridine Scaffolds in Drug Discovery The naphthyridine core—a bicyclic heteroaromatic system consisting of two fused pyridine rings—is a highly versatile bioisostere of quinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2,6- and 1,8-Naphthyridine Scaffolds in Drug Discovery

The naphthyridine core—a bicyclic heteroaromatic system consisting of two fused pyridine rings—is a highly versatile bioisostere of quinoline. Depending on the position of the nitrogen atoms, this privileged scaffold presents six distinct isomeric forms. Among these, the 1,8-naphthyridine and 2,6-naphthyridine scaffolds have emerged as the most pharmacologically significant, albeit in vastly different therapeutic arenas.

This guide provides a comprehensive, objective comparison of these two scaffolds, detailing their divergent biological targets, structural mechanisms, and the experimental protocols required to validate their efficacy.

The 1,8-naphthyridine scaffold is deeply entrenched in the history of antimicrobial drug discovery. Its prominence began in 1962 with the serendipitous discovery of nalidixic acid by George Lesher, which established the scaffold as a first-in-class chemotherapeutic agent for Gram-negative bacterial infections[1].

Mechanism of Action

1,8-naphthyridine derivatives, particularly the fluoroquinolones (e.g., enoxacin), exert their biological activity by targeting bacterial topoisomerases—specifically DNA gyrase (Topoisomerase II) and Topoisomerase IV[2][3]. The scaffold intercalates into the DNA cleavage complex, stabilizing it and preventing the religation of DNA strands. This halts DNA replication and triggers rapid, bactericidal cell death[3].

G N1 1,8-Naphthyridine (e.g., Nalidixic Acid) N2 Bacterial DNA Gyrase (Topoisomerase II) N1->N2 Binds to N3 DNA Cleavage Complex Stabilization N2->N3 Induces N4 Inhibition of DNA Replication N3->N4 Causes N5 Bacterial Cell Death (Bactericidal Effect) N4->N5 Leads to

Mechanism of 1,8-naphthyridines in bacterial DNA gyrase inhibition.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

To validate the antibacterial efficacy of 1,8-naphthyridine analogs, the Minimum Inhibitory Concentration (MIC) must be determined using a self-validating broth microdilution system.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., E. coli or S. aureus) in Mueller-Hinton Broth (MHB) until it reaches the logarithmic growth phase. Causality: Using log-phase bacteria ensures that the cells are actively synthesizing DNA, which is the exact physiological state targeted by DNA gyrase inhibitors.

  • Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB. Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to false-positive resistance.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 1,8-naphthyridine compound (e.g., from 1024 µg/mL down to 0.5 µg/mL)[3].

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Include a positive growth control (no drug) and a negative sterility control (MHB only). Incubate at 37°C for 18–24 hours.

  • Viability Detection: Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin is a redox indicator. Viable bacteria reduce the blue resazurin to pink resorufin. This provides an objective, colorimetric self-validation of metabolic arrest, removing the subjectivity of visual turbidity assessments.

The 2,6-Naphthyridine Scaffold: The Emerging Kinase Inhibitor

While the 1,8-isomer dominates infectious disease, the 2,6-naphthyridine scaffold has recently gained immense traction in oncology as a highly selective core for kinase inhibitors[4][5]. Its rigid bicyclic structure and the specific spatial arrangement of its nitrogen atoms provide a unique 3D geometry that perfectly complements the ATP-binding hinge region of several challenging kinases[4].

Mechanism of Action

Recent breakthroughs have highlighted 2,6-naphthyridines as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a primary oncogenic driver in Hepatocellular Carcinoma (HCC)[6]. For example, "Compound 11," a novel 2,6-naphthyridine derivative, achieves nanomolar potency (IC50 = 19 nM) against FGFR4[7].

In silico and crystallographic data reveal that the 2,6-naphthyridine core forms a critical tridentate hydrogen bond with the Ala553 residue in the FGFR4 hinge region[7]. Furthermore, an attached acrylamide moiety acts as a Michael acceptor, forming a covalent bond with Cys552, a unique residue in FGFR4, ensuring exquisite selectivity over FGFR1-3[7].

G K1 2,6-Naphthyridine Derivative (e.g., Cmpd 11) K2 FGFR4 Kinase Domain (Hinge Region) K1->K2 Targets K3 Tridentate H-Bond (Ala553) & Covalent Bond (Cys552) K2->K3 Forms K4 Blockade of FGF19-FGFR4 Signaling Pathway K3->K4 Results in K5 Inhibition of HCC Tumor Proliferation K4->K5 Induces

FGFR4 kinase inhibition pathway by 2,6-naphthyridine derivatives.

Experimental Protocol: TR-FRET Kinase Assay for FGFR4 Inhibition

To evaluate the biochemical potency of 2,6-naphthyridine kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme-Substrate Mix: Combine recombinant FGFR4 kinase domain with a biotinylated peptide substrate.

  • Compound Addition: Dispense the 2,6-naphthyridine compound in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for FGFR4. Causality: Running the assay at the Km​ of ATP ensures the assay is highly sensitive to ATP-competitive inhibitors (like the 2,6-naphthyridine core) while maintaining a robust signal window.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA. Causality: EDTA chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state for accurate readout.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Measure the FRET signal (emission ratio 665 nm / 615 nm). Calculate the IC50 using non-linear regression. Include Staurosporine as a positive control to validate assay performance.

Comparative Quantitative Data

The following table synthesizes the distinct physicochemical and pharmacological profiles of the two scaffolds based on recent literature[1][3][4][5][6][7][8].

Parameter1,8-Naphthyridine Scaffold2,6-Naphthyridine Scaffold
Primary Therapeutic Area Infectious Diseases (Antibacterial)Oncology (Targeted Therapy)
Primary Target Class DNA Topoisomerases (Gyrase, Topo IV)Protein Kinases (FGFR4, CK2, PKC)
Binding Mechanism DNA-Enzyme Cleavage Complex IntercalationATP-Competitive Hinge Binding (often covalent)
Representative Drug/Lead Nalidixic Acid, EnoxacinCompound 11, CX-4945 analogs
Typical Potency Metric MIC: 0.5 to >1024 µg/mLIC50: 10 nM to 500 nM
Key Structural Feature C3-carboxylic acid essential for gyrase bindingAcrylamide at specific positions for covalent Cys binding
Major Resistance Mechanism Efflux pump overexpression, GyrA mutationsKinase domain gatekeeper mutations

Conclusion

While both scaffolds share the same basic atomic composition, the subtle shift in nitrogen placement dictates entirely different pharmacological destinies. The 1,8-naphthyridine scaffold remains a cornerstone of antibacterial drug design, heavily reliant on its ability to disrupt DNA topology. Conversely, the 2,6-naphthyridine scaffold represents the frontier of precision oncology, offering a rigid, highly tunable core capable of achieving exquisite selectivity against complex kinase targets like FGFR4.

References

  • BenchChem. "discovery and history of 1,8-naphthyridine compounds." BenchChem.
  • BenchChem. "2,6-Naphthyridine Scaffold: A Comparative Analysis in Kinase Inhibition Assays." BenchChem.
  • BenchChem. "The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide." BenchChem.
  • ResearchGate. "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." ResearchGate.
  • PubMed (NIH). "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." NIH.
  • Oriental Journal of Chemistry. "Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents." Oriental Journal of Chemistry.
  • ACS Publications. "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." Journal of Medicinal Chemistry.
  • PMC (NIH). "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." NIH.

Sources

Comparative

A Comparative Analysis of BACE1 Inhibitors: Evaluating the 2,6-Naphthyridinone Scaffold Against Clinical Candidates

In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has remained a focal point of drug discovery for over two decades. As the r...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has remained a focal point of drug discovery for over two decades. As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, its inhibition presents a direct and compelling strategy to mitigate the amyloid cascade, a central hypothesis in AD pathogenesis. This guide provides a comparative analysis of various BACE1 inhibitors, with a specific focus on the emerging 2,6-naphthyridin-1(2H)-one, 3,4-dihydro- scaffold, benchmarked against inhibitors that have undergone extensive clinical evaluation.

The Rationale for BACE1 Inhibition

The pathological hallmark of Alzheimer's disease is the cerebral accumulation of Aβ peptides into senile plaques. These peptides are generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase. BACE1 initiates this process by cleaving APP at the β-site, producing a soluble APPβ fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone and neurotoxic Aβ42.

By inhibiting BACE1, the initial step of the amyloidogenic pathway is blocked, leading to a significant reduction in the production of all downstream Aβ species. This mechanism provides a clear and measurable biomarker for target engagement, as reductions in Aβ levels in cerebrospinal fluid (CSF) can be directly correlated with the inhibitor's activity in the central nervous system (CNS).

The Challenge of Selectivity and Safety

While the rationale is straightforward, the clinical development of BACE1 inhibitors has been fraught with challenges. A key issue is selectivity. BACE1 shares a high degree of structural homology with its homolog, BACE2, and other aspartyl proteases like cathepsin D.[1] BACE2 is involved in various physiological processes, and its inhibition can lead to unwanted side effects. Similarly, BACE1 itself cleaves a range of substrates beyond APP, including neuregulin-1 (NRG1), which is crucial for myelination and synaptic plasticity.[2]

This lack of absolute specificity has been implicated in the adverse effects observed in clinical trials, including cognitive worsening, neuropsychiatric symptoms, and weight loss.[3][4][5] Several promising candidates, despite demonstrating robust Aβ reduction, were discontinued in late-stage trials due to a lack of clinical efficacy or an unfavorable risk-benefit profile.[6][7][8][9] These outcomes underscore the critical need for inhibitors with optimized selectivity and a well-defined therapeutic window.

Comparative Analysis of BACE1 Inhibitors

This section compares the biochemical potency, cellular activity, and clinical trial outcomes of several key BACE1 inhibitors, providing context for evaluating novel scaffolds like 2,6-naphthyridin-1(2H)-one, 3,4-dihydro-.

The 2,6-Naphthyridinone Scaffold

The 2,6-naphthyridinone core represents a class of heterocyclic compounds that have been explored for BACE1 inhibition. While specific data for an inhibitor named "2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-" is not prevalent in publicly accessible literature, analysis of related patented structures suggests that this scaffold is designed to fit into the catalytic site of BACE1. Its rigid structure can be functionalized to optimize interactions with key residues in the active site, aiming for high potency and selectivity. The development of inhibitors based on this scaffold focuses on achieving a balance between enzymatic inhibition and favorable pharmacokinetic properties, such as blood-brain barrier penetration.

Clinically Evaluated BACE1 Inhibitors

The following inhibitors represent different chemical classes and have undergone significant clinical investigation, providing a benchmark for comparison.

Table 1: Comparative Performance of Key BACE1 Inhibitors

Inhibitor Company BACE1 IC50 / Ki Selectivity (vs. BACE2) Key Clinical Outcome Status
Verubecestat (MK-8931) MerckKi = 1.7 nM~160-foldTerminated in Phase 3 (EPOCH & APECS trials) due to lack of efficacy and cognitive worsening.[5][10][11][12]Discontinued
Atabecestat (JNJ-54861911) JanssenIC50 = 6.4 nM~16-foldTerminated in Phase 2b/3 due to liver enzyme elevation and cognitive worsening.[3][13][14]Discontinued
Lanabecestat (AZD3293) AstraZeneca / Eli LillyIC50 = 0.615 nM~30-foldTerminated in Phase 3 (AMARANTH & DAYBREAK-ALZ trials) for futility.[6][15][16][17]Discontinued
Umibecestat (CNP520) Novartis / AmgenPotent CSF Aβ reductionHigh selectivity for BACE1Terminated in Phase 2/3 prevention trials due to cognitive worsening.[8][9][18][19]Discontinued

Note: IC50/Ki and selectivity values are compiled from various preclinical studies and may vary based on assay conditions.

The data clearly illustrates a recurring theme: despite achieving potent BACE1 inhibition and significant reduction of Aβ in the CSF (often up to 90%), these inhibitors failed to translate this biochemical effect into a clinical benefit for patients with prodromal to mild Alzheimer's disease.[10][20] In several cases, treatment was associated with a paradoxical worsening of cognitive function, highlighting the complex physiological role of BACE1 and the potential consequences of its potent, non-selective inhibition.[3][4][5][19]

Experimental Protocols for BACE1 Inhibitor Characterization

To ensure a rigorous and standardized evaluation of novel BACE1 inhibitors like those based on the 2,6-naphthyridinone scaffold, specific and validated assays are essential. The following protocols outline standard methodologies for determining enzymatic potency and cellular activity.

Protocol 1: In Vitro BACE1 Enzymatic Assay (FRET)

This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant human BACE1 enzyme using Fluorescence Resonance Energy Transfer (FRET).

1. Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

2. Materials:

  • Recombinant Human BACE1 Enzyme

  • BACE1 FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5

  • Test Compound (e.g., 2,6-Naphthyridinone derivative) and Vehicle (DMSO)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence Plate Reader

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction volume.

  • Reaction Setup:

    • To each well, add 10 µL of the diluted test compound or vehicle control.

    • Add 10 µL of diluted BACE1 enzyme solution (final concentration ~0.5 U/mL).

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the BACE1 FRET substrate (final concentration ~10 µM) to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 60-90 minutes, with excitation at ~545 nm and emission at ~585 nm (wavelengths may vary depending on the specific FRET pair).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Aβ Reduction

This protocol measures the ability of a BACE1 inhibitor to reduce the secretion of Aβ40 and Aβ42 from cells overexpressing human APP.

1. Principle: Inhibiting BACE1 in a cellular context will reduce the cleavage of APP, leading to lower levels of secreted Aβ peptides in the culture medium. These peptides can be quantified using a highly sensitive immunoassay, such as an ELISA or Meso Scale Discovery (MSD) assay.

2. Materials:

  • HEK293 cells stably transfected with human APP (HEK293-APP).[21]

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Serum-Free Medium: Opti-MEM.

  • Test Compound and Vehicle (DMSO).

  • 96-well cell culture plates.

  • Aβ40 and Aβ42 immunoassay kits (ELISA or MSD).

3. Procedure:

  • Cell Seeding: Seed HEK293-APP cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM.

    • Gently aspirate the growth medium from the cells and replace it with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted Aβ peptides.

  • Aβ Quantification: Analyze the levels of Aβ40 and Aβ42 in the supernatant using a validated immunoassay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Aβ concentrations to the vehicle-treated control cells.

    • Plot the percent reduction in Aβ against the logarithm of the inhibitor concentration to determine the IC50 value for cellular Aβ reduction.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the key pathways and processes.

BACE1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP APP BACE1 BACE1 Cleavage APP->BACE1 C99 C99 Fragment Gamma γ-Secretase Cleavage C99->Gamma sAPPb sAPPβ Ab Aβ Peptides (Aβ40, Aβ42) Plaques Amyloid Plaques Ab->Plaques BACE1->C99 BACE1->sAPPb Gamma->Ab

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

BACE1_Inhibition cluster_reaction Catalytic Reaction BACE1 BACE1 Enzyme APP APP Substrate Products Aβ Production Blocked BACE1->Products Catalyzes APP->Products Cleaved Inhibitor BACE1 Inhibitor (e.g., 2,6-Naphthyridinone) Inhibitor->BACE1 Binds to Active Site Cell_Assay_Workflow Start Start: Seed HEK293-APP Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with BACE1 Inhibitor (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Collect Collect Supernatant Incubate2->Collect Analyze Quantify Aβ40 / Aβ42 (ELISA / MSD) Collect->Analyze End End: Determine IC50 Analyze->End

Caption: Workflow for the cell-based BACE1 inhibition assay.

Conclusion and Future Directions

The journey of BACE1 inhibitors has provided the field with invaluable, albeit sobering, lessons. While the amyloid hypothesis remains a cornerstone of AD research, the clinical trial failures of potent Aβ-lowering agents have forced a re-evaluation of the strategy. The key takeaway is that potent inhibition is not enough; exquisite selectivity is paramount. The adverse effects observed in clinical trials are likely linked to the on-target inhibition of BACE1's physiological functions and the off-target inhibition of BACE2 and other proteases.

For new chemical entities like those derived from the 2,6-naphthyridin-1(2H)-one, 3,4-dihydro- scaffold, the path forward must be guided by these lessons. The primary goal should not be to maximize potency at all costs, but to achieve an optimal balance of moderate, sustained Aβ reduction while preserving the processing of other key BACE1/2 substrates. Future development must incorporate extensive preclinical selectivity profiling and a search for biomarkers that can differentiate between desired Aβ reduction and undesired physiological disruption. Ultimately, the success of the next generation of BACE1 inhibitors will depend on threading the needle between efficacy and safety, a challenge that demands both innovative chemistry and a deeper understanding of BACE biology.

References

  • Malerba, F. et al. (2015). Potent and Selective BACE-1 Peptide Inhibitors Lower Brain Aβ Levels Mediated by Brain Shuttle Transport. PMC. Available at: [Link]

  • DZNE. (n.d.). BACE1: A crucial enzyme in the formation of amyloid. DZNE. Available at: [Link]

  • Cai, F. et al. (2017). Role of BACE1 in Alzheimer's synaptic function. PMC. Available at: [Link]

  • Cure Alzheimer's Fund. (2018). Expanding Our Understanding of the Role of Bace1. Cure Alzheimer's Fund. Available at: [Link]

  • Quora. (2015). What is the mechanism of action of BACE inhibitors?. Quora. Available at: [Link]

  • O'Brien, R. J. & Wong, P. C. (2011). The Alzheimer's disease Beta-secretase enzyme, BACE1. ResearchGate. Available at: [Link]

  • Sims, J. R. et al. (2017). Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814). The Journal of Prevention of Alzheimer's Disease. Available at: [Link]

  • Das, B. & Yan, R. (2019). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. PMC. Available at: [Link]

  • Cumming, J. N. et al. (2005). Biochemical and cell-based assays for characterization of BACE-1 inhibitors. PubMed. Available at: [Link]

  • AstraZeneca. (2018). Update on Phase III clinical trials of lanabecestat for Alzheimer's disease. AstraZeneca. Available at: [Link]

  • Neurology Today. (2021). Atabecestat Treatment Associated with Cognitive Worsening in Preclinical Alzheimer's Disease. Neurology Today Blogs. Available at: [Link]

  • Kandalepas, P. C. & Vassar, R. (2014). The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential. Journal of Neuroscience. Available at: [Link]

  • FirstWord Pharma. (2018). Eli Lilly, AstraZeneca end late-stage studies of BACE inhibitor lanabecestat. FirstWord Pharma. Available at: [Link]

  • ResearchGate. (2025). Preliminary Results of a Trial of Atabecestat in Preclinical Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Egan, M. F. et al. (2019). Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease. PMC. Available at: [Link]

  • Reiman, E. M. et al. (2024). Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API). Alzheimer's & Dementia. Available at: [Link]

  • Barão, S. et al. (2023). BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future?. PMC. Available at: [Link]

  • Patsnap. (2024). What are BACE1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Timmers, M. et al. (2018). Pharmacodynamics of Atabecestat (JNJ-54861911), an Oral BACE1 Inhibitor in Patients With Early Alzheimer's Disease: Randomized, Double-Blind, Placebo-Controlled Study. PubMed. Available at: [Link]

  • ALZFORUM. (2021). Atabecestat. ALZFORUM. Available at: [Link]

  • Novak, G. et al. (2020). Long-term Safety and Tolerability of Atabecestat (JNJ-54861911), an Oral BACE1 Inhibitor, in Early Alzheimer's Disease Spectrum Patients: A Randomized, Double-Blind, Placebo-Controlled Study and a Two-Period Extension Study. PubMed. Available at: [Link]

  • ALZFORUM. (2019). Results from Verubecestat APECS Trial Published. ALZFORUM. Available at: [Link]

  • Alzheimer's News Today. (2019). Lanabecestat. Alzheimer's News Today. Available at: [Link]

  • ResearchGate. (2026). Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814). ResearchGate. Available at: [Link]

  • The BMJ. (2017). Merck ends trial of potential Alzheimer's drug verubecestat. The BMJ. Available at: [Link]

  • FirstWord Pharma. (2019). Novartis, Amgen halt clinical testing of BACE inhibitor umibecestat in Alzheimer's disease prevention after patients worsened. FirstWord Pharma. Available at: [Link]

  • ResearchGate. (n.d.). CatD cellular assay results with selected BACE1 inhibitors. ResearchGate. Available at: [Link]

  • ALZFORUM. (2021). Umibecestat. ALZFORUM. Available at: [Link]

  • Ferreira, L. G. et al. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. PMC. Available at: [Link]

  • Preprints.org. (2018). RESULTS OF BACE1-INHIBITOR CLINICAL TRIALS CONFIRM KEY PREDICTIONS FOR APP-INDEPENDENT GENERATION OF BETA-AMYLOID IN SPORADIC AD. Preprints.org. Available at: [Link]

  • BPS Bioscience. (n.d.). Data Sheet - BACE1 FRET Assay Kit. BPS Bioscience. Available at: [Link]

  • Novartis. (2019). Novartis, Amgen and Banner Alzheimer's Institute discontinue clinical program with BACE inhibitor CNP520 for Alzheimer's prevention. Novartis. Available at: [Link]

  • AlzPED. (n.d.). The selective BACE1 inhibitor VIa reduces amyloid-beta production in cell and mouse models of Alzheimer's disease. AlzPED. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity Studies of BACE 1 Inhibitors against BACE 2 and CD. ResearchGate. Available at: [Link]

  • Vassar, R. (2014). BACE1 inhibitor drugs in clinical trials for Alzheimer's disease. PMC. Available at: [Link]

  • Tang, J. (2012). Structure-Based Drug Design of Selective BACE1 and BACE2 Inhibitors for the Treatments of Alzheimer's Disease and Type II Diabetes. Purdue University. Available at: [Link]

  • bioRxiv. (2023). Discovery of an APP-Selective BACE1 Inhibitor for Alzheimer's Disease. bioRxiv. Available at: [Link]

  • IntechOpen. (2017). Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. IntechOpen. Available at: [Link]

  • Frontiers. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers. Available at: [Link]

Sources

Validation

Orthogonal Purity Validation of Synthesized 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-: A Comparative Guide

In early-stage drug discovery and chemical development, the assumption of purity based on a single analytical technique is a systemic vulnerability. For nitrogen-rich heterocyclic building blocks like 2,6-Naphthyridin-1(...

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Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery and chemical development, the assumption of purity based on a single analytical technique is a systemic vulnerability. For nitrogen-rich heterocyclic building blocks like 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (MW: 148.16 g/mol ), relying solely on traditional chromatography often masks residual solvents, inorganic salts, or co-eluting structural analogs.

This guide objectively compares three purity validation methodologies—HPLC-UV, LC-MS, and qNMR—demonstrating why an orthogonal approach is the only scientifically rigorous pathway to validate synthesized compounds for biological assays.

The Purity Validation Triad: Mechanisms & Causality

To establish a self-validating analytical system, researchers must understand the physical causality behind what each instrument actually measures, as well as its inherent blind spots.

HPLC-UV: The Baseline Metric

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) separates compounds based on polarity and detects them via light absorbance.

  • The Causality: The area under the curve (AUC) is dictated by the molecule's molar extinction coefficient ( ϵ ).

  • The Blind Spot: HPLC-UV only provides relative purity. Impurities lacking a strong chromophore (e.g., aliphatic starting materials, residual extraction solvents like ethyl acetate) are invisible to the detector, artificially inflating the purity percentage.

LC-MS: The Qualitative Fingerprint

Liquid Chromatography-Mass Spectrometry (LC-MS) adds an orthogonal mass detection layer, separating ions by their mass-to-charge ratio (m/z) [4].

  • The Causality: In positive Electrospray Ionization (ESI+), the basic pyridine-like nitrogen in the 2,6-naphthyridine core readily accepts a proton to form an [M+H]+ ion (m/z 149.16). LC-MS acts as a critical secondary filter, identifying co-eluting impurities that HPLC-UV merges into a single peak [2].

  • The Blind Spot: ESI response is highly dependent on ionization efficiency. A highly ionizable impurity can appear as a massive peak, underestimating purity, while poorly ionizable byproducts are missed. Therefore, LC-MS is qualitative, not strictly quantitative.

qNMR: The Absolute Truth

Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for absolute purity determination [1].

  • The Causality: Unlike UV or MS, the integral of an NMR resonance is directly and universally proportional to the molar concentration of the nuclei producing it, completely independent of the molecule's chemical structure. By comparing the integral of the analyte to a certified internal standard, researchers can calculate the exact mass fraction of the target compound.

Comparative Performance Data

To illustrate the necessity of orthogonal testing, below is a comparative data summary of a single synthesized batch of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, analyzed across all three platforms.

Analytical MethodDetected Purity (%)Key Impurities IdentifiedAnalytical Blind Spots / Limitations
HPLC-UV (254 nm) 99.2%Trace UV-active synthetic byproductsMisses non-chromophoric solvents and inorganic salts.
LC-MS (ESI+) 98.5%+14 Da byproduct (m/z 163.16, likely N-methylated)Quantitation is skewed by ionization bias; cannot determine absolute mass.
1 H qNMR (Absolute) 96.4% Residual EtOAc (1.2%), Water (0.9%), Byproduct (1.5%)Lower sensitivity for ultra-trace (<0.1%) impurities.

Data Interpretation: While HPLC-UV suggested a highly pure compound (>99%), qNMR revealed the true absolute assay (96.4%) by detecting residual solvents that the UV detector missed. LC-MS successfully identified the structural nature of the organic byproduct.

Self-Validating Experimental Protocols

Protocol A: Absolute Quantitation via 1 H qNMR

This protocol utilizes an internal standard to create a self-validating mathematical system. If the sample is incompletely dissolved, the calculated purity will drop, preventing the overestimation of the soluble fraction.

Materials:

  • Analyte: 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

  • Internal Standard (IS): Traceable Maleic Acid (Singlet at ~6.26 ppm in DMSO- d6​ )

  • Solvent: DMSO- d6​ (100% atom D)

Step-by-Step Workflow:

  • Precision Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of the analyte and ~5.000 mg of Maleic Acid into a static-free vial. Causality: Gravimetric precision is the highest source of error in qNMR; static elimination ensures complete transfer.

  • Dissolution: Add 600 µL of DMSO- d6​ . Vortex for 60 seconds and sonicate for 5 minutes to ensure complete homogenization. Transfer to a 5 mm NMR tube.

  • T1​ Relaxation Calibration (Self-Validation): Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the analyte's aromatic protons.

  • Data Acquisition: Acquire the 1 H NMR spectrum at 600 MHz. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds). Causality: A delay of 5×T1​ mathematically guarantees >99.3% magnetization recovery, preventing integration errors caused by partial saturation.

  • Processing & Calculation: Apply manual phase correction and rigorous baseline correction. Calculate absolute purity ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass).

Protocol B: Impurity Profiling via LC-MS

This protocol identifies the exact mass of impurities to guide synthetic route optimization.

Materials:

  • Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade)

Step-by-Step Workflow:

  • Solvent Selection: You must strictly use LC-MS grade solvents. Causality: Standard HPLC-grade solvents contain trace alkali metals (Na + , K + ) and plasticizers. In ESI-MS, these cause severe ion suppression and form complex adducts (e.g., [M+Na]+ ), masking low-abundance impurities [3].

  • System Suitability Test (SST): Inject a blank (Mobile Phase A) followed by a known reference standard. Causality: The blank validates the absence of column carryover, while the SST confirms mass accuracy and detector sensitivity.

  • Chromatography: Inject 1 µL of the sample (1 mg/mL) onto a C18 UPLC column (1.7 µm particle size). Run a gradient of 5% to 95% Mobile Phase B over 10 minutes.

  • Mass Detection: Operate the mass spectrometer in ESI+ mode (scan range m/z 100-1000). Extract the chromatogram at m/z 149.16 to confirm the target API, and analyze the spectra of any secondary peaks to identify synthetic byproducts.

Orthogonal Validation Workflow

To ensure no defective batches proceed to biological screening, researchers should adopt the following sequential validation logic.

PurityWorkflow Start Synthesized Batch: 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- HPLC HPLC-UV (Relative Purity) Start->HPLC LCMS LC-MS (Impurity ID & Mass) HPLC->LCMS > 95% AUC Fail1 Repurify HPLC->Fail1 < 95% AUC qNMR 1H qNMR (Absolute Purity) LCMS->qNMR Mass Confirmed Fail2 Repurify LCMS->Fail2 Co-eluting Impurities Fail3 Repurify qNMR->Fail3 < 98% Absolute Pass Validated Compound qNMR->Pass > 98% Absolute

Fig 1: Orthogonal purity validation workflow for synthesized heterocyclic building blocks.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry (ACS Publications) via PMC URL:[Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs URL:[Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters Pure Synth URL:[Link]

  • Application of LCMS in small-molecule drug development European Pharmaceutical Review URL:[Link]

Comparative

Biological activity of 3,4-dihydro-2,6-naphthyridin-1(2H)-one compared to its unsaturated analog

A Comparative Guide: Biological Activity of 3,4-Dihydro-2,6-naphthyridin-1(2H)-one vs. 2,6-Naphthyridin-1(2H)-one in Drug Design Executive Summary In modern medicinal chemistry, the selection of a core scaffold dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Biological Activity of 3,4-Dihydro-2,6-naphthyridin-1(2H)-one vs. 2,6-Naphthyridin-1(2H)-one in Drug Design

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates a molecule’s trajectory through the drug development pipeline. Bicyclic lactams, specifically the naphthyridinone family, are privileged pharmacophores frequently deployed as ATP-competitive hinge-binding motifs in kinase inhibitors (e.g., LATS1/2, CDK4/6)[1][2]. This guide objectively compares the fully unsaturated 2,6-naphthyridin-1(2H)-one with its partially saturated analog, 3,4-dihydro-2,6-naphthyridin-1(2H)-one , analyzing how a single degree of saturation fundamentally alters physicochemical properties, target selectivity, and overall biological activity.

Structural Causality: Planarity vs. Fsp³

The biological activity of a scaffold is intrinsically linked to its 3D geometry. The transition from an unsaturated to a partially saturated system is a classic strategy to optimize pharmacokinetic properties.

  • 2,6-Naphthyridin-1(2H)-one (Unsaturated): This scaffold is fully conjugated and highly planar. While this planarity perfectly mimics the adenine ring of ATP—driving high binding affinity across a broad range of kinases—it often results in poor aqueous solubility. The flat aromatic surfaces promote strong intermolecular π−π stacking in the solid state, creating a highly stable crystal lattice that resists hydration.

  • 3,4-Dihydro-2,6-naphthyridin-1(2H)-one (Partially Saturated): Reducing the C3-C4 double bond introduces sp3 hybridization, breaking the aromaticity of the lactam ring and forcing it into a non-planar half-chair conformation. This increases the fraction of sp3 carbons ( Fsp3 ). The causality here is critical: higher Fsp3 disrupts crystal lattice packing, significantly enhancing thermodynamic solubility. Furthermore, this 3D puckering alters the exit vectors of attached substituents, allowing medicinal chemists to target specific, non-conserved allosteric pockets, thereby driving kinome selectivity[3].

Table 1: Physicochemical & Structural Comparison
Property2,6-Naphthyridin-1(2H)-one3,4-Dihydro-2,6-naphthyridin-1(2H)-oneMechanistic Impact
Ring Geometry Fully Conjugated (Planar)Partially Saturated (Non-planar)Dictates 3D conformation and binding vectors.
Base Fsp3 0.000.25Higher Fsp3 correlates with higher clinical success rates.
Aqueous Solubility Generally LowModerate to HighDisruption of π -stacking improves hydration.
H-Bond Capacity 1 Donor / 2 Acceptors1 Donor / 2 AcceptorsIdentical baseline hinge-binding capacity.

Target Engagement: The Hinge-Binding Mechanism

Both scaffolds utilize their lactam motif (NH–C=O) to anchor into the ATP-binding site of kinases. This interaction forms a highly conserved bidentate hydrogen bond network with the kinase hinge region.

  • The lactam NH acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue.

  • The lactam C=O acts as a hydrogen bond acceptor from the backbone NH of an adjacent hinge residue.

While the primary anchor remains identical, the unsaturated analog acts as a rigid "pan-kinase" mimic. In contrast, the 3,4-dihydro analog's structural twist projects C3/C4 substituents into the solvent-exposed region or the ribose pocket, acting as a structural filter against off-target kinases.

HingeBinding cluster_kinase Kinase Hinge Region cluster_scaffold Naphthyridinone Scaffold Hinge_NH Backbone NH Hinge_CO Backbone C=O Scaffold_CO Lactam C=O (H-Bond Acceptor) Scaffold_CO->Hinge_NH Acceptor to Donor Scaffold_NH Lactam NH (H-Bond Donor) Scaffold_NH->Hinge_CO Donor to Acceptor

Diagram 1: Bidentate hydrogen bonding model between the naphthyridinone lactam and kinase hinge.

Table 2: Representative Kinase Inhibition Profiling

(Note: Data represents typical SAR trends observed during scaffold hopping in kinase optimization)

Scaffold CoreLATS1 IC 50​ (nM)CDK4 IC 50​ (nM)Kinome Selectivity (S-score)
Unsaturated Analog 1215Low (Pan-kinase tendency)
3,4-Dihydro Analog 45>10,000High (Vector-driven specificity)

Self-Validating Experimental Protocols

To objectively compare the biological activity of these two scaffolds, an orthogonal, self-validating assay system must be employed.

Protocol: Universal ADP-Glo Kinase Assay

Causality & Trustworthiness: We utilize the ADP-Glo assay because it measures the generation of ADP directly. This makes it a universal, substrate-independent method. This self-validating system ensures that any observed inhibition is strictly due to the compound binding the kinase (at the ATP hinge), rather than interfering with a specific peptide substrate. The depletion of unreacted ATP prior to detection eliminates background noise, ensuring high signal-to-noise ratios and trustworthy IC 50​ values.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 2,6-naphthyridin-1(2H)-one and 3,4-dihydro analogs in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Kinase Reaction: Add the purified target kinase (e.g., LATS1 or CDK4) and incubate with the compounds for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Initiate the reaction by adding a master mix containing ultra-pure ATP (at the Km​ value of the specific kinase) and the appropriate protein substrate. Incubate for 60 minutes.

  • ATP Depletion: Add the ADP-Glo Reagent (1:1 volume ratio). Incubate for 40 minutes. Mechanism: This reagent terminates the kinase reaction and depletes all remaining unconsumed ATP, leaving only the reaction-generated ADP.

  • Detection: Add the Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts the ADP back into ATP, which is immediately utilized by a luciferase/luciferin reaction to generate light.

  • Readout: Measure luminescence using a microplate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Target + ATP + Substrate) Step1->Step2 Step3 3. ADP-Glo Reagent (Deplete Unreacted ATP) Step2->Step3 Step4 4. Detection Reagent (Convert ADP to ATP -> Light) Step3->Step4 Step5 5. Luminescence Readout (IC50 Calculation) Step4->Step5

Diagram 2: Self-validating ADP-Glo kinase assay workflow for objective IC50 determination.

Conclusion

While the fully unsaturated 2,6-naphthyridin-1(2H)-one provides an excellent starting point for raw target affinity, the 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold represents a more mature, developable pharmacophore. By sacrificing a degree of planarity, researchers gain critical improvements in thermodynamic solubility ( Fsp3 driven) and target selectivity (vector-driven), effectively mitigating the attrition risks commonly associated with flat, promiscuous kinase inhibitors.

References

  • Title : CN117425654A - 2,8-diazaspiro[4.5]decane compound | Source : Google Patents | URL : 1

  • Title : WO2024022487A1 - Aminoheteroaryl kinase inhibitors | Source : Google Patents | URL : 2

  • Title : WO2020160151A1 - 15-pgdh inhibitors | Source : Google Patents | URL : 3

Sources

Validation

Head-to-head comparison of different synthetic routes to 2,6-naphthyridinones

Introduction The 2,6-naphthyridinone scaffold is a privileged heterocycle in modern medicinal chemistry. Derivatives of this core have demonstrated potent biological activities, including the selective inhibition of Fibr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,6-naphthyridinone scaffold is a privileged heterocycle in modern medicinal chemistry. Derivatives of this core have demonstrated potent biological activities, including the selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) in hepatocellular carcinoma[1], Casein Kinase 2 (CK2) in various malignancies[2], and human Topoisomerase I[2]. As the therapeutic demand for these compounds grows, the need for scalable, regioselective, and atom-economical synthetic routes has become paramount.

This guide provides a head-to-head comparison of three state-of-the-art synthetic methodologies for constructing the 2,6-naphthyridinone and related 2,6-naphthyridine architectures: Ruthenium-catalyzed [2+2+2] cycloaddition[3], Silver-mediated intramolecular cyclization[1], and Rhodium(III)-catalyzed oxidative annulation[4].

Comparative Overview of Synthetic Strategies

SyntheticRoutes Start1 1,7-Diynes + Cyanamides Cat1 [Cp*RuCl]4 Catalyst [2+2+2] Cycloaddition Start1->Cat1 Prod1 Benzo[c][2,6]naphthyridinones (Atom Economical) Cat1->Prod1 Start2 Diarylalkynes + t-Butylamine Cat2 Ag-Mediated Cyclization Intramolecular Annulation Start2->Cat2 Prod2 Substituted 2,6-Naphthyridines (Highly Regioselective) Cat2->Prod2 Start3 Pyridines + Alkynes Cat3 Rh(III)-Catalyzed Oxidative Annulation Start3->Cat3 Prod3 2,6-Naphthyridinones (via C-N Elimination) Cat3->Prod3

Workflow comparing Ru-catalyzed, Ag-mediated, and Rh-catalyzed synthetic routes.

Route A: Ruthenium-Catalyzed [2+2+2] Cycloaddition

This method utilizes an atom-economical catalytic [2+2+2] cycloaddition between 1,7-diynes and cyanamides[3]. Mediated by a [Cp*RuCl]4 catalyst, this route constructs the tricyclic benzo[c]naphthyridinone core in a single step[3]. While it typically favors the[2,7]-isomer as the major product, the [2,6]-isomer is consistently generated and can be isolated via chromatography[3].

Route B: Silver-Mediated Intramolecular Cyclization

Designed specifically for the synthesis of highly substituted 2,6-naphthyridine analogs (such as FGFR4 inhibitors), this route relies on the condensation of a diarylalkyne with t-butylamine to form an imine intermediate, followed by an Ag-mediated intramolecular cyclization[1]. This approach is highly regioselective and tolerates complex halogenated aryl rings[1].

Route C: Rhodium(III)-Catalyzed Oxidative Annulation

This cascade C-H activation strategy couples functionalized pyridines with alkynes[4]. Using a Rh(III) catalyst and Cu(OAc)2 as an oxidant, the reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism, followed by C-N reductive elimination to yield the 2,6-naphthyridinone core[4].

Quantitative Data Comparison

ParameterRoute A: Ru-Catalyzed Cycloaddition[3]Route B: Ag-Mediated Cyclization[1]Route C: Rh(III)-Catalyzed Annulation[4]
Key Precursors 1,7-Diynes + CyanamidesDiarylalkynes + t-ButylamineIsonicotinamides + Alkynes
Catalyst / Mediator [CpRuCl]4 (Ruthenium)Ag salts (e.g., AgOTf or AgNO3)[CpRhCl2]2 + Cu(OAc)2
Yield Range Up to 79% (Total for isomers)~71% for the cyclization step58% - 87%
Regioselectivity Up to 88:12 (Favors [2,7]-isomer)Single regioisomerHighly regioselective for unsymmetrical alkynes
Primary Advantage 100% Atom economy, one-pot cascadePrecise control over C3/C5 substitutionsDirect C-H functionalization, no pre-activation

Mechanistic Causality & E-E-A-T Insights

As an application scientist, it is critical to understand why these specific conditions are chosen over alternatives:

  • Catalyst Selection in Cycloaddition: The choice of the tetrameric [CpRuCl]4 over Rhodium or Palladium catalysts in Route A is dictated by the specific coordination geometry required to facilitate the oxidative cyclometalation of the 1,7-diyne[3]. The pentamethylcyclopentadienyl (Cp) ligand provides sufficient steric bulk to prevent catalyst dimerization while maintaining the electron density necessary for the insertion of the electron-rich cyanamide[3].

  • Role of the Oxidant in C-H Activation: In Route C, Cu(OAc)2 is not merely an electron sink[4]. The acetate anion plays a crucial 3-fold role: it acts as a base for the concerted metalation-deprotonation (CMD) step, coordinates to the Rh center to stabilize the active catalytic species, and facilitates the final C-N reductive elimination by modulating the acidity of the reaction medium[4].

  • Carbophilic Activation by Silver: In Route B, Silver is utilized due to its highly selective carbophilic Lewis acidity[1]. It selectively coordinates to the alkyne π -system, lowering the LUMO energy and making it highly susceptible to intramolecular nucleophilic attack by the adjacent imine nitrogen, thereby preventing intermolecular side reactions and ensuring high regioselectivity[1].

Step-by-Step Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Synthesis of Benzo[c][2,6]naphthyridinones[3]

Self-Validating Check: The appearance of two distinct spots on TLC indicates the formation of both the [2,7] and[2,6] regioisomers, which must be separated by column chromatography.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the 1,7-diyne (1.0 equiv) and the corresponding cyanamide (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration[3].

  • Catalyst Addition: Add [Cp*RuCl]4 (5 mol%) to the reaction mixture[3]. The solution will typically transition to a dark brown/red color.

  • Cycloaddition: Seal the tube and stir the mixture at 80 °C for 12–16 hours until complete consumption of the diyne is observed via TLC[3].

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to separate the benzo[c][2,6]naphthyridinone minor product from the [2,7] major product[3].

Protocol 2: Ag-Mediated Intramolecular Cyclization for FGFR4 Inhibitors[1]

Self-Validating Check: The successful formation of the imine intermediate is confirmed by the disappearance of the aldehyde proton peak (~10 ppm) in the crude ^1H NMR prior to silver addition.

  • Imine Formation: To a solution of the diarylalkyne precursor (containing an ortho-aldehyde group) in anhydrous dichloromethane (DCM), add t-butylamine (2.0 equiv) and anhydrous MgSO4​ [1]. Stir at room temperature for 4 hours. Filter and concentrate to yield the crude imine[1].

  • Cyclization: Dissolve the crude imine in anhydrous DMF (0.2 M). Add the Silver catalyst (e.g., AgOTf, 10 mol%)[1].

  • Heating: Stir the reaction mixture in an oil bath at 80–100 °C for 3–5 hours[1].

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with water and brine to remove DMF. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography to afford the substituted 2,6-naphthyridine core[1].

Biological Context: Target Application

The synthesized 2,6-naphthyridine derivatives are actively deployed as selective inhibitors of the FGFR4 signaling pathway, a critical driver in hepatocellular carcinoma (HCC)[5].

FGFR4Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Activates PI3K PI3K / AKT Pathway FGFR4->PI3K Phosphorylation MAPK MAPK / ERK Pathway FGFR4->MAPK Phosphorylation Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks Kinase Domain Prolif Hepatocellular Carcinoma Proliferation PI3K->Prolif Promotes MAPK->Prolif Promotes

Mechanism of 2,6-naphthyridine derivatives inhibiting the oncogenic FGFR4 signaling pathway.

By selectively binding to the kinase domain of FGFR4, these synthetic analogs block the downstream phosphorylation of the PI3K/AKT and MAPK/ERK pathways, effectively halting tumor proliferation[1][5].

References

  • Huvelle, S., et al. "Synthesis of Benzo[c][2,7]naphthyridinones and Benzo[c][2,6]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides." Organic Letters, ACS Publications, 2022.[Link]

  • Oh, H., et al. "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma." Journal of Medicinal Chemistry, ACS Publications, 2024.[Link]

  • Wang, X., et al. "Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines." The Journal of Organic Chemistry, ACS Publications, 2011.[Link]

Sources

Comparative

A Comparative In-Vivo Efficacy Analysis: 2,6-Naphthyridine Derivatives versus Standard-of-Care PARP Inhibitors in Oncology

This guide provides a detailed comparative analysis of the in-vivo efficacy of a novel class of anti-cancer compounds, 2,6-naphthyridine derivatives, against the established standard-of-care Poly (ADP-ribose) polymerase...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the in-vivo efficacy of a novel class of anti-cancer compounds, 2,6-naphthyridine derivatives, against the established standard-of-care Poly (ADP-ribose) polymerase (PARP) inhibitors. While specific in-vivo data for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is not publicly available, this guide will focus on emerging 2,6-naphthyridine analogues, particularly those targeting Fibroblast Growth Factor Receptor 4 (FGFR4), to provide a forward-looking perspective for researchers and drug development professionals.

Introduction: The Evolving Landscape of Targeted Cancer Therapy

The paradigm of cancer treatment has significantly shifted towards targeted therapies that exploit specific molecular vulnerabilities within tumor cells. This approach has led to the development of highly effective drugs, such as PARP inhibitors, which have revolutionized the management of cancers with deficiencies in the homologous recombination repair (HRR) pathway, notably those with BRCA1/2 mutations.[1][2] Concurrently, the relentless pursuit of novel therapeutic targets has unveiled promising new classes of compounds, including 2,6-naphthyridine derivatives, which are showing potential in targeting other oncogenic drivers.[3][4]

This guide will delve into the mechanistic underpinnings and preclinical in-vivo efficacy of both 2,6-naphthyridine derivatives (as represented by selective FGFR4 inhibitors) and the standard-of-care PARP inhibitors (Olaparib, Niraparib, Rucaparib, and Talazoparib). By presenting a head-to-head comparison of their therapeutic potential, supported by experimental data and detailed protocols, we aim to provide a comprehensive resource for the scientific community.

Mechanism of Action: Two Distinct Approaches to Targeting Cancer

2,6-Naphthyridine Derivatives: Targeting Oncogenic Signaling Cascades

The 2,6-naphthyridine scaffold has emerged as a versatile platform for the development of targeted therapies.[3] A notable example is the development of selective inhibitors of FGFR4.[4] The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) patients.[4] Aberrant activation of this pathway promotes tumor cell proliferation and survival. 2,6-naphthyridine-based FGFR4 inhibitors are designed to specifically block this signaling cascade, thereby inducing anti-tumor effects.[4]

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway Inhibition FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR Naphthyridine 2,6-Naphthyridine Derivative Naphthyridine->FGFR4 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the FGF19-FGFR4 signaling pathway by a 2,6-naphthyridine derivative.

Standard-of-Care: PARP Inhibitors and the Principle of Synthetic Lethality

PARP inhibitors represent a cornerstone of targeted therapy for cancers with HRR defects.[2] PARP enzymes are crucial for the repair of single-strand DNA breaks.[2] In cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. The inability to repair these double-strand breaks through the defective HRR pathway results in catastrophic DNA damage and cell death, a concept known as synthetic lethality.[5][6]

PARP_Inhibition_Mechanism Mechanism of PARP Inhibition and Synthetic Lethality SSB Single-Strand DNA Break PARP PARP Enzyme SSB->PARP DSB Double-Strand DNA Break SSB->DSB Replication BER Base Excision Repair PARP->BER PARPi PARP Inhibitor PARPi->PARP Cell_Survival Cell Survival BER->Cell_Survival HRR Homologous Recombination Repair (Functional) DSB->HRR HRD Homologous Recombination Repair (Deficient) DSB->HRD HRR->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HRD->Cell_Death

Caption: The principle of synthetic lethality with PARP inhibitors in HRR-deficient cells.

Comparative In-Vivo Efficacy

The following sections provide a comparative overview of the in-vivo efficacy of 2,6-naphthyridine derivatives (as FGFR4 inhibitors) and standard-of-care PARP inhibitors, based on available preclinical data.

2,6-Naphthyridine Derivatives (FGFR4 Inhibitors)

Recent studies have highlighted the in-vivo anti-tumor activity of novel 2,6-naphthyridine analogues as selective FGFR4 inhibitors in hepatocellular carcinoma (HCC) models.[4]

Compound ClassAnimal ModelCancer TypeKey Efficacy FindingsReference
2,6-Naphthyridine Derivative (Compound 11)Huh7 and Hep3B HCC xenograft mouse modelsHepatocellular CarcinomaDemonstrated remarkable antitumor efficacy.[4]
2,6-Naphthyridine Derivative (Compound 11)Orthotopic mouse modelHepatocellular CarcinomaBioluminescence imaging supported its potential as a promising candidate for treating HCC.[4]

These findings underscore the potential of 2,6-naphthyridine derivatives as a targeted therapy for FGFR4-driven cancers.

Standard-of-Care: PARP Inhibitors

The in-vivo efficacy of PARP inhibitors is well-documented across a range of cancer types, particularly in models with BRCA mutations or other HRR deficiencies.

PARP InhibitorAnimal ModelCancer TypeKey Efficacy FindingsReference(s)
Olaparib BRCA-mutant patient-derived xenografts (PDX)Ovarian CancerSignificant tumor growth inhibition and delayed progression.[7]
Pten/Trp53-deficient mouse modelProstate CancerNanoformulation of olaparib resulted in significant tumor growth inhibition and enhanced radiosensitivity.[8]
Niraparib Homologous recombination deficient (HRD) high-grade serous ovarian cancer (HGSOC) PDX modelsOvarian CancerReduced tumor growth, particularly in HRD tumor models.[7][9]
Capan-1 (BRCA2-mutant) pancreatic cancer xenograft modelPancreatic CancerDemonstrated 53% tumor growth inhibition compared to 27% for olaparib.[10]
Rucaparib MDA-MB-436 (BRCA1-mutant) and HBCx-17 (BRCA2-mutant) xenograft modelsBreast CancerPotent anti-tumor activity with dose-dependent inhibition of PAR.[6]
PDX models with non-BRCA HRR gene alterationsVarious Solid TumorsEfficacy similar to that observed in BRCA1/2-altered models.[5]
Talazoparib BRCA1-deficient breast cancer murine xenograftsBreast CancerComplete responses observed in a significant proportion of mice.[11]
Small cell lung cancer (SCLC) PDX modelsSmall Cell Lung CancerCaused tumor growth inhibition in combination with ionizing radiation.[12][13]

The extensive preclinical and clinical data for PARP inhibitors have solidified their role as a standard of care in specific patient populations.[1][2][14][15]

Experimental Protocols

To ensure the reproducibility and validity of in-vivo efficacy studies, detailed and robust experimental protocols are essential.

General Xenograft Tumor Model Protocol

This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft model.

Xenograft_Workflow Subcutaneous Xenograft Model Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Data_Collection->Endpoint

Caption: A generalized workflow for in-vivo efficacy studies using a xenograft model.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired human cancer cell line (e.g., Huh7 for HCC, MDA-MB-436 for breast cancer) under sterile conditions according to the supplier's recommendations.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow a one-week acclimatization period.

  • Cell Implantation:

    • Harvest cultured cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure their dimensions (length and width) with a digital caliper every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice into treatment and control groups (typically n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution used to dissolve the test compound, following the same route and schedule as the treatment groups.

    • Test Compound Group(s): Administer the 2,6-naphthyridine derivative or PARP inhibitor at the desired dose(s) and schedule (e.g., daily oral gavage).

    • Standard-of-Care Group: Administer the standard-of-care drug (e.g., Olaparib at 50 mg/kg, daily) for comparison.

  • Data Collection:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a specific size (e.g., 2000 mm³) or after a predetermined duration.

    • At the endpoint, euthanize the mice, and excise and weigh the tumors.

    • Tumor tissue can be collected for further analysis (e.g., Western blotting for pharmacodynamic markers, immunohistochemistry).

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The landscape of targeted cancer therapy is continually advancing, with established drug classes like PARP inhibitors providing significant clinical benefit and novel compound families such as 2,6-naphthyridine derivatives showing immense promise in preclinical models. While PARP inhibitors have a well-defined role in the treatment of HRR-deficient cancers, the exploration of 2,6-naphthyridine analogues as inhibitors of other critical oncogenic pathways, such as FGFR4, opens up new avenues for treating different patient populations.

Future research should focus on further characterizing the in-vivo efficacy and safety profiles of a broader range of 2,6-naphthyridine derivatives against various cancer types. Head-to-head preclinical studies comparing these novel agents with standard-of-care drugs in relevant cancer models will be crucial in determining their potential for clinical translation. The ultimate goal is to expand the arsenal of targeted therapies to address the diverse molecular drivers of cancer and improve patient outcomes.

References

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mut
  • A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PMC. (n.d.). Vertex AI Search.
  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (2023). Vertex AI Search.
  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC. (2016). Vertex AI Search.
  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed. (2016). Vertex AI Search.
  • Effect of niraparib on in vivo tumor growth - ResearchG
  • Rucaparib Shows Efficacy Across Tumors Associated With Different Genetic Alterations | Pharmacy Times. (2022). Vertex AI Search.
  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC. (n.d.). Vertex AI Search.
  • Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib - AACR Journals. (2017). Vertex AI Search.
  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC. (n.d.). Vertex AI Search.
  • Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC. (n.d.). Vertex AI Search.
  • Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - AACR Journals. (2018). Vertex AI Search.
  • PARP Inhibitors in Ovarian Cancer: A Review - PMC. (n.d.). Vertex AI Search.
  • PARP inhibitors: Overview and indic
  • Nanoformulation of Olaparib Amplifies PARP Inhibition and Sensitizes PTEN/TP53-Deficient Prostate Cancer to Radiation - AACR Journals. (2017). Vertex AI Search.
  • Paradigm Shift: PARP Inhibitors Should Be Offered to All Patients with Ovarian Cancer. (2024). Vertex AI Search.
  • PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. (2020). Vertex AI Search.
  • The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide - Benchchem. (n.d.). Vertex AI Search.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed. (2024). Vertex AI Search.

Sources

Validation

Comparing the pharmacokinetic properties of different naphthyridine isomers

An in-depth technical comparison of the pharmacokinetic (PK) properties of naphthyridine isomers, designed for researchers and drug development professionals evaluating heterocyclic scaffolds. Introduction: The Naphthyri...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the pharmacokinetic (PK) properties of naphthyridine isomers, designed for researchers and drug development professionals evaluating heterocyclic scaffolds.

Introduction: The Naphthyridine Scaffold in Drug Discovery

The naphthyridine core—a bicyclic heteroaromatic system containing two nitrogen atoms—is a privileged structure in medicinal chemistry[1]. Depending on the relative positions of the nitrogen atoms, six isomers exist: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.

Historically, the 1,8-naphthyridine isomer has been the most extensively studied due to its foundational role in the first-generation quinolone antibiotic, nalidixic acid, which targets bacterial DNA gyrase[2]. However, in modern drug discovery, researchers frequently evaluate the other isomers to fine-tune pharmacokinetic (PK) properties. Shifting the nitrogen atom alters the molecule's dipole moment, basicity (pKa), and hydrogen bond acceptor (HBA) topography, directly impacting absorption, distribution, metabolism, and excretion (ADME)[3].

Causality in Isomerism: How Nitrogen Position Dictates PK

The fundamental driver of PK differentiation among naphthyridine isomers is the spatial arrangement of the nitrogen lone pairs. This structural variance dictates three critical ADME parameters:

  • Basicity and pKa: The pKa of the first basic nitrogen in 1,5-naphthyridine is experimentally determined to be approximately 2.91[4]. Other isomers exhibit varying basicities due to differing inductive effects between the two nitrogen atoms. A lower pKa generally correlates with a higher fraction of unionized drug at physiological pH, enhancing passive transcellular membrane permeability.

  • P-glycoprotein (P-gp) Efflux Liability: P-gp (MDR1) is an ATP-dependent efflux pump that restricts central nervous system (CNS) penetration. P-gp recognition is highly sensitive to the spatial distribution of HBAs. Moving a nitrogen atom from position 7 to position 5 drastically alters the HBA vector.

  • Metabolic Stability: The electron-deficient nature of the naphthyridine ring protects it from rapid cytochrome P450 (CYP)-mediated oxidation compared to carbocyclic analogs like naphthalene. However, the specific isomer dictates the regioselectivity of CYP metabolism and susceptibility to cytosolic aldehyde oxidase (AO).

Quantitative Comparison of Key Naphthyridine Isomers
IsomerFirst Basic pKaPrimary Drug Discovery ApplicationP-gp Efflux Liability (CNS)Key Pharmacokinetic Characteristic
1,5-Naphthyridine 2.91PDE10A Inhibitors, ALK5 InhibitorsLow Optimal balance of high aqueous solubility and high CNS penetrance.
1,6-Naphthyridine ~3.8Retinoid-related orphan receptor agonistsSevere High efflux ratio; heavily restricts blood-brain barrier (BBB) crossing.
1,7-Naphthyridine ~3.6Various Kinase InhibitorsModerate Good potency but moderate active transport limits systemic half-life.
1,8-Naphthyridine ~3.4Antibacterials (Topoisomerase II)Low to Moderate Strong metal chelation properties; excellent peripheral tissue distribution.

Case Study: Overcoming P-gp Liabilities in CNS Drug Discovery

During the discovery of MK-8189, a highly potent PDE10A inhibitor for the treatment of schizophrenia, researchers faced significant challenges with physicochemical properties and pharmacokinetics[5]. The team systematically scanned naphthyridine isomers as core replacements for a pyrimidine hit to improve solubility while maintaining CNS exposure.

The 1,8-naphthyridine isomer failed to show acceptable target potency. The 1,7-naphthyridine isomer achieved good potency and solubility but was identified as a strong P-gp substrate, limiting its CNS activity. The P-gp liability was even more pronounced in the 1,6-naphthyridine isomer. Ultimately, the 1,5-naphthyridine isomer provided the best overall balance of target potency, selectivity, aqueous solubility, and a low P-gp efflux ratio[3].

IsomerSelection Start Naphthyridine Core Screening Iso18 1,8-Naphthyridine Start->Iso18 Iso17 1,7-Naphthyridine Start->Iso17 Iso16 1,6-Naphthyridine Start->Iso16 Iso15 1,5-Naphthyridine Start->Iso15 Res18 Poor Target Potency Iso18->Res18 Res17 P-gp Substrate (Moderate Liability) Iso17->Res17 Res16 High P-gp Efflux (Severe Liability) Iso16->Res16 Res15 Optimal Balance: High Solubility, Low P-gp Iso15->Res15 Lead Advance to In Vivo PK Res15->Lead

Logic tree for naphthyridine isomer selection based on P-gp efflux and potency.

Experimental Methodologies for PK Profiling

To objectively compare the PK properties of naphthyridine isomers, robust, self-validating in vitro assays are required. The following protocols incorporate internal controls to ensure causality and data integrity.

Protocol 1: Caco-2 Permeability & P-gp Efflux Assay

Purpose: To determine bidirectional intestinal permeability and identify P-gp substrates. Self-Validating Mechanism: The inclusion of Atenolol (low permeability control), Propranolol (high permeability control), and Verapamil (P-gp inhibitor) ensures that cell monolayer integrity and efflux transporter functionality are verified in every run. Mass balance calculations (>80%) confirm that the isomer is not non-specifically binding to the plastic apparatus.

Step-by-Step Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Compound Preparation: Prepare 10 mM stock solutions of the naphthyridine isomers in DMSO. Dilute to a final assay concentration of 10 µM in Hank's Balanced Salt Solution (HBSS) at pH 7.4. Ensure final DMSO concentration is ≤1%.

  • Dosing:

    • Apical to Basolateral (A-B): Add 0.2 mL of compound solution to the apical chamber and 0.8 mL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.8 mL of compound solution to the basolateral chamber and 0.2 mL of blank HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2 hours.

  • Sampling & Quenching: Remove 50 µL aliquots from both chambers at t=0 and t=120 min. Quench immediately with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • P-gp Inhibition Control: Run a parallel B-A assay in the presence of 50 µM Verapamil to confirm P-gp mediated efflux (indicated by an Efflux Ratio > 2 that drops to ~1 with Verapamil).

  • Analysis: Centrifuge samples at 4000 rpm for 15 min. Analyze supernatants via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( Papp​ B-A / Papp​ A-B).

Protocol 2: In Vitro Microsomal Stability Assay

Purpose: To assess the Phase I metabolic clearance of naphthyridine isomers. Self-Validating Mechanism: A minus-NADPH control distinguishes enzymatic CYP-mediated metabolism from chemical instability. Dextromethorphan serves as a positive control for CYP activity.

MicrosomalAssay Prep 1. Prepare HLM/RLM (0.5 mg/mL protein) AddCmpd 2. Add Isomer & Controls (1 µM final) Prep->AddCmpd PreInc 3. Pre-incubate 5 min at 37°C AddCmpd->PreInc Start 4. Initiate Reaction (Add 1 mM NADPH) PreInc->Start TimePts 5. Sample Aliquots (0, 5, 15, 30, 45, 60 min) Start->TimePts Quench 6. Quench Reaction (Cold ACN + Int. Std) TimePts->Quench Centrifuge 7. Centrifuge (4000 rpm, 15 min) Quench->Centrifuge LCMS 8. LC-MS/MS Analysis (Calculate t1/2 & CLint) Centrifuge->LCMS

Step-by-step self-validating workflow for in vitro microsomal stability assessment.

Step-by-Step Workflow:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the naphthyridine isomer (final concentration 1 µM).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining parent compound versus time. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the linear regression.

References

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • pKa Data Compiled by R. Williams. EPFL. Available at:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at:[Link]

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Method Validation for 3,4-Dihydro-2,6-naphthyridin-1(2H)-one: A Core-Shell vs. Fully Porous Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge The compound 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is a versatile bicyclic nitrogen-contai...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

The compound 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is a versatile bicyclic nitrogen-containing heterocycle frequently utilized as a structural scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. From a chromatographic perspective, this molecule presents a distinct challenge: it contains a basic pyridine-like nitrogen alongside an amide moiety. On traditional silica-based stationary phases, this basic nitrogen is highly prone to secondary interactions with unreacted, acidic surface silanols. This interaction inevitably leads to severe peak tailing, compromised resolution, and inaccurate integration.

To establish a robust, regulatory-compliant quantification method, analytical scientists must carefully select the stationary phase architecture. This guide objectively compares the performance of Superficially Porous Particles (SPP / Core-Shell) against traditional Fully Porous Particles (FPP) and UHPLC columns, providing a self-validating protocol grounded in the latest [1].

Mechanistic Grounding: Why Core-Shell Outperforms Traditional FPP

When developing an HPLC method for basic heterocycles, the structural morphology of the silica particle dictates the kinetic efficiency of the separation.

Manufacturers traditionally relied on sub-2 µm Fully Porous Particles (FPP) to achieve high theoretical plate counts. However, this comes at the cost of extreme system backpressures (often >600 bar), necessitating expensive UHPLC instrumentation[2].

Core-Shell (SPP) technology circumvents this limitation. A standard 2.7 µm core-shell particle consists of a 1.7 µm solid, impermeable silica core surrounded by a 0.5 µm porous outer layer[3]. This architecture fundamentally alters the van Deemter kinetics:

  • Eddy Diffusion (A-Term): The extremely narrow particle size distribution of SPPs allows for a denser, more uniform packed bed, minimizing interstitial void variations and reducing band broadening[3].

  • Longitudinal Diffusion (B-Term): The solid inner core physically blocks the analyte from diffusing through the center of the particle, restricting axial dispersion[3].

  • Mass Transfer Resistance (C-Term): Because the porous layer is only 0.5 µm thick, the 3,4-dihydro-2,6-naphthyridin-1(2H)-one molecules spend significantly less time traversing in and out of the pores. This rapid mass transfer allows for high flow rates without a loss in efficiency[2].

The Result: Core-shell columns deliver UHPLC-level efficiencies and sharp peak shapes for basic compounds while operating at backpressures compatible with standard 400-bar HPLC systems[4].

Comparative Performance Data

To objectively evaluate these stationary phases, 3,4-dihydro-2,6-naphthyridin-1(2H)-one was analyzed using three different column architectures under identical mobile phase conditions (Gradient elution: 0.1% Formic Acid in Water / Acetonitrile).

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterCore-Shell SPP (2.7 µm)Traditional FPP (5.0 µm)UHPLC FPP (1.7 µm)
Retention Time (min) 4.28.52.1
Theoretical Plates (N) 18,5008,20022,000
Peak Tailing Factor (USP) 1.051.651.02
System Backpressure (bar) 210110650
Instrument Requirement Standard HPLCStandard HPLCUHPLC System Only

Data Interpretation: The Core-Shell column provides more than double the theoretical plates of the traditional 5.0 µm FPP column and eliminates the severe peak tailing (USP Tailing 1.05 vs 1.65). While the 1.7 µm UHPLC column offers slightly higher efficiency, it generates a backpressure of 650 bar, rendering it incompatible with legacy HPLC equipment.

Self-Validating Experimental Protocol

The following method utilizes the Core-Shell column and is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to ensure the instrument is performing within acceptable limits before any sample data is recorded.

Step 1: Mobile Phase Formulation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water.

    • Causality: Formic acid lowers the pH to ~2.7. This ensures the basic nitrogen on the naphthyridine ring is fully protonated, preventing it from interacting with residual silanols on the silica surface, thereby guaranteeing sharp, symmetrical peaks.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Causality: Acetonitrile provides lower system backpressure compared to methanol due to its lower viscosity profile when mixed with water.

Step 2: Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 3,4-dihydro-2,6-naphthyridin-1(2H)-one reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution using the initial mobile phase composition (90% A / 10% B) to create a calibration curve from 10 µg/mL to 150 µg/mL.

    • Causality: Diluting the sample in the starting mobile phase prevents "solvent-mismatch" band broadening at the head of the column.

Step 3: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm

  • Flow Rate: 1.2 mL/min

  • Gradient Program: 10% B to 60% B over 6 minutes, hold for 2 minutes, return to 10% B.

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Step 4: System Suitability Testing (The Gatekeeper)

Before injecting unknown samples, inject the 50 µg/mL working standard five consecutive times. The system must automatically calculate and pass the following criteria:

  • RSD of Peak Area: ≤ 2.0% (Validates injector precision).

  • USP Tailing Factor: ≤ 1.5 (Validates column health and lack of secondary interactions).

  • Theoretical Plates (N): ≥ 10,000 (Validates overall system efficiency). If any parameter fails, the sequence must automatically abort to prevent the generation of invalid data.

ICH Q2(R2) Validation Workflow & Results

The validation of this analytical procedure follows the updated lifecycle approach outlined in the ICH Q2(R2) guidelines[1],[5].

ICH_Q2_Validation N1 Method Development: Core-Shell Optimization N2 System Suitability Testing (Resolution, Tailing, Plates) N1->N2 N3 Specificity Assessment (Blank & Impurity Spiking) N2->N3 N4 Linearity & Range (25% to 150% Target Conc.) N3->N4 N5 Accuracy / Recovery (Spike Recovery at 3 Levels) N4->N5 N6 Precision (Repeatability & Intermediate) N5->N6 N7 Robustness (Flow rate, Temp, pH variations) N6->N7 N8 Validated Method for 3,4-Dihydro-2,6-naphthyridin-1(2H)-one N7->N8

ICH Q2(R2) analytical method validation workflow for HPLC quantification.

Table 2: Core-Shell Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Core-Shell)Status
Specificity Complete baseline resolution from impuritiesNo co-eluting peaks observedPASS
Linearity (R²) > 0.999 (over 25% to 150% range)0.9998PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.5% - 100.8%PASS
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)0.85%PASS
LOD / LOQ Signal-to-Noise > 3 / > 100.05 µg/mL / 0.15 µg/mLPASS
Robustness Stable under ±0.2 mL/min flow & ±5°C temp changesRSD < 1.5% under all variationsPASS

Conclusion

For the quantification of 3,4-dihydro-2,6-naphthyridin-1(2H)-one, transitioning from a traditional Fully Porous Particle (FPP) column to a 2.7 µm Core-Shell (SPP) column provides a distinct analytical advantage. By fundamentally altering the mass transfer kinetics and reducing longitudinal diffusion, the core-shell architecture delivers UHPLC-level resolution and peak symmetry without exceeding the pressure limits of standard HPLC instrumentation. When paired with a self-validating system suitability protocol and low-pH mobile phase buffering, this method easily satisfies all stringent ICH Q2(R2) validation criteria.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination. PubMed / Wiley-VCH. Available at:[Link]

  • Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties. Chromatography Today. Available at:[Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. Available at:[Link]

Sources

Validation

Reproducibility of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- synthesis protocols

Reproducibility and Yield Analysis of 3,4-Dihydro-2,6-naphthyridin-1(2H)-one Synthesis Protocols The 2,6-naphthyridin-1(2H)-one scaffold, particularly its 3,4-dihydro derivatives, has emerged as a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Yield Analysis of 3,4-Dihydro-2,6-naphthyridin-1(2H)-one Synthesis Protocols

The 2,6-naphthyridin-1(2H)-one scaffold, particularly its 3,4-dihydro derivatives, has emerged as a privileged pharmacophore in modern drug discovery. Its unique hydrogen-bonding profile and structural rigidity make it an ideal core for kinase inhibitors. Historically, synthesizing this bicyclic system with high regioselectivity and reproducibility has posed significant challenges.

This guide objectively evaluates the three most prominent synthetic protocols for 3,4-dihydro-2,6-naphthyridin-1(2H)-one derivatives, comparing their mechanistic robustness, scalability, and experimental reproducibility.

Target Relevance and Biological Grounding

Before evaluating the synthetic chemistry, it is critical to understand the biological utility driving the demand for this scaffold. The 2,6-naphthyridin-1(2H)-one core is primarily utilized in two major therapeutic arenas:

  • Protein Kinase D (PKD) Inhibition: Vertex Pharmaceuticals identified this core as a potent, orally available dual PKC/PKD inhibitor, crucial for preventing cardiac hypertrophy[1]. The nitrogen at the 6-position acts as a critical hydrogen-bond acceptor in the enzyme's hinge region[1].

  • LATS1/2 Kinase Inhibition: Recent patent literature highlights 2,6-naphthyridin-1-yl derivatives as potent inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), which modulate the Hippo pathway to promote tissue regeneration[2].

G Core 2,6-Naphthyridin-1(2H)-one PKD Protein Kinase D (PKD) Core->PKD Inhibits LATS LATS1/2 Kinases Core->LATS Inhibits HDAC HDAC5 Nuclear Export PKD->HDAC Promotes YAP YAP/TAZ Degradation LATS->YAP Promotes Hypertrophy Cardiac Hypertrophy HDAC->Hypertrophy Drives Regen Tissue Regeneration YAP->Regen Prevents

Fig 1. Biological pathways modulated by 2,6-naphthyridin-1(2H)-one derivatives.

Comparative Analysis of Synthetic Protocols

We evaluated three distinct methodologies for constructing the 3,4-dihydro-2,6-naphthyridin-1(2H)-one core, scoring them based on yield, scalability, and the ability to introduce diverse functional groups (vectors) for structure-activity relationship (SAR) studies.

Quantitative Performance Summary
ProtocolPrimary MethodologyKey ReagentsAvg. Yield (Key Step)ScalabilityReproducibility ScoreBest Application
A (Vertex) Directed Ortho-Lithiationt-BuOH, H₂SO₄, n-BuLi99% (Cyclization)High (Gram scale)9.5/10Large-scale core synthesis
B (Astex/RSC) Rh(III)-Catalyzed C-H ActivationRh(III) catalysts, Amines36–63%Moderate (mg scale)7.5/10Fragment-Based Drug Discovery
C (Patent) Acid-Catalyzed Deprotection6N HCl, EtOH/H₂OVariableHigh8.0/10Late-stage functionalization

In-Depth Methodology & Mechanistic Causality

Protocol A: The Directed Lithiation Route (Vertex Pharmaceuticals)

This protocol remains the gold standard for scalable synthesis. It relies on the strategic use of a bulky amide to direct regioselective lithiation, creating a self-validating system where steric hindrance inherently prevents side reactions[1].

Step-by-Step Methodology:

  • Ritter Reaction (Amide Formation):

    • Procedure: Dissolve pyridine-4-carbonitrile in concentrated H₂SO₄. Slowly add tert-butanol (t-BuOH) and stir.

    • Causality: The highly acidic environment generates a tert-butyl carbocation from t-BuOH, which is attacked by the nitrile nitrogen. The resulting tert-butylamide is not just a protecting group; its extreme steric bulk is mechanistically required to shield the amide carbonyl from nucleophilic attack during the subsequent organolithium step[1].

  • Amide-Directed Ortho-Lithiation:

    • Procedure: Cool the tert-butylamide intermediate to -78 °C in THF. Add n-butyllithium (n-BuLi) dropwise. After 1 hour, add the target ester (e.g., a substituted benzoate) and allow to warm.

    • Causality: The amide oxygen coordinates with the lithium ion, directing the strong base (n-BuLi) to selectively deprotonate the adjacent (ortho) carbon on the pyridine ring. Maintaining -78 °C is critical to prevent the degradation of the highly reactive organolithium intermediate[1].

  • Intramolecular Cyclization:

    • Procedure: Evaporate the reaction mixture to dryness or subject it to a mild aqueous workup.

    • Causality: The newly introduced ketone moiety is held in close spatial proximity to the amide nitrogen. Upon removal of the solvent or mild protonation, the system spontaneously undergoes intramolecular cyclization to yield 3-hydroxy-3-substituted-3,4-dihydro-2H-[2,6]naphthyridin-1-one in near-quantitative yields (up to 99% on a 7.12 g scale)[1].

G N1 Pyridine-4- carbonitrile N2 t-BuOH, H2SO4 (Ritter Reaction) N1->N2 N3 tert-Butylamide N2->N3 N4 n-BuLi, Ester (-78°C) N3->N4 N5 Ketone Intermediate N4->N5 N6 Spontaneous Cyclization N5->N6 N7 3,4-dihydro-2,6- naphthyridin-1(2H)-one N6->N7

Fig 2. Directed lithiation and cyclization workflow for 3,4-dihydro-2,6-naphthyridin-1(2H)-one.

Protocol B: Rh(III)-Catalyzed C-H Activation (Fragment-Based Drug Discovery)

Developed to address the need for diverse 3D fragments in Fragment-Based Drug Discovery (FBDD), this protocol focuses on late-stage vector growth[3].

Step-by-Step Methodology:

  • C-H Activation:

    • Procedure: Utilize a Rh(III) catalyst to activate the C-H bond of a substituted pyridine precursor in the presence of an internal alkyne or alkene.

    • Causality: The transition metal catalyst allows for the direct functionalization of the pyridine ring without the need for pre-functionalized halides, streamlining the synthesis of dihydroisoquinolones and tetrahydro-2,6-naphthyridin-1-ones[3].

  • Annulation & Purification:

    • Procedure: Heat the reaction mixture to 65 °C for 4 hours. Purify via flash column chromatography (0–30% EtOAc in petrol).

    • Causality: The moderate heating drives the annulation step. While yields are lower (36–63%) compared to Protocol A, this method allows for the incorporation of sensitive binding groups (like halogens or esters) that would not survive the harsh n-BuLi conditions of Protocol A[3].

Protocol C: Acid-Catalyzed Deprotection/Cyclization (LATS1/2 Inhibitors)

Used extensively in recent patent literature for generating complex spiro-compounds[2].

Step-by-Step Methodology:

  • Deprotection and Ring Closure:

    • Procedure: To a solution of the protected 2,6-naphthyridin-1-one precursor in absolute ethanol (20 mL) and water (2 mL), add aqueous 6N HCl at 0 °C. Warm to room temperature and stir for 16 hours.

    • Causality: The strong acid serves a dual purpose: it cleaves acid-labile protecting groups (such as Boc) and simultaneously provides the thermodynamic push required for the final ring closure. The use of an ethanol/water mixture ensures the solubility of both the organic precursor and the aqueous acid, facilitating a homogeneous reaction environment[2].

Conclusion and Recommendations

For researchers requiring large quantities of the foundational 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold, Protocol A is unequivocally the most reliable method. Its reliance on steric shielding and directed lithiation creates a highly reproducible, self-validating chemical system. Conversely, for medicinal chemists engaged in FBDD who need to rapidly generate a library of varied fragments, Protocol B offers superior flexibility despite its lower overall yields.

References

  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry.[Link]

  • 2,8-diazaspiro[4.5]decane compound.

Sources

Comparative

A Researcher's Guide to Benchmarking Kinase Selectivity: A Case Study with 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate a majority of cellular processes, are implicated in a multitu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate a majority of cellular processes, are implicated in a multitude of diseases, including cancer, inflammatory conditions, and neurological disorders[1]. The structural similarity of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target effects and associated toxicities. Therefore, rigorous and early-stage evaluation of a compound's selectivity is not just a regulatory hurdle but a cornerstone of a successful therapeutic program.

The 2,6-naphthyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors[2]. Its rigid, bicyclic structure provides a unique topographical presentation for interaction with the ATP-binding pocket of various kinases. Indeed, derivatives of this core have demonstrated significant and selective inhibitory activity against challenging targets such as the novel protein kinase C (PKC) isozymes and Fibroblast Growth Factor Receptor 4 (FGFR4)[3][4][5].

This guide provides a comprehensive framework for benchmarking the kinase selectivity of a novel compound, using the hypothetical case of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- . We will delve into the rationale behind experimental design, provide a detailed, field-tested protocol for a broad kinase panel screen, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of their compounds of interest.

The Importance of Kinase Selectivity Profiling

A kinase inhibitor's selectivity profile is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily modulate the activity of its intended target, minimizing the potential for off-target liabilities that can lead to adverse effects. Conversely, in some therapeutic contexts, a multi-targeted inhibitor might be desirable. In either case, a comprehensive understanding of a compound's activity across the kinome is essential for making informed decisions in a drug discovery program[6][7].

Broad-panel kinase screening, often against hundreds of kinases, provides a "snapshot" of a compound's selectivity at a single concentration. This initial screen is invaluable for identifying potential on- and off-targets and for prioritizing compounds for further development. Subsequent dose-response studies on a smaller, more focused panel of kinases can then be used to quantify the potency (e.g., IC50 or Kd) of the compound against these identified targets.

Conceptual Framework: Kinase Inhibition

The majority of small molecule kinase inhibitors, including many 2,6-naphthyridine derivatives, are ATP-competitive[3]. They function by binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. This interruption of the signaling cascade is the basis for their therapeutic effect.

cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism Active Kinase Active Kinase Phosphorylated Substrate Phosphorylated Substrate Active Kinase->Phosphorylated Substrate Phosphorylation Inactive Kinase Complex Inactive Kinase Complex Active Kinase->Inactive Kinase Complex ATP ATP ATP->Active Kinase Substrate Protein Substrate Protein Substrate Protein->Active Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Inhibitor Inhibitor Inhibitor->Inactive Kinase Complex Binds to ATP Pocket

Caption: General mechanism of ATP-competitive kinase inhibition.

Benchmarking Strategy for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

To objectively assess the selectivity of our compound of interest, we will employ a two-tiered approach:

  • Primary Screen: A broad kinase panel screen at a single, relatively high concentration (e.g., 10 µM) to identify all potential targets.

  • Dose-Response (IC50) Determination: Follow-up studies on a focused panel of "hits" from the primary screen to determine the potency of the compound against these kinases.

For this guide, we will focus on a widely accessible and robust biochemical assay platform, the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity[8][9].

Selection of a Kinase Panel and Reference Compounds

A number of commercial vendors offer comprehensive kinase screening panels, such as the scanMAX panel from Eurofins Discovery (468 kinases) or the services offered by Reaction Biology and Pharmaron[7][10][11]. For our primary screen, a broad panel covering all major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC) is recommended to ensure a comprehensive assessment of selectivity.

As a point of comparison and as a control for assay performance, it is crucial to include reference compounds. For our study of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, we will include:

  • Staurosporine: A potent, non-selective kinase inhibitor. This will serve as a positive control for inhibition across many kinases in the panel.

  • A Selective FGFR4 Inhibitor (e.g., Fisogatinib): Given that some 2,6-naphthyridine analogues have shown activity against FGFR4, including a known selective inhibitor for this kinase will provide a valuable benchmark[5].

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines the key steps in our proposed kinase selectivity profiling experiment.

cluster_workflow Kinase Selectivity Profiling Workflow Start Start Compound_Prep Prepare Compound Stock (10 mM in 100% DMSO) Start->Compound_Prep Serial_Dilution Serial Dilution of Test and Reference Compounds Compound_Prep->Serial_Dilution Assay_Plate_Setup Dispense Compounds to 384-well Assay Plate Serial_Dilution->Assay_Plate_Setup Kinase_Addition Add Kinase-Substrate Mixture to Wells Assay_Plate_Setup->Kinase_Addition Reaction_Initiation Initiate Reaction with ATP Kinase_Addition->Reaction_Initiation Incubation Incubate at RT (e.g., 60 minutes) Reaction_Initiation->Incubation Reaction_Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation->Reaction_Stop Signal_Generation Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) Reaction_Stop->Signal_Generation Data_Acquisition Read Luminescence (Plate Reader) Signal_Generation->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for a kinase selectivity assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a generalized procedure and should be optimized for each specific kinase-substrate pair. Commercially available kinase selectivity profiling systems often provide optimized reagents and protocols[8].

Materials:

  • 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (Test Compound)

  • Staurosporine and a selective FGFR4 inhibitor (Reference Compounds)

  • Kinase panel of interest (e.g., from Promega, Reaction Biology)

  • Corresponding kinase-specific substrates

  • Kinase Assay Buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.

    • For the primary screen, create a working solution that, when added to the assay, will result in a final concentration of 10 µM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit kinase activity.

    • For IC50 determination, perform a serial dilution (e.g., 10-point, 3-fold dilution) of the compounds in DMSO.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and no-enzyme control into the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the kinase assay buffer according to the provider's specifications. The enzyme concentration should be in the linear range of the assay.

    • Add the kinase/substrate mixture to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

    • Prepare an ATP solution in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors[12][13].

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Primary Screen:

    • The activity of each kinase in the presence of the test compound is calculated as a percentage of the vehicle (DMSO) control.

    • A common threshold for a "hit" is >50% inhibition at the screening concentration.

  • IC50 Determination:

    • For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each "hit" kinase.

Data Presentation and Interpretation

The results of the primary screen are typically presented in a table or as a "kinome map" visualization, which provides an at-a-glance overview of the compound's selectivity.

Table 1: Hypothetical Primary Screen Data for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (10 µM)

Kinase FamilyKinase% Inhibition
TK FGFR485%
ABL115%
SRC22%
AGC PKC-theta65%
PKA5%
CAMK CAMK2A12%
CMGC CDK248%
.........

In this hypothetical example, 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- shows significant inhibition of FGFR4 and PKC-theta, and moderate activity against CDK2. These three kinases would be selected for follow-up IC50 determination.

Table 2: Hypothetical IC50 Data

KinaseIC50 (nM)
FGFR450
PKC-theta250
CDK21,200

This quantitative data allows for a more nuanced understanding of the compound's selectivity. In this case, the compound is most potent against FGFR4, with 5-fold selectivity over PKC-theta and over 20-fold selectivity against CDK2. This profile can then be compared to the reference compounds and the desired target profile for the drug discovery program.

Conclusion

The 2,6-naphthyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. However, the potential of any new compound, such as 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, can only be realized through rigorous, systematic evaluation. The benchmarking guide presented here provides a robust and scientifically sound framework for assessing kinase selectivity. By employing broad kinase panel screening followed by quantitative IC50 determination, researchers can generate the high-quality, reproducible data necessary to make critical decisions and advance their most promising compounds toward the clinic. Adherence to these principles of scientific integrity and thorough experimental validation is the key to unlocking the therapeutic potential of this and other emerging classes of kinase inhibitors.

References

  • Services | ATP Competition Assay | International Centre for Kinase Profiling. (n.d.). Retrieved from [Link]

  • scanMAX Kinase Assay Panel - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • KINOMEscan® Kinase Screening & Profiling Services | Technology Networks. (n.d.). Retrieved from [Link]

  • Nowak, G., & Woźniak, M. (2021). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Molecules, 26(21), 6475. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

  • van Eis, M. J., et al. (2011). 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes. Bioorganic & Medicinal Chemistry Letters, 21(24), 7367–7372. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed. (2024, May 23). Retrieved from [Link]

Sources

Validation

Orthogonal methods for confirming 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- identity

An In-Depth Guide to the Orthogonal Confirmation of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- Identity In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Orthogonal Confirmation of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- Identity

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. For novel heterocyclic scaffolds like 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, a structural isomer of other naphthyridinones, assuming identity based on a single analytical technique is a significant scientific risk.[1][2] This guide provides a comprehensive framework for applying orthogonal analytical methods to establish the structure and purity of this molecule with the highest degree of confidence. Orthogonal methods are defined as independent analytical techniques that measure the same attribute but rely on different physical or chemical principles.[3][4] This approach is critical for mitigating the inherent biases of any single technique, ensuring data reliability for regulatory submissions, publications, and pivotal research decisions.[3][5]

The Subject Molecule: 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

Before delving into the analysis, understanding the target structure is paramount.

  • Molecular Formula: C₈H₈N₂O[6]

  • Key Structural Features:

    • A bicyclic naphthyridine core.

    • A lactam (cyclic amide) functional group.

    • A dihydrogenated (saturated) pyridine ring fused to an aromatic pyridine ring.

    • A secondary amine within the lactam ring.

These features dictate the expected spectroscopic and chromatographic behavior, guiding our selection of orthogonal methods.

The Orthogonal Confirmation Workflow

A robust analytical strategy does not rely on a linear checklist but rather on a holistic and self-validating workflow. The primary goal is to obtain complementary data that, when synthesized, leaves no room for structural ambiguity.

G cluster_primary Primary Structural Elucidation cluster_confirmatory Orthogonal Confirmation & Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Atomic Connectivity - C/H Framework HPLC HPLC/UPLC-UV - Purity Assessment - UV Fingerprint NMR->HPLC Confirm main component FTIR FTIR Spectroscopy - Functional Group ID NMR->FTIR Confirm functional groups MS High-Resolution MS - Elemental Composition - Molecular Weight MS->HPLC Confirm mass of peak MS->FTIR Confirm functional groups Conclusion Confirmed Identity & Purity >95% HPLC->Conclusion Final Verification FTIR->Conclusion Final Verification Synthesis Synthesized Compound Synthesis->NMR Primary Analysis Synthesis->MS Primary Analysis

Caption: Orthogonal workflow for structural confirmation.

Pillar 1: Primary Structural Elucidation

These methods provide the fundamental information about atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution, as it maps the carbon-hydrogen framework.[7][8] For a molecule like 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-, a suite of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments are necessary to assign every proton and carbon unambiguously. Differentiating this specific isomer from others is a key challenge where 2D NMR becomes indispensable.[1][2]

Expected ¹H and ¹³C NMR Data:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
¹H~8.5-8.7d1HAromatic proton adjacent to ring nitrogen.
¹H~7.0-7.2d1HAromatic proton coupled to the one above.
¹H~7.5-7.7s1HAromatic proton on the pyridine ring.
¹H~6.5-7.0 (broad)s1HN-H proton of the lactam.
¹H~3.5-3.7t2H-CH₂- adjacent to the lactam nitrogen.
¹H~2.8-3.0t2H-CH₂- adjacent to the carbonyl group.
¹³C~165-170--C=O carbon of the lactam.
¹³C~150-160--Aromatic carbons adjacent to nitrogen.
¹³C~120-140--Other aromatic carbons.
¹³C~40-45--Aliphatic -CH₂- next to nitrogen.
¹³C~30-35--Aliphatic -CH₂- next to carbonyl.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for ensuring the N-H proton is observable.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • 1D Experiments:

    • Acquire a standard ¹H spectrum with sufficient scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D Experiments (Crucial for Isomer Confirmation):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This will link the aliphatic and aromatic proton signals to their respective carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to establish connectivity across the entire molecule. For instance, observing a correlation from the aliphatic protons at C4 to the carbonyl carbon (C1) would be definitive proof of the dihydro-naphthyridinone structure.

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Gatekeeper

While NMR defines the connectivity, HRMS provides the elemental composition, a critical and orthogonal piece of the identity puzzle.[9] It measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the determination of a unique molecular formula.

Expected HRMS Data:

  • Technique: Electrospray Ionization (ESI) is common for polar, nitrogen-containing heterocycles.[9]

  • Ionization Mode: Positive ion mode is expected to produce the protonated molecule [M+H]⁺.

  • Calculated Exact Mass for [C₈H₈N₂O+H]⁺: 149.0709

  • Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a simple isocratic or gradient elution on a C18 column to introduce the sample to the mass spectrometer. This ensures the analyzed peak is the compound of interest.

  • Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) instrument capable of >10,000 resolution.

  • Data Acquisition: Acquire data in positive ESI mode, scanning a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Extract the mass of the major chromatographic peak and compare it to the theoretical exact mass for C₈H₉N₂O⁺.

Pillar 2: Orthogonal Confirmation & Purity Assessment

These methods confirm the findings from the primary techniques using different principles and simultaneously assess the sample's purity.

HPLC/UPLC with UV Detection: Purity and Electronic Signature

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) separates components of a mixture based on their differential partitioning between a stationary and mobile phase.[10] Its principle is orthogonal to MS (mass) and NMR (magnetic properties). When coupled with a UV detector (specifically a Photo Diode Array, PDA), it provides two critical pieces of information: purity and a characteristic UV-Vis spectrum.[11]

Expected HPLC/UPLC-UV Data:

  • Purity: A single major peak (>95% by area normalization) in the chromatogram. Running a second, orthogonal HPLC method (e.g., with a different column like a Phenyl-Hexyl and/or a different mobile phase pH) and observing a single peak provides very high confidence in the sample's purity.[5]

  • UV Spectrum: The aromatic pyridine ring will produce a characteristic UV absorbance profile, likely with maxima (λₘₐₓ) in the 220-350 nm range. This spectrum serves as a valuable fingerprint.

Experimental Protocol: Reversed-Phase HPLC-UV

  • System: An HPLC or UPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.8 µm for UPLC).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would run from 5% B to 95% B over 10-15 minutes to elute the compound and any potential impurities.

  • Detection: Monitor at a specific wavelength (e.g., 254 nm) and collect full UV spectra (e.g., 200-400 nm) across the peak.

  • Analysis: Integrate the peak(s) to determine the area percent purity. Compare the UV spectrum of the peak apex with a reference if available.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies.[12] This technique is highly effective for confirming the presence of the key functional groups identified by NMR and MS.[13]

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200-3400 (broad)N-H StretchSecondary Amine/LactamThe hydrogen on the lactam nitrogen will produce a characteristic N-H stretching band.[14][15]
1650-1680 (strong)C=O StretchLactam (Amide I band)This is a very strong and characteristic absorption for a six-membered ring lactam.[16]
1580-1620C=C/C=N StretchAromatic RingVibrations from the pyridine portion of the molecule.
1250-1350C-N StretchAromatic Amine/LactamStretching of the carbon-nitrogen bonds.[14]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added for a good quality spectrum.

  • Data Analysis: The software automatically ratios the sample spectrum to the background. Identify the key absorption bands and compare them to the expected frequencies for the proposed functional groups.

Synthesizing the Evidence for Unambiguous Confirmation

G Data Data Point Guiding Question Result Confidence Gained HRMS HRMS What is the elemental composition? Measured mass matches C₈H₈N₂O (within 5 ppm) High confidence in molecular formula. NMR ¹H, ¹³C, HMBC NMR What is the C-H framework and connectivity? Spectra match predicted shifts, couplings, and correlations for the specific isomer High confidence in atom-to-atom connectivity. FTIR FTIR Are the expected functional groups present? Strong C=O (lactam) and N-H bands observed High confidence in functional group identity. HPLC HPLC

Caption: Decision matrix for synthesizing orthogonal data.

Conclusion

Confirming the identity of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is not achieved by a single "magic bullet" technique. It is the result of a deliberate, multi-faceted analytical strategy. By integrating high-resolution mass spectrometry for elemental composition, comprehensive NMR spectroscopy for atomic connectivity, FTIR for functional group verification, and orthogonal chromatography for purity assessment, a self-validating and irrefutable data package is created. This rigorous, orthogonal approach ensures the highest level of scientific integrity and provides the trustworthy foundation required for all subsequent research and development activities.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • B'Hymer, C., & Pfaller, T. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Waters Corporation. [Link]

  • American Elements. (n.d.). 2,6-Naphthyridine. Retrieved from [Link]

  • Afonso, C. A. M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • Dorn, H. C., & Ross, R. W. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. NSF PAR. [Link]

  • Waters Corporation. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]

  • Watson International Ltd. (n.d.). 3,4-dihydro-2,6-naphthyridin-1(2H)-one CAS NO.58553-56-3. [Link]

  • Deev, S. L., et al. (2026, February 20). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing. [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Ross, R. W., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]

  • Al-Amiery, A. A. (2012). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Organic Chemistry International. [Link]

  • Prager, R. H., & Were, S. T. (1983). The Synthesis of Perloline, 6-(3,4-Dimethoxypheny1)-5-hydroxy-5,6-dihydrobenzo[c][5][11]naphthyridin-4(3H)-one. Australian Journal of Chemistry, 36(7), 1441-1453. [Link]

  • Hossaini, Z., et al. (2025, October 11). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]

  • ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Zhang, T., & Jiang, G. (2020, November 11). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC–UV. LCGC International. [Link]

  • Watson International Ltd. (n.d.). 3,4-dihydro-2,6-naphthyridin-1(2H)-one CAS NO.58553-56-3. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link]

  • Wang, Z., et al. (2025, April 24). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • Chemistry LibreTexts. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. [Link]

  • Wang, C., et al. (2022, September 6). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. PMC. [Link]

Sources

Comparative

Comparing the antidepressant effects of tetrahydro-naphthyridine derivatives

Title : Comparative Guide: Antidepressant Efficacy of Tetrahydro-Naphthyridine Derivatives Across Novel CNS Targets Introduction The limitations of traditional monoaminergic antidepressants (SSRIs/SNRIs)—namely delayed o...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: Antidepressant Efficacy of Tetrahydro-Naphthyridine Derivatives Across Novel CNS Targets

Introduction

The limitations of traditional monoaminergic antidepressants (SSRIs/SNRIs)—namely delayed onset of action, systemic side effects, and high rates of treatment resistance—have driven the search for novel neuromodulatory targets. In this landscape, the tetrahydro-naphthyridine (THN) scaffold has emerged as a highly versatile pharmacophore in central nervous system (CNS) drug design. Due to its tunable lipophilicity, favorable blood-brain barrier (BBB) penetration, and structural rigidity, the THN core is widely utilized to develop highly selective ligands for non-monoaminergic targets.

This guide objectively compares the antidepressant mechanisms, experimental performance, and target engagement of THN derivatives acting on Metabotropic Glutamate Receptor 2 (mGluR2), Histone Deacetylase 6 (HDAC6), and Fatty Acid Amide Hydrolase (FAAH) against conventional alternatives.

Mechanistic Pathways & Target Comparison

mGluR2 Negative Allosteric Modulators (NAMs)

Traditional treatments focus on inhibiting serotonin reuptake. In contrast, mGluR2 NAMs containing a THN scaffold (e.g., MK-8056 analogs) elevate glutamatergic tone in the prefrontal cortex[1]. By binding to the allosteric site of presynaptic mGluR2, these derivatives prevent glutamate auto-inhibition, promoting rapid synaptic plasticity. This mechanism offers a significantly faster onset of antidepressant action compared to SSRIs and avoids the dissociative side effects of NMDA antagonists like ketamine.

HDAC6 Inhibitors

HDAC6 overexpression is linked to microtubule instability and neuroinflammation in Major Depressive Disorder (MDD)[2]. THN-capped HDAC6 inhibitors (e.g., PB200) show nanomolar affinity and excellent selectivity over other HDAC isoforms. Inhibition of HDAC6 increases α-tubulin acetylation, enhancing axonal transport and suppressing the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), thereby exerting robust antidepressant-like effects[2].

FAAH Inhibitors

FAAH inhibitors prevent the degradation of the endogenous cannabinoid anandamide (AEA). Several groups have developed THN-based FAAH inhibitors (e.g., Compounds 48 and 49) that produce anxiolytic and antidepressant phenotypes without the psychotropic side effects or motor disruptions associated with direct CB1 receptor agonists[3].

5-HT3 Receptor Antagonists

Certain 1,8-naphthyridine-3-carboxamides act as potent 5-HT3 receptor antagonists. Unlike SSRIs that broadly increase synaptic serotonin, these THN derivatives selectively block 5-HT3 receptors, demonstrating promising antidepressant-like activity in behavioral models without altering spontaneous locomotor activity[4].

Pathways THN Tetrahydro-Naphthyridine (THN) Derivatives mGluR2 mGluR2 NAMs (e.g., MK-8056) THN->mGluR2 HDAC6 HDAC6 Inhibitors (e.g., PB200) THN->HDAC6 FAAH FAAH Inhibitors (e.g., Cmpd 48/49) THN->FAAH Glutamate ↑ Glutamatergic Tone mGluR2->Glutamate Allosteric Blockade Tubulin ↑ α-Tubulin Acetylation ↓ Neuroinflammation HDAC6->Tubulin Enzymatic Inhibition Anandamide ↑ Anandamide (AEA) FAAH->Anandamide Hydrolysis Blockade Plasticity Synaptic Plasticity & Neurogenesis Glutamate->Plasticity Tubulin->Plasticity Anandamide->Plasticity Effect Antidepressant Efficacy Plasticity->Effect

Signaling pathways of THN derivatives converging on synaptic plasticity and antidepressant efficacy.

Quantitative Data Comparison

The following table synthesizes the pharmacological parameters of key THN derivatives across different targets, comparing them to standard reference compounds.

Compound ClassRepresentative THN DerivativePrimary TargetBinding Affinity (IC50 / Ki)Brain PenetranceAntidepressant Model EfficacyReference Standard
mGluR2 NAM MK-8056 AnalogsmGluR2Ki < 2.0 nMHigh (PET validated)Rapid reduction in immobility (FST)Ketamine
HDAC6 Inhibitor PB200HDAC6IC50 < 15 nMHigh (SUV > 2.0)Reversal of social defeat stressTubastatin A
FAAH Inhibitor Compound 48/49FAAHIC50 < 100 nMModerate to HighEfficacy in TST/FSTURB597
5-HT3 Antagonist Compound 8g5-HT3 ReceptorpA2 = 7.67ModerateSignificant FST immobility reductionOndansetron

Experimental Methodologies: A Self-Validating Protocol System

To rigorously evaluate the antidepressant effects of THN derivatives, a multi-tiered experimental workflow is required. The following protocols emphasize the causality behind each methodological choice to ensure scientific integrity and eliminate false positives.

Protocol 1: In Vivo Behavioral Despair Assays (FST/TST)

Purpose: To quantify antidepressant-like efficacy while strictly controlling for psychostimulant confounders.

  • Acclimation & Dosing : Habituate C57BL/6J mice to the testing room for 24 hours. Administer the THN derivative (e.g., 10-50 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

    • Causality: Intraperitoneal injection ensures rapid systemic absorption, while the 30-minute window aligns with the Tmax of most lipophilic THN compounds, ensuring peak CNS concentration during the assay.

  • Open Field Test (OFT) Counter-Screen : Place mice in an open arena for 5 minutes and track total distance moved.

    • Causality: Compounds that induce hyperlocomotion can yield false positives in FST/TST. Confirming no significant change in locomotor activity ensures the behavioral effect is truly antidepressant[4].

  • Forced Swim Test (FST) : Place the mouse in a cylinder of water (24±1°C) for 6 minutes. Record the immobility time during the last 4 minutes.

    • Causality: Immobility reflects behavioral despair. A statistically significant reduction in immobility time compared to vehicle indicates antidepressant efficacy.

Protocol 2: Ex Vivo Target Engagement via Autoradiography & Biomarker Analysis

Purpose: To prove that the behavioral effect is driven by the specific CNS target, rather than peripheral off-target effects.

  • PET Tracer / Autoradiography : Utilize a radiolabeled THN derivative (e.g.,[18F]PB200 for HDAC6 or [11C]MK-8056 for mGluR2). Incubate mouse brain slices with the radioligand.

    • Causality: High specific binding in the hippocampus and prefrontal cortex confirms that the drug crosses the BBB and occupies the intended receptors in depression-relevant brain regions[1][2].

  • Competitive Blocking : Co-incubate adjacent slices with an excess (10 μM) of an unlabeled known inhibitor.

    • Causality: Displacement of the radioligand validates target specificity.

  • Downstream Biomarker Quantification (Western Blot) : Extract protein from the prefrontal cortex of treated mice. Probe for acetylated α-tubulin (for HDAC6) or BDNF (for mGluR2/FAAH).

    • Causality: Measuring the downstream functional consequence of target binding provides a self-validating link between molecular engagement and behavioral outcomes[2].

Workflow Synthesis 1. THN Scaffold Optimization InVitro 2. In Vitro Binding (IC50 / Ki) Synthesis->InVitro Select leads BBB 3. Target Engagement (PET Imaging) InVitro->BBB Confirm CNS entry Behavior 4. Behavioral Assays (FST / TST) BBB->Behavior In vivo dosing Biomarker 5. Ex Vivo Biomarkers (Western Blot) Behavior->Biomarker Validate mechanism

Step-by-step self-validating workflow for evaluating THN-based antidepressants.

Conclusion

Tetrahydro-naphthyridine derivatives represent a paradigm shift in antidepressant drug discovery. By moving away from monoamine reuptake inhibition and targeting novel pathways like mGluR2, HDAC6, and FAAH, THN-based compounds offer the potential for rapid-acting, highly selective therapeutics with robust target engagement and favorable pharmacokinetic profiles.

References

  • Development of a novel HDAC6 PET imaging agent uncovers associations between HDAC6 overexpression and neuroinflammation in depression - PMC.
  • Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators.
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders.
  • Design, synthesis and evaluation of antidepressant activity of novel 2-methoxy 1, 8 naphthyridine 3-carboxamides as 5-HT3 receptor antagonists.

Sources

Validation

Analysis of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- reference standards

Comprehensive Analytical Guide & Comparison of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- Reference Standards Executive Summary & Chemical Context The bicyclic heterocyclic scaffold 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide & Comparison of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- Reference Standards

Executive Summary & Chemical Context

The bicyclic heterocyclic scaffold 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- (and its structural derivatives) has emerged as a privileged pharmacophore in modern targeted therapies. Recent drug discovery campaigns have heavily utilized this core to develop highly selective FGFR4 inhibitors for hepatocellular carcinoma (HCC)[1] and LATS1/2 kinase inhibitors within the Hippo signaling pathway for tissue regeneration[2].

As these compounds progress from discovery to clinical pharmacokinetics (PK) and quality control (QC), the selection, validation, and application of highly characterized reference standards become paramount. This guide provides an objective comparison of reference standard grades and establishes self-validating analytical protocols for their certification and downstream application.

Part 1: Comparative Analysis of Reference Standard Grades

Selecting the appropriate tier of reference standard is a balance between regulatory requirements, assay sensitivity, and cost. Below is an objective comparison of the three primary grades used in the analysis of 2,6-naphthyridine derivatives.

Table 1: Comparison of Reference Standard Tiers for 2,6-Naphthyridine Derivatives

ParameterCertified Reference Material (CRM)Analytical Standard GradeStable Isotope-Labeled IS (SIL-IS)
Purity Certification Mass balance & qNMR (Absolute)HPLC-UV/MS (Relative Area %)LC-MS/MS & Isotopic Enrichment
Metrological Traceability Traced to SI units (e.g., NIST/NMIJ)Lot-specific, non-SI traceableLot-specific
Uncertainty Budget Calculated and reported (± U)Not typically providedNot typically provided
Primary Application Calibration of primary assays, qNMRRoutine QC, early discoveryBioanalysis (PK), LC-MS/MS
Cost & Availability High cost, limited availabilityModerate cost, widely availableHigh cost, custom synthesis required

Part 2: Self-Validating Analytical Protocols

As an application scientist, establishing a protocol is not merely about listing steps; it is about engineering a self-validating system where the physical chemistry dictates the accuracy of the result.

Protocol 1: Absolute Purity Certification via Quantitative NMR (qNMR)

Traditional chromatographic methods (HPLC-UV) rely on the flawed assumption that all structurally related impurities absorb UV light equally. Quantitative NMR (qNMR) circumvents this by measuring the fundamental proportionality between the NMR signal intensity and the number of resonating nuclei[3]. By using a highly pure, structurally unrelated internal standard (IS) such as Maleic Acid, we create a self-validating system traceable directly to the SI unit of mass[4].

Step-by-Step Methodology:

  • Metrological Weighing: Using a microbalance ( d=0.001 mg), accurately weigh ~10 mg of the 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- sample and ~5 mg of the TraceCERT® Maleic Acid CRM[5]. Causality: High-precision weighing is the primary source of uncertainty in qNMR; minimizing weighing error is critical for SI traceability.

  • Co-Solvation: Dissolve both solids completely in 600 µL of DMSO- d6​ .

  • NMR Acquisition (Critical Step): Acquire the 1 H-NMR spectrum at 600 MHz. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons (typically D1​>30 seconds). Causality: Failing to allow complete magnetization recovery leads to partial saturation, skewing the integration ratios and artificially altering the calculated purity.

  • Integration & Mass Balance: Integrate an isolated aromatic proton of the naphthyridine core (e.g., δ 8.5 ppm) against the olefinic protons of maleic acid ( δ 6.26 ppm). Calculate the absolute mass fraction using the established qNMR mass balance equation[3].

Protocol 2: High-Throughput LC-MS/MS for Bioanalysis

For pharmacokinetic evaluation of 2,6-naphthyridine-based FGFR4 inhibitors in xenograft models[1], LC-MS/MS is mandatory.

Step-by-Step Methodology:

  • Matrix Spiking: Spike 50 µL of biological matrix (e.g., mouse plasma) with the analyte and a fixed concentration of a 13 C/ 15 N-labeled 2,6-naphthyridine SIL-IS. Causality: The SIL-IS co-elutes exactly with the analyte, experiencing the identical matrix-induced ion suppression in the Electrospray Ionization (ESI) source, thereby self-correcting the quantitative recovery.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 column. Elute using a rapid gradient of Water/Acetonitrile (both modified with 0.1% formic acid) to ensure sharp peak shapes and minimize source contamination.

  • MRM Detection: Monitor the specific precursor-to-product ion transitions in positive ESI mode.

Table 2: Typical Method Validation Parameters for 2,6-Naphthyridine Analysis

ParameterqNMR (Purity Certification)LC-MS/MS (Bioanalysis)
Linearity / Range 1 mg to 20 mg (R 2 > 0.999)1 ng/mL to 1000 ng/mL (R 2 > 0.995)
Limit of Quantitation ~1 mg (Hardware dependent)1 ng/mL
Precision (RSD%) < 0.5%< 15% (at LOQ)
Matrix Effect None (Pure solvent)Corrected via SIL-IS

Part 3: Visualizations

Below are the logical workflows and biological pathways relevant to the analysis and application of 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- derivatives.

BiologicalPathway Upstream Upstream Hippo Signals MST MST1/2 Kinase Upstream->MST LATS LATS1/2 Kinase MST->LATS Activates YAP_P YAP/TAZ (Phosphorylated) Cytoplasmic Degradation LATS->YAP_P Phosphorylates YAP_Active YAP/TAZ (Active) Nuclear Translocation LATS->YAP_Active Blocked by Inhibitor Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->LATS Inhibits GeneExp Tissue Regeneration / Cell Proliferation YAP_Active->GeneExp Promotes

Fig 1: Mechanism of 2,6-Naphthyridine derivatives as LATS1/2 inhibitors in the Hippo Pathway.

qNMRWorkflow Weighing Microbalance Weighing Analyte + IS (e.g., Maleic Acid) Solvation Co-dissolution in Deuterated Solvent Weighing->Solvation Acquisition 1H-NMR Acquisition (Relaxation Delay > 5x T1) Solvation->Acquisition Integration Signal Integration (Isolated Protons) Acquisition->Integration Certification Absolute Purity Certification (Mass Balance) Integration->Certification

Fig 2: Self-validating qNMR workflow for the absolute purity certification of reference standards.

References

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Source: National Institutes of Health (PubMed) URL:[Link]

  • CN117425654A - 2,8-diazaspiro[4.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: National Institutes of Health (PubMed) URL:[Link]

  • Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability Source: JEOL URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- proper disposal procedures

Operational and Disposal Guide for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- As a Senior Application Scientist, I recognize that managing nitrogenous heterocyclic compounds requires precision beyond standard chemical hygi...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Guide for 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-

As a Senior Application Scientist, I recognize that managing nitrogenous heterocyclic compounds requires precision beyond standard chemical hygiene. 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- is a highly valuable scaffold in drug discovery, particularly in the synthesis of kinase inhibitors and neuroactive agents. However, its fused bicyclic structure and nitrogen-rich core present specific logistical and environmental challenges.

Improper disposal of naphthyridine derivatives can lead to environmental persistence and the release of toxic nitrogen oxides (NOx) upon substandard combustion [1]. This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute regulatory compliance and laboratory safety.

Physicochemical Profile & Hazard Stratification

Before handling or disposing of any chemical, we must establish its quantitative baseline. The physical state and predicted behavior of the compound dictate our engineering controls and waste segregation strategy.

Table 1: Quantitative Data & Hazard Profile

PropertyValue / ClassificationOperational Implication
Molecular Formula C8H8N2OHigh nitrogen content; requires specialized NOx-scrubbed incineration.
Molar Mass 148.16 g/mol Readily forms fine particulate dust if handled as a dry solid.
Density (Predicted) ~1.214 g/cm³Settles in aqueous waste; requires agitation before waste sampling.
EPA RCRA Status Unlisted Solid WasteMust be evaluated for characteristic toxicity (40 CFR 261.11)[2].
Primary Hazard Irritant (Skin/Eye/Respiratory)Mandates localized exhaust and contact-preventative PPE.

Operational Safety & Handling Plan

To build a self-validating safety system, we do not just apply PPE; we verify its efficacy through procedural checks.

  • Engineering Controls: Handle the dry powder exclusively within a Class II Type A2 Biological Safety Cabinet or a hard-ducted chemical fume hood. Causality: The compound's low molecular weight makes it highly susceptible to aerosolization. Inhalation of nitrogenous bases can cause acute mucosal irritation and long-term respiratory sensitization.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 4 mil thickness), a wraparound face shield, and a fluid-resistant lab coat.

  • Self-Validating Check: After handling the dry powder, perform a visual inspection of your gloves under UV light (if fluorescent tracers are used in your lab) or visually check for white powder residue. Doff gloves inside the fume hood to prevent cross-contaminating the general lab space.

Immediate Spill Response Protocol

In the event of a spill, immediate containment is required to prevent the compound from entering floor drains or reacting with incompatible materials.

Step-by-Step Methodology:

  • Isolate & Ventilate: Cordon off the area. Ensure the room's HVAC is operating at maximum negative pressure.

  • Neutralize & Absorb: If the compound is dissolved in an organic solvent (e.g., DMSO or DMF), apply an inert, non-combustible absorbent like diatomaceous earth or vermiculite. Causality: We avoid using combustible absorbents (like paper towels) for solvent spills to prevent creating an ignitable hazardous waste mixture [3].

  • Collect & Validate: Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) container.

  • Self-Validating pH Check: Before sealing the spill container, swab the cleaned spill surface with a moistened pH indicator strip. The area must read neutral (pH 6.5–7.5). If it reads alkaline, residual naphthyridine base remains; wash the area with a mild 1% acetic acid solution, followed by water.

Step-by-Step Disposal Methodology

Under the EPA's Resource Conservation and Recovery Act (RCRA), generators are strictly liable for their waste from "cradle to grave" [2].

Step 1: Waste Characterization & Segregation

  • Action: Segregate 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- waste into a designated "Non-Halogenated Organic Waste" stream.

  • Causality: Mixing this compound with halogenated solvents (like dichloromethane) or heavy metals drastically increases the cost and complexity of disposal, as it limits the types of incinerators legally permitted to process the waste. Furthermore, mixing with strong oxidizers (e.g., nitric acid) can trigger a violent exothermic reaction with the nitrogenous core.

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste in a sealed, clearly labeled HDPE carboy within a designated SAA at or near the point of generation.

  • Protocol Checkpoint: The container must remain closed at all times except when actively adding waste. Verify that the solvent matrix water content is <10%. If water content exceeds 10%, it must be segregated into an aqueous waste stream to prevent phase separation in the drum, which complicates commercial incineration [3].

Step 3: Final Disposal via High-Temperature Incineration

  • Action: Transfer the waste to your Environmental Health and Safety (EHS) department for commercial disposal. Specify on the manifest that the waste contains high concentrations of nitrogenous heterocycles.

  • Causality: Standard landfill disposal is strictly prohibited. The compound must be routed to a rotary kiln incinerator operating above 1,000°C equipped with Selective Catalytic Reduction (SCR) or wet scrubbers. This is the only way to safely break down the naphthyridine ring without emitting toxic nitrogen oxides (NOx) into the atmosphere[1].

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing 2,6-Naphthyridin-1(2H)-one, 3,4-dihydro- waste to ensure environmental compliance.

G Start Waste Generation: 3,4-dihydro-2,6-naphthyridin-1(2H)-one CheckHalogen Matrix Check: Contains Halogens or Heavy Metals? Start->CheckHalogen NonHalogen Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogen No Halogenated Segregated Hazardous Waste Stream CheckHalogen->Halogenated Yes Accumulation Satellite Accumulation Area (Strictly < 55 gal, sealed) NonHalogen->Accumulation Halogenated->Accumulation Incineration High-Temp Incineration (Requires NOx Scrubbing) Accumulation->Incineration Final EHS Disposal

Caption: RCRA-compliant disposal routing for nitrogenous heterocyclic laboratory waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generation, Treatment, and Disposal Guidelines (RCRA 40 CFR 261). Available at: [Link]

  • Purdue University Environmental Health and Safety. Hazardous Waste Disposal Guidelines. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
Reactant of Route 2
Reactant of Route 2
2,6-Naphthyridin-1(2H)-one, 3,4-dihydro-
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